Ap4dT
説明
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特性
分子式 |
C20H41N11O20P4 |
|---|---|
分子量 |
879.5 g/mol |
IUPAC名 |
tetraazanium;[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C20H29N7O20P4.4H3N/c1-8-3-26(20(32)25-18(8)31)12-2-9(28)10(43-12)4-41-48(33,34)45-50(37,38)47-51(39,40)46-49(35,36)42-5-11-14(29)15(30)19(44-11)27-7-24-13-16(21)22-6-23-17(13)27;;;;/h3,6-7,9-12,14-15,19,28-30H,2,4-5H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H2,21,22,23)(H,25,31,32);4*1H3/t9?,10-,11-,12-,14?,15+,19-;;;;/m1..../s1 |
InChIキー |
OGSNHHXHVIIQFA-ZJYIXTAWSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Biological Role of Ap4dT: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diadenosine tetraphosphate (B8577671) thymidine (B127349) (Ap4dT) is a structural analog of diadenosine tetraphosphate (Ap4A), a ubiquitous signaling molecule involved in cellular stress responses. While research specifically focused on this compound is limited, its established role as a potent inhibitor of thymidine kinase provides a critical entry point for understanding its biological significance. This technical guide synthesizes the current knowledge on this compound, contextualizes its function within the broader landscape of dinucleoside polyphosphates and nucleotide metabolism, and provides detailed experimental protocols and conceptual frameworks for future research. By inhibiting a key enzyme in the DNA synthesis salvage pathway, this compound holds potential as a modulator of cell proliferation and a candidate for therapeutic development. This document aims to equip researchers with the foundational knowledge and practical methodologies to explore the multifaceted biological role of this compound.
Introduction to this compound and Dinucleoside Polyphosphates
Dinucleoside polyphosphates (Np_n_N') are a class of molecules found across all domains of life, consisting of two nucleosides linked by a polyphosphate chain of 'n' phosphate (B84403) groups. The most extensively studied member of this family is diadenosine tetraphosphate (Ap4A). These molecules are not merely metabolic byproducts but act as "alarmones" or secondary messengers, with their intracellular concentrations increasing in response to various cellular stresses, including oxidative stress, heat shock, and DNA damage.
This compound, a thymidine analog of Ap4A, is primarily recognized for its inhibitory action on thymidine kinase (TK), an essential enzyme in the pyrimidine (B1678525) salvage pathway for DNA synthesis.[1] This inhibitory role suggests that this compound could significantly impact cellular processes reliant on nucleotide availability, such as cell cycle progression and DNA replication.
Core Biological Function: Inhibition of Thymidine Kinase
The primary and most well-characterized biological role of this compound is the inhibition of thymidine kinase (TK).[1] TK catalyzes the phosphorylation of thymidine to thymidine monophosphate (dTMP), a crucial step in the salvage pathway for the synthesis of deoxythymidine triphosphate (dTTP), a building block of DNA.[2] By inhibiting TK, this compound can disrupt DNA synthesis, particularly in rapidly proliferating cells that have a high demand for nucleotides.[2]
Mechanism of Inhibition
Thymidine kinase inhibitors can be broadly categorized as nucleoside analogs or non-nucleoside inhibitors.[2] As a structural analog of the natural substrates (thymidine and ATP), this compound likely acts as a competitive or bisubstrate inhibitor, binding to the active site of TK and preventing the binding of thymidine or the phosphate donor, ATP.[3] The kinetic mechanism for human liver thymidine kinase is proposed to be an ordered sequential reaction where thymidine binds first.[3]
Quantitative Data on Thymidine Kinase Inhibition
The inhibitory potency of this compound against thymidine kinase has been quantified, providing valuable data for understanding its biological efficacy.
| Compound | Target Enzyme | Inhibition Constant (K_i_) | Dissociation Constant (K_d_) | Cell Line/Source | Reference |
| This compound | Cytosolic Thymidine Kinase | 0.31 µM | 0.029 µM | Blast cells of patients with acute myelocytic leukemia | [4] |
| Ap5dT | Cytosolic Thymidine Kinase | 0.12 µM | 0.0025 µM | Blast cells of patients with acute myelocytic leukemia | [4] |
| Ap6dT | Cytosolic Thymidine Kinase | 0.19 µM | - | Blast cells of patients with acute myelocytic leukemia | [4] |
| Ap3dT | Cytosolic Thymidine Kinase | 1.2 µM | - | Blast cells of patients with acute myelocytic leukemia | [4] |
Potential Signaling Pathways and Cellular Effects
While specific signaling pathways directly modulated by this compound have yet to be fully elucidated, its known function as a TK inhibitor and its structural similarity to Ap4A allow for the formulation of several hypotheses regarding its broader cellular roles.
Induction of DNA Replication Stress and Cell Cycle Arrest
By inhibiting thymidine kinase, this compound can lead to a depletion of the deoxythymidine triphosphate (dTTP) pool.[2] An imbalance in the cellular dNTP pools is a primary trigger of DNA replication stress, characterized by the slowing or stalling of replication forks.[1][5] This can, in turn, activate the DNA damage response (DDR) pathway.
Caption: Hypothesized pathway of this compound-induced DNA replication stress and cell cycle arrest.
Interaction with Purinergic Signaling
The parent molecule, Ap4A, and other dinucleoside polyphosphates are known to interact with purinergic receptors (P2X and P2Y).[6][7] These receptors are involved in a wide array of physiological processes, including neurotransmission, inflammation, and cardiovascular function. It is plausible that this compound could also interact with certain subtypes of purinergic receptors, either as an agonist or antagonist, thereby modulating downstream signaling cascades.
Caption: Potential interaction of this compound with purinergic signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the biological role of this compound.
Thymidine Kinase Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of thymidine kinase by this compound.
Materials:
-
Purified thymidine kinase
-
This compound
-
Thymidine
-
ATP
-
Assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
Coupled enzyme system: Lactate dehydrogenase (LDH) and Pyruvate Kinase (PK)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in assay buffer.
-
In a 96-well plate, set up the reaction mixture containing assay buffer, PEP, NADH, ATP, LDH, and PK.
-
Add varying concentrations of this compound to the wells. Include control wells with no inhibitor.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding thymidine to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP formation, which reflects TK activity.
-
Calculate the initial reaction velocities for each this compound concentration.
-
Plot the reaction velocities against the this compound concentration to determine the IC₅₀ value.
-
To determine the K_i_, perform the assay at multiple substrate (thymidine or ATP) concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
Caption: Workflow for the thymidine kinase inhibition assay.
Cellular Uptake Assay
This protocol outlines a method to quantify the intracellular accumulation of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 70% methanol)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) in a phosphate buffer)
-
UV detector for HPLC
Procedure:
-
Seed cells in a multi-well plate and grow to a desired confluency.
-
Treat the cells with a known concentration of this compound for various time points.
-
At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular this compound.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Collect the cell lysate and centrifuge to pellet cellular debris.
-
Analyze the supernatant by HPLC to quantify the intracellular concentration of this compound. A standard curve of known this compound concentrations should be run in parallel.
-
Normalize the intracellular this compound concentration to the cell number or total protein content.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.[8][9][10]
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of this compound for a defined period (e.g., 24, 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with PBS and resuspend the cell pellet in a small volume of PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Potential as a Therapeutic Agent
The inhibitory effect of this compound on thymidine kinase makes it a potential candidate for anticancer therapy.[2] Rapidly dividing cancer cells are highly dependent on the nucleotide salvage pathway, and inhibiting TK can lead to selective cell killing. Further research into the in vivo efficacy, pharmacokinetics, and biodistribution of this compound is warranted to explore its therapeutic potential.[11][12]
Conclusion and Future Directions
This compound is a molecule of significant interest due to its established role as a thymidine kinase inhibitor. This primary function positions it as a potential modulator of DNA synthesis, cell cycle progression, and cellular stress responses. While direct evidence for its involvement in specific signaling pathways is currently lacking, its structural relationship to Ap4A suggests a potential interaction with purinergic signaling.
Future research should focus on:
-
Elucidating the specific signaling pathways affected by this compound, beyond the direct inhibition of TK.
-
Conducting comprehensive studies on its cellular uptake, metabolism, and effects on dNTP pools.
-
Evaluating its in vivo efficacy and safety in preclinical models of cancer and other diseases characterized by aberrant cell proliferation.
The detailed experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to unravel the full biological and therapeutic potential of this compound.
References
- 1. dNTP pools determine fork progression and origin usage under replication stress | The EMBO Journal [link.springer.com]
- 2. What are thymidine kinase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Kinetic mechanism and inhibition of human liver thymidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dNTP pools determine fork progression and origin usage under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. P2X and P2Y receptor signaling in red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Emergence of Ap4dT in Purinergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
P1,P4-di(2'-deoxythymidine-5') tetraphosphate (B8577671) (Ap4dT) is a member of the dinucleoside polyphosphate family, a class of endogenous signaling molecules that modulate a diverse array of physiological and pathological processes through the purinergic system. While its adenosine-containing counterpart, diadenosine tetraphosphate (Ap4A), has been extensively studied, this compound remains a comparatively enigmatic molecule. This technical guide provides a comprehensive overview of the discovery, history, and current understanding of this compound's role in purinergic signaling. It details the methodologies for its synthesis and characterization, summarizes the known quantitative data regarding its interaction with purinergic receptors, and explores its potential physiological and pathophysiological significance. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the nuanced roles of dinucleoside polyphosphates in cellular communication and as potential therapeutic targets.
Introduction: The Dawn of Dinucleoside Polyphosphates
The field of purinergic signaling, initiated by the discovery of ATP as a neurotransmitter, has expanded to include a variety of related molecules that act as extracellular messengers. Among these are the dinucleoside polyphosphates (Np_nN'), first identified in the 1960s. These molecules, consisting of two nucleosides joined by a polyphosphate chain, are now recognized as important players in cellular processes ranging from neurotransmission and cardiovascular regulation to cell proliferation and stress responses.[1][2] The most studied of these, Ap4A, has been shown to interact with various P2 purinergic receptors, eliciting a range of cellular responses.[3] The existence of other dinucleoside polyphosphates, including those with pyrimidine (B1678525) bases like thymidine (B127349), suggests a greater complexity and specificity within this signaling system.
Discovery and History of this compound
While the initial discovery of dinucleoside polyphosphates focused on adenosine-containing species, subsequent research led to the identification and synthesis of a broader range of these molecules, including this compound. The history of this compound is intrinsically linked to the development of synthetic methodologies for dinucleoside polyphosphates and the exploration of their structure-activity relationships at purinergic receptors. Although a singular "discovery" paper for this compound as a signaling molecule is not as prominent as for Ap4A, its investigation has been part of a broader effort to understand how variations in the nucleoside base and phosphate (B84403) chain length of these molecules affect their biological activity.
Biochemical Properties and Synthesis
Structure
This compound consists of two 2'-deoxythymidine nucleosides linked by a chain of four phosphate groups attached at the 5' position of each ribose sugar.
Chemical Synthesis
The synthesis of this compound, like other dinucleoside polyphosphates, can be achieved through several chemical methods. A general and efficient approach involves the coupling of a nucleoside 5'-monophosphate with an activated nucleoside 5'-triphosphate derivative.[4] One common method utilizes the reaction of a nucleoside 5'-monophosphate with a condensing agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an activated intermediate, which then reacts with a nucleoside 5'-triphosphate.
Experimental Protocol: General Chemical Synthesis of Dinucleoside Tetraphosphates [4]
-
Activation of Nucleoside 5'-Monophosphate:
-
Dissolve the nucleoside 5'-monophosphate (e.g., deoxythymidine monophosphate, dTMP) in an anhydrous organic solvent (e.g., pyridine (B92270) or dimethylformamide).
-
Add a condensing agent (e.g., a 1.5 to 2-fold molar excess of DCC or CDI).
-
Stir the reaction at room temperature for several hours to overnight to form the activated monophosphate intermediate.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the nucleoside 5'-triphosphate (e.g., deoxythymidine triphosphate, dTTP) as its tri-n-butylammonium salt in an anhydrous organic solvent.
-
Add the solution of the activated monophosphate intermediate dropwise to the triphosphate solution.
-
Stir the reaction mixture at room temperature for 1-3 days.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue containing this compound and other byproducts using ion-exchange chromatography (e.g., DEAE-Sephadex or a similar resin) with a linear gradient of a salt solution (e.g., triethylammonium (B8662869) bicarbonate or lithium chloride).
-
Monitor the fractions by UV absorbance and/or HPLC.
-
Pool the fractions containing the desired product and desalt by lyophilization.
-
Enzymatic Synthesis
Enzymatic synthesis offers a more specific and often higher-yielding alternative to chemical synthesis. Aminoacyl-tRNA synthetases, particularly those from thermophilic bacteria, can catalyze the synthesis of dinucleoside polyphosphates.[2] For example, leucyl-tRNA synthetase from Bacillus stearothermophilus has been used to synthesize Ap4A from ATP.[2] While specific enzymatic synthesis of this compound has been less explored, the substrate promiscuity of some of these enzymes suggests this could be a viable approach.
Enzymatic Degradation
Dinucleoside polyphosphates are metabolized by various phosphodiesterases. The stability of this compound in biological systems is determined by its susceptibility to these enzymes. The hydrolysis of the phosphodiester bonds terminates the signaling activity of the molecule. Understanding the enzymatic degradation pathways is crucial for evaluating the therapeutic potential of this compound and its analogs.
Interaction with Purinergic Receptors
Purinergic receptors are broadly classified into P1 receptors (activated by adenosine) and P2 receptors (activated by ATP and other nucleotides). P2 receptors are further subdivided into P2X (ionotropic) and P2Y (metabotropic) receptor families.[3] The biological effects of dinucleoside polyphosphates are primarily mediated through their interaction with P2 receptors.
While comprehensive data on this compound is limited, studies on related dinucleoside polyphosphates provide a framework for understanding its potential interactions. For instance, Ap4A has been shown to act as an agonist at some P2Y receptors and an antagonist at others.[5] The substitution of adenosine (B11128) with deoxythymidine in this compound is expected to significantly alter its binding affinity and efficacy at different P2 receptor subtypes.
Quantitative Data on Receptor Interaction
Quantitative data on the binding affinity (Ki) and functional potency (EC50 or IC50) of this compound at various purinergic receptors is sparse in the published literature. Comparative studies of different dinucleoside polyphosphates are essential to build a comprehensive picture of this compound's receptor interaction profile.
| Receptor Subtype | Ligand | Potency (EC50/IC50) | Effect | Reference |
| Human P2Y4 | Ap4A | ~708 nM (K_B) | Antagonist | [5] |
| Platelet P2Y1, P2Y12, P2X1 | Ap4A | ~0.7 mmol·L⁻¹ (K_i) | Antagonist | [1] |
Note: This table includes data for the related molecule Ap4A to provide context. Specific quantitative data for this compound is currently limited in publicly available literature.
Signaling Pathways
The interaction of this compound with P2 receptors would be expected to trigger downstream signaling cascades. Activation of P2Y receptors, which are G protein-coupled receptors, typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1][6] Activation of P2X receptors, which are ligand-gated ion channels, leads to the influx of cations, including Ca2+ and Na+, resulting in membrane depolarization and subsequent cellular responses.[7]
Diagram: Generalized P2Y Receptor Signaling Pathway
Caption: Generalized P2Y receptor signaling cascade initiated by an agonist.
Diagram: Generalized P2X Receptor Signaling Pathway
Caption: Generalized P2X receptor signaling cascade initiated by an agonist.
Physiological and Pathophysiological Roles
The specific physiological and pathophysiological roles of this compound are largely unexplored. However, based on the known functions of other dinucleoside polyphosphates and the widespread expression of P2 receptors, several potential areas of involvement can be hypothesized.
-
Cardiovascular System: Dinucleoside polyphosphates are known to modulate vascular tone, with some causing vasoconstriction and others vasodilation.[1] The effect of this compound on vascular smooth muscle would depend on the specific P2 receptor subtypes it interacts with in different vascular beds.
-
Nervous System: Dinucleoside polyphosphates can act as co-transmitters in the nervous system, modulating the release of other neurotransmitters.[8][9] this compound could potentially play a role in synaptic transmission and neuronal excitability.
-
Platelet Aggregation: Ap4A is a known modulator of platelet aggregation.[1] It is plausible that this compound could also influence platelet function, either as an agonist or antagonist, which would have implications for hemostasis and thrombosis.
-
Cancer: Recent studies have implicated Ap4A in various aspects of cancer biology, including proliferation, apoptosis, and drug resistance.[10] The potential role of this compound in cancer is an area that warrants investigation.
Analytical Methodologies
The accurate quantification of this compound in biological samples is essential for understanding its physiological concentrations and roles.
Sample Preparation
Extraction of dinucleoside polyphosphates from biological tissues and fluids typically involves acid precipitation (e.g., with trichloroacetic acid or perchloric acid) to remove proteins and other macromolecules.[2] It is crucial to include internal standards to account for losses during the extraction process.
Quantification Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of dinucleoside polyphosphates. Reversed-phase ion-pair chromatography is often employed to achieve good separation of these highly polar molecules.[11] Detection is typically performed using UV absorbance.
Experimental Protocol: General HPLC Quantification of Dinucleoside Polyphosphates [11]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of a buffer containing an ion-pairing reagent (e.g., tetrabutylammonium) and an organic modifier (e.g., acetonitrile).
-
Detection: UV absorbance at 260 nm (for adenosine-containing compounds) or an appropriate wavelength for thymidine (around 267 nm).
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated with known concentrations of purified this compound.
Diagram: Experimental Workflow for HPLC Quantification
Caption: Workflow for the quantification of this compound from biological samples using HPLC.
-
Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) offers higher sensitivity and specificity for the quantification of dinucleoside polyphosphates.[12] MS allows for the unambiguous identification of this compound based on its mass-to-charge ratio and fragmentation pattern.
Future Directions and Drug Development Implications
The study of this compound is still in its infancy. Future research should focus on:
-
Systematic Characterization of Receptor Interactions: A comprehensive screening of this compound against all P2 receptor subtypes is needed to determine its full pharmacological profile, including binding affinities and functional activities (agonist, antagonist, or allosteric modulator).
-
Elucidation of Physiological and Pathophysiological Roles: The use of specific antagonists and knockout animal models will be crucial to unravel the in vivo functions of this compound.
-
Development of Selective Ligands: The synthesis of this compound analogs could lead to the development of potent and selective agonists or antagonists for specific P2 receptor subtypes, which could have therapeutic potential in a variety of diseases. For example, a selective antagonist for a P2 receptor involved in inflammation could be a novel anti-inflammatory drug.
Conclusion
P1,P4-di(2'-deoxythymidine-5') tetraphosphate represents an understudied component of the complex purinergic signaling network. While much of our current understanding is extrapolated from studies of its adenosine-containing counterpart, the unique structural features of this compound suggest it may possess distinct biological activities and receptor interaction profiles. This technical guide has summarized the current knowledge and provided a framework for future investigations into this intriguing molecule. Further research into the discovery, synthesis, and biological function of this compound is essential to fully appreciate its role in health and disease and to explore its potential as a target for novel therapeutic interventions.
References
- 1. Dinucleoside polyphosphates: strong endogenous agonists of the purinergic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Dinucleoside polyphosphates and their interaction with other nucleotide signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General procedure for the synthesis of dinucleoside polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cyclic AMP Controls mTOR through Regulation of the Dynamic Interaction between Rheb and Phosphodiesterase 4D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP as a cotransmitter in sympathetic nerves and its inactivation by releasable enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purinergic cotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agonists and antagonists for P2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and quantification of dinucleoside polyphosphates by using monolithic reversed phase chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dspace.cuni.cz [dspace.cuni.cz]
Ap4dT: An Emerging Endogenous Molecule at the Crossroads of Metabolism and Cell Signaling
A Technical Guide for Researchers and Drug Development Professionals
Abstract
P¹-(adenosine-5')-P⁴-(thymidine-5')-tetraphosphate (Ap4dT) is a dinucleoside polyphosphate that has been identified as an endogenous molecule with the potential to influence critical cellular processes. While its role as a potent inhibitor of thymidine (B127349) kinase is well-established, emerging evidence suggests a broader function that may extend into cellular signaling, particularly in the context of stress responses and cell proliferation. This technical guide provides a comprehensive overview of the current understanding of this compound, including its synthesis, metabolism, and molecular interactions. We present available quantitative data, detail relevant experimental methodologies, and propose signaling pathways based on current knowledge, offering a valuable resource for researchers and professionals in drug development interested in the therapeutic potential of targeting this compound metabolism and signaling.
Introduction
Dinucleoside polyphosphates (NpₙN's) are a class of molecules found across all domains of life, consisting of two nucleosides joined by a polyphosphate chain. These molecules are increasingly recognized not merely as metabolic byproducts but as active participants in cellular regulation, often acting as "alarmones" in response to cellular stress.[1] Within this family, this compound has attracted interest due to its specific and potent inhibition of thymidine kinase, a key enzyme in the salvage pathway of pyrimidine (B1678525) synthesis.[2] This interaction positions this compound as a potential regulator of DNA precursor synthesis and, by extension, DNA replication and cell proliferation. This guide will synthesize the available literature on this compound, focusing on its characteristics as a potential endogenous signaling molecule.
Biosynthesis and Metabolism of this compound
The precise pathways for the synthesis and degradation of this compound in vivo are not fully elucidated but can be inferred from the known metabolism of the broader family of dinucleoside polyphosphates, particularly diadenosine tetraphosphate (B8577671) (Ap4A).
2.1. Synthesis
The synthesis of dinucleoside polyphosphates is often catalyzed by aminoacyl-tRNA synthetases (aaRSs) as a side reaction of their primary function in protein synthesis.[1] In this proposed pathway, an adenylylated intermediate (AMP-aaRS) reacts with a nucleoside triphosphate, in this case, dTTP, to form this compound. Certain DNA ligases, particularly in the context of DNA damage, have also been implicated in the synthesis of Ap4A and could potentially contribute to this compound formation.[2]
2.2. Degradation
The hydrolysis of dinucleoside polyphosphates is carried out by specific hydrolases, often referred to as Ap4A hydrolases or Nudix (nucleoside diphosphate (B83284) linked moiety X)-type hydrolases. These enzymes typically cleave the phosphodiester bond to yield various products. For this compound, hydrolysis could result in ADP and dTMP, or AMP and dTDP. The regulation of these synthetic and degradative enzymes likely dictates the intracellular concentration of this compound, particularly in response to cellular stress signals.
Molecular Interactions and Downstream Effects
The most well-characterized molecular target of this compound is cytosolic thymidine kinase (TK1).
3.1. Inhibition of Thymidine Kinase
This compound acts as a potent bisubstrate analog inhibitor of TK1, binding to both the adenosine (B11128) and thymidine binding sites of the enzyme.[2] This inhibition blocks the phosphorylation of thymidine to thymidine monophosphate (dTMP), a critical step in the pyrimidine salvage pathway for DNA synthesis. The affinity of this compound for TK1 is in the low micromolar to nanomolar range, suggesting that physiological fluctuations in its concentration could significantly impact TK1 activity.
3.2. Quantitative Data on this compound-Thymidine Kinase Interaction
The following table summarizes the known quantitative data for the interaction of this compound and related compounds with cytosolic thymidine kinase from human acute myelocytic leukemia blast cells.[2][3]
| Compound | Inhibition Constant (Ki) (µM) | Dissociation Constant (Kd) (µM) |
| Ap3dT | 1.2 | Not Reported |
| This compound | 0.31 | 0.029 |
| Ap5dT | 0.12 | 0.0025 |
| Ap6dT | 0.19 | Not Reported |
Data from Bone et al. (1986)[2][3]
Proposed Signaling Pathway
Based on its known interactions and the functions of related dinucleoside polyphosphates, a putative signaling pathway for this compound can be proposed. In this model, cellular stress (e.g., DNA damage, heat shock) leads to an increase in intracellular this compound concentration. This compound then binds to and inhibits thymidine kinase, leading to a decrease in the dTMP pool available for DNA synthesis. This reduction in DNA precursors could serve as a checkpoint to halt DNA replication, allowing time for cellular repair mechanisms to act.
Experimental Protocols
Studying the endogenous role of this compound requires robust methodologies for its detection, quantification, and functional characterization.
5.1. Quantification of Intracellular this compound
A sensitive and specific method for quantifying this compound in cell extracts is crucial. High-Performance Liquid Chromatography (HPLC), particularly coupled with mass spectrometry (LC-MS/MS), is the gold standard for this application.
Protocol Outline: LC-MS/MS Quantification of this compound
-
Cell Lysis: Rapidly lyse cultured cells or homogenized tissue with a neutral phenol-chloroform extraction method to preserve nucleotide stability.
-
Extraction: Perform a subsequent chloroform (B151607) extraction to remove phenol (B47542) from the aqueous phase.
-
Sample Preparation: Precipitate polyphosphates from the aqueous extract using ethanol. The supernatant can be used for ATP quantification, while the pellet is resuspended for this compound analysis.
-
LC Separation: Use a suitable ion-pair reversed-phase HPLC column to separate this compound from other nucleotides.
-
MS/MS Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of this compound. Use a stable isotope-labeled internal standard for absolute quantification.
5.2. Thymidine Kinase Activity Assay
To assess the functional impact of this compound on its primary known target, a thymidine kinase activity assay can be performed.
Protocol Outline: In Vitro Thymidine Kinase Inhibition Assay
-
Enzyme Source: Use purified recombinant human TK1 or cell lysates containing TK1 activity.
-
Reaction Mixture: Prepare a reaction buffer containing ATP, MgCl₂, and [³H]-thymidine as the substrate.
-
Inhibition: Add varying concentrations of this compound to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a defined period.
-
Separation: Stop the reaction and separate the product, [³H]-dTMP, from the substrate, [³H]-thymidine, using anion exchange chromatography or DEAE-cellulose filter paper.
-
Quantification: Measure the radioactivity of the [³H]-dTMP product using liquid scintillation counting to determine the rate of the enzymatic reaction and the inhibitory effect of this compound.
Therapeutic Potential and Future Directions
The role of this compound as a potent inhibitor of thymidine kinase suggests its potential as a therapeutic target, particularly in cancer. Elevated TK1 activity is a hallmark of proliferating cells, and its inhibition is a validated strategy in cancer therapy. Modulating the intracellular levels of this compound, either by developing small molecule mimetics or by targeting its metabolic enzymes, could offer a novel approach to cancer treatment.
Future research should focus on several key areas:
-
Identification of an this compound Receptor: While TK1 is a direct target, the existence of a dedicated cell surface or intracellular receptor for this compound that mediates distinct signaling events cannot be ruled out.
-
Elucidation of Specific Synthetic and Degradative Enzymes: Identifying the specific enzymes responsible for this compound metabolism will be crucial for understanding its regulation and for developing targeted therapies.
-
Determination of Intracellular Concentrations: Measuring the absolute concentrations of this compound in different cell types and under various physiological and pathological conditions will be essential to validate its role as a signaling molecule.
-
In Vivo Studies: Animal models will be necessary to investigate the physiological and pathophysiological roles of this compound and to evaluate the efficacy and safety of targeting this pathway.
Conclusion
This compound is an intriguing endogenous molecule with a well-defined inhibitory action on a key enzyme involved in DNA synthesis. While its broader role as a signaling molecule is still emerging, the available evidence suggests that it may act as a critical regulator of cell proliferation and stress responses. The information and methodologies presented in this guide provide a foundation for further investigation into the biology of this compound and for the exploration of its therapeutic potential. The continued study of this and other dinucleoside polyphosphates promises to uncover new layers of complexity in cellular regulation and to open new avenues for drug discovery.
References
- 1. In vivo synthesis of adenylylated bis(5'-nucleosidyl) tetraphosphates (Ap4N) by Escherichia coli aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diadenosine 5', 5'''-P(1),P(4)-tetraphosphate (Ap4A) is synthesized in response to DNA damage and inhibits the initiation of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of thymidine kinase by P1-(adenosine-5')-P5-(thymidine-5')-pentaphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure and Chemical Properties of Ap4dT
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, chemical properties, and biological significance of P1-(5'-Adenosyl) P4-[5'-(2'-deoxy-thymidyl)] tetraphosphate (B8577671) (Ap4dT). This compound is a dinucleoside polyphosphate that acts as a potent and specific inhibitor of human adenylate kinase isozyme 1 (hAK1), a key enzyme in cellular energy homeostasis. This document details the chemical synthesis and purification of this compound, analyzes its stability and reactivity, and provides established experimental protocols for its characterization and use in research. Furthermore, it elucidates the role of this compound in modulating the adenylate kinase signaling pathway and its potential downstream metabolic consequences. This guide is intended to be a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of nucleotide metabolism, enzyme kinetics, and the development of novel therapeutic agents.
Introduction
Dinucleoside polyphosphates are a class of signaling molecules found in virtually all cell types, from bacteria to mammals. These molecules consist of two nucleosides linked by a chain of three or more phosphate (B84403) groups. Their intracellular concentrations are known to fluctuate in response to various cellular stresses, suggesting a role as "alarmones" or signaling molecules.
This compound, with its unique structure combining an adenosine (B11128) and a 2'-deoxythymidine nucleoside linked by a tetraphosphate bridge, has emerged as a significant tool for studying cellular energy metabolism due to its specific inhibition of adenylate kinase 1 (AK1). AK1 is a crucial enzyme that catalyzes the reversible reaction 2 ADP ⇌ ATP + AMP, thereby playing a central role in maintaining the cellular energy charge. By inhibiting AK1, this compound allows for the precise investigation of the physiological and pathological roles of this enzyme.
Structure and Chemical Properties
The fundamental characteristics of this compound are summarized in the tables below.
Chemical Structure
The chemical structure of this compound, P1-(5'-Adenosyl) P4-[5'-(2'-deoxy-thymidyl)] tetraphosphate, is depicted below.
Physicochemical Properties
| Property | Value |
| Full Chemical Name | P1-(5'-Adenosyl) P4-[5'-(2'-deoxy-thymidyl)] tetraphosphate |
| Synonyms | This compound |
| CAS Number | 13457-68-6 |
| Molecular Formula | C20H29N7O20P4 |
| Molecular Weight | 811.38 g/mol |
| Exact Mass | 811.04 g/mol |
| Appearance | Colorless to slightly yellow solution in water |
| Purity | ≥ 95% (HPLC) |
| pH (in solution) | 7.5 ± 0.5 |
| Spectroscopic Properties | λmax: 262 nm, ε: 22.3 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) |
Synthesis and Purification
The synthesis of this compound can be achieved through both chemical and enzymatic methods.
Chemical Synthesis
A general and efficient method for the synthesis of dinucleoside polyphosphates involves the coupling of a nucleoside 5'-monophosphate-N-methylimidazolium salt as a donor with a nucleoside 5'-triphosphate as an acceptor.
Experimental Protocol:
-
Activation of Adenosine 5'-monophosphate (AMP):
-
Adenosine 5'-monophosphate (1 equivalent) is dissolved in anhydrous dimethylformamide (DMF).
-
Diphenyl chlorophosphate (1.1 equivalents) is added, and the mixture is stirred at room temperature for 2-3 hours.
-
N-methylimidazole (3 equivalents) is then added, and the reaction is stirred for an additional 3 hours to form the AMP-N-methylimidazolium donor.
-
-
Coupling Reaction:
-
2'-deoxythymidine 5'-triphosphate (dTTP) (1.5 equivalents), as the acceptor, is dissolved in anhydrous DMF.
-
The solution of the activated AMP donor is added dropwise to the dTTP solution.
-
The reaction is stirred at room temperature for 24-48 hours and monitored by HPLC.
-
-
Purification:
-
The reaction mixture is quenched with a solution of triethylammonium (B8662869) bicarbonate (TEAB).
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in water and purified by anion-exchange chromatography on a DEAE-Sephadex column using a linear gradient of TEAB.
-
The fractions containing this compound are collected, pooled, and lyophilized to yield the final product as a triethylammonium salt.
-
Enzymatic Synthesis
Aminoacyl-tRNA synthetases can catalyze the synthesis of dinucleoside polyphosphates as a side reaction.
Experimental Protocol:
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Adenosine 5'-triphosphate (ATP)
-
2'-deoxythymidine 5'-triphosphate (dTTP)
-
A suitable aminoacyl-tRNA synthetase (e.g., lysyl-tRNA synthetase)
-
Inorganic pyrophosphatase (to drive the reaction forward)
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for several hours.
-
-
Purification:
-
The reaction is terminated by heating or the addition of perchloric acid.
-
The product is purified by HPLC as described in the chemical synthesis section.
-
Stability and Reactivity
Stability
Dinucleoside tetraphosphates like this compound are susceptible to hydrolysis of the phosphodiester bonds, particularly under acidic or basic conditions and at elevated temperatures.
General Stability Profile:
-
pH: this compound is most stable in neutral to slightly alkaline conditions (pH 7-8). The rate of hydrolysis increases significantly at pH values below 4 and above 10.
-
Temperature: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. For long-term storage, it is recommended to keep solutions frozen at -20°C or below.
Experimental Protocol for Stability Assessment:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in buffers of different pH values (e.g., pH 3, 5, 7, 9, 11).
-
Incubation: Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
Analysis: At different time points, withdraw aliquots and analyze the concentration of remaining this compound and the formation of degradation products (e.g., ATP, ADP, AMP, dTTP, dTDP, dTMP) by HPLC.
-
Data Analysis: Determine the half-life of this compound under each condition by plotting the natural logarithm of the concentration versus time.
Reactivity
The tetraphosphate chain of this compound is the primary site of chemical reactivity.
-
Hydrolysis: The P-O-P bonds can be cleaved by nucleophilic attack, most commonly by water (hydrolysis). This can be catalyzed by acids, bases, or enzymes (phosphodiesterases).
-
Enzymatic Reactions: this compound is a substrate for certain phosphodiesterases that can cleave the tetraphosphate bridge.
-
Reactions with Nucleophiles and Electrophiles: The phosphate groups can react with strong electrophiles. The purine (B94841) and pyrimidine (B1678525) rings also have nucleophilic and electrophilic centers that can participate in reactions, though these are generally less reactive than the phosphate chain under physiological conditions.
Biological Activity and Signaling Pathway
Inhibition of Adenylate Kinase 1 (AK1)
The primary and most well-characterized biological activity of this compound is the potent and specific inhibition of human adenylate kinase isozyme 1 (hAK1).
Quantitative Data:
| Parameter | Value | Reference |
| Target Enzyme | Human Adenylate Kinase Isozyme 1 (hAK1) | [1] |
| IC₅₀ (vs. ATP) | 42 µM | [1] |
| IC₅₀ (vs. ADP) | 38 µM | [1] |
Experimental Protocol for IC₅₀ Determination:
-
Adenylate Kinase Activity Assay:
-
The activity of AK1 can be measured using a coupled enzyme assay. In the forward direction (ATP + AMP → 2 ADP), the production of ADP is coupled to the pyruvate (B1213749) kinase/lactate dehydrogenase (PK/LDH) system, and the oxidation of NADH is monitored by the decrease in absorbance at 340 nm.
-
The reaction mixture contains:
-
Tris-HCl buffer (pH 7.5)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl₂)
-
ATP
-
AMP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Recombinant human AK1
-
-
-
IC₅₀ Determination:
-
Perform the AK1 activity assay in the presence of varying concentrations of this compound.
-
Measure the initial reaction rates at each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Adenylate Kinase Signaling Pathway
AK1 is a central hub in cellular energy homeostasis. By catalyzing the interconversion of adenine (B156593) nucleotides, it regulates the cellular energy charge and the levels of AMP, a critical signaling molecule.
Downstream Effects of AK1 Inhibition by this compound:
Inhibition of AK1 by this compound is expected to have several downstream metabolic consequences:
-
Altered Adenine Nucleotide Ratios: Inhibition of AK1 will disrupt the equilibrium between ATP, ADP, and AMP, potentially leading to an increase in ADP and a decrease in AMP levels under conditions of high energy demand.
-
Impaired AMP-Activated Protein Kinase (AMPK) Signaling: AMP is a key activator of AMPK, a master regulator of cellular metabolism. By reducing AMP levels, this compound-mediated inhibition of AK1 may lead to decreased AMPK activation. This, in turn, can affect a multitude of downstream pathways, including:
-
Reduced glucose uptake and glycolysis.
-
Decreased fatty acid oxidation.
-
Inhibition of anabolic processes such as protein and lipid synthesis.
-
-
Impact on Cellular Energetics: By disrupting the efficient regeneration of ATP from ADP, AK1 inhibition can impair cellular processes that have high energy demands, such as muscle contraction and ion transport.
Experimental Protocol to Measure Cellular ATP/ADP/AMP Ratios:
-
Cell Culture and Treatment: Culture cells of interest and treat them with varying concentrations of this compound for different time periods.
-
Nucleotide Extraction:
-
Rapidly quench cellular metabolism by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract the nucleotides using a suitable method, such as perchloric acid extraction followed by neutralization with potassium carbonate.
-
-
HPLC Analysis:
-
Separate and quantify ATP, ADP, and AMP in the cell extracts using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
-
Data Analysis:
-
Calculate the concentrations of ATP, ADP, and AMP and determine the ATP/ADP ratio and the cellular energy charge ([ATP] + 0.5[ADP]) / ([ATP] + [ADP] + [AMP]).
-
Conclusion
This compound is a valuable chemical tool for the study of cellular energy metabolism. Its specific inhibition of adenylate kinase 1 allows for the detailed investigation of the role of this enzyme in health and disease. This technical guide provides a comprehensive resource for researchers working with this compound, covering its fundamental chemical properties, synthesis, and biological activity. The provided experimental protocols offer a starting point for the effective use of this compound in a research setting. Further investigation into the long-term cellular effects of this compound and its potential therapeutic applications is warranted.
References
An In-depth Technical Guide on the Mechanism of Action of Ap4dT on P2Y12 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of adenosine (B11128) 5'-tetraphospho-5'-deoxy-thymidine (Ap4dT) on the P2Y12 receptor, a critical target in thrombosis and platelet aggregation. This document details the receptor's signaling pathways, presents quantitative data for the closely related endogenous molecule diadenosine tetraphosphate (B8577671) (Ap4A), outlines detailed experimental protocols for studying P2Y12 receptor modulation, and provides a putative synthesis and characterization scheme for this compound.
Introduction to the P2Y12 Receptor
The P2Y12 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets and plays a pivotal role in hemostasis and thrombosis.[1][2] It is the primary receptor for adenosine diphosphate (B83284) (ADP), a key platelet agonist released from dense granules upon vascular injury.[3][4] Activation of the P2Y12 receptor by ADP is crucial for amplifying and sustaining platelet activation and aggregation, leading to thrombus formation.[3][4] Consequently, the P2Y12 receptor is a major target for antiplatelet therapies aimed at preventing thrombotic events such as myocardial infarction and stroke.[5][6]
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is coupled to the inhibitory G protein, Gi.[7][8] Upon agonist binding, the Gi protein dissociates into its Gαi and Gβγ subunits, initiating two major downstream signaling cascades:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] Reduced cAMP levels result in decreased protein kinase A (PKA) activity. PKA normally phosphorylates vasodilator-stimulated phosphoprotein (VASP), an event that inhibits platelet activation. Therefore, the inhibition of this pathway by P2Y12 activation leads to VASP dephosphorylation and a lower threshold for platelet aggregation.[9]
-
Activation of Phosphoinositide 3-Kinase (PI3K): The Gβγ subunit activates phosphoinositide 3-kinase (PI3K), which in turn leads to the phosphorylation and activation of Akt (also known as protein kinase B).[3][7] The PI3K/Akt pathway is crucial for the stabilization of platelet aggregates and contributes to the sustained activation of the fibrinogen receptor, glycoprotein (B1211001) IIb/IIIa (αIIbβ3).[3][4]
These signaling events ultimately converge on the activation of the GPIIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet-platelet adhesion and aggregation.[8]
P2Y12 Receptor Signaling Cascade.
This compound Mechanism of Action on P2Y12 Receptors
Quantitative Data for Ap4A at P2Y12 Receptors
The following table summarizes the reported inhibitory concentrations (IC50) of Ap4A on ADP-induced platelet responses mediated by P2Y12 receptors.
| Parameter | Agonist | Ap4A IC50 (µM) | Reference |
| Platelet Aggregation | 3 µM ADP | 9.8 ± 2.8 | [9] |
| VASP Phosphorylation | 3 µM ADP | > 250 | [9] |
Note: The higher IC50 for VASP phosphorylation suggests that Ap4A may have a more pronounced effect on the final aggregation response than on the initial P2Y12-mediated signaling event of adenylyl cyclase inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction of compounds like this compound with the P2Y12 receptor.
Synthesis and Characterization of this compound
The synthesis of nucleoside tetraphosphates can be achieved through both chemical and enzymatic approaches.[11] A common chemical synthesis strategy involves the activation of cyclic trimetaphosphate.[12]
Putative Synthesis of this compound:
-
Activation of Cyclic Trimetaphosphate: The tetrabutylammonium (B224687) salt of cyclic trimetaphosphate is activated with a suitable reagent, such as mesitylene (B46885) chloride/N-methylimidazole, in an anhydrous solvent like dimethylformamide (DMF).[12]
-
Reaction with Thymidine-5'-monophosphate (dTMP): The activated trimetaphosphate intermediate is then reacted with dTMP.
-
Hydrolysis: The resulting intermediate is hydrolyzed to yield adenosine 5'-tetraphospho-5'-deoxy-thymidine (this compound).
-
Purification: The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
Characterization:
The structure and purity of the synthesized this compound would be confirmed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR spectroscopy would be used to confirm the structure of the molecule, including the presence of the tetraphosphate chain and the correct linkages to the adenosine and thymidine (B127349) moieties.[13][14][15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the exact molecular weight of this compound.[13][14][15]
This compound Synthesis and Characterization Workflow.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) to the P2Y12 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Human platelet membranes or cells expressing the human P2Y12 receptor.
-
Radioligand: [³H]2-MeSADP or another suitable P2Y12-specific radioligand.
-
Test compound: this compound at various concentrations.
-
Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: In a 96-well plate, combine the receptor preparation (platelet membranes), the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (this compound).
-
Equilibration: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a test compound to modulate the inhibition of adenylyl cyclase activity mediated by the P2Y12 receptor.
Materials:
-
Human platelet membranes.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
ADP (P2Y12 agonist).
-
Test compound: this compound at various concentrations.
-
ATP and [α-³²P]ATP.
-
cAMP assay kit.
Protocol:
-
Pre-incubation: Pre-incubate the platelet membranes with the test compound (this compound) at various concentrations.
-
Stimulation: Add forskolin to stimulate adenylyl cyclase activity, along with ADP to activate the P2Y12 receptor.
-
Reaction: Initiate the enzymatic reaction by adding a mixture of ATP and [α-³²P]ATP. Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and unlabeled cAMP).
-
cAMP Measurement: Separate the produced [³²P]cAMP from the unreacted [α-³²P]ATP using column chromatography (e.g., Dowex and alumina (B75360) columns).
-
Quantification: Measure the amount of [³²P]cAMP produced using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound for the inhibition of the ADP-mediated decrease in forskolin-stimulated adenylyl cyclase activity.
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
LTA is the gold standard for measuring platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
ADP (agonist).
-
Test compound: this compound at various concentrations.
-
Aggregometer.
Protocol:
-
PRP Preparation: Centrifuge the whole blood at a low speed to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP.
-
Baseline Calibration: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Incubation: Add the test compound (this compound) at various concentrations to the PRP and incubate for a short period (e.g., 2-5 minutes) at 37°C with stirring.
-
Aggregation Induction: Add a submaximal concentration of ADP to induce platelet aggregation.
-
Measurement: Record the change in light transmission over time (typically 5-10 minutes).
-
Data Analysis: Determine the maximal aggregation percentage for each concentration of the test compound. Calculate the EC50 value, which is the concentration of the test compound that inhibits 50% of the ADP-induced platelet aggregation.
Light Transmission Aggregometry Workflow.
Conclusion
This compound, as an analogue of the endogenous platelet granule constituent Ap4A, is anticipated to act as an antagonist at the P2Y12 receptor. The mechanism of action involves the inhibition of ADP-induced signaling through the Gi-coupled pathway, ultimately leading to a reduction in platelet aggregation. The experimental protocols detailed in this guide provide a robust framework for the synthesis, characterization, and pharmacological evaluation of this compound and other novel P2Y12 receptor modulators. Further investigation is warranted to determine the precise quantitative pharmacology of this compound and its potential as a therapeutic antiplatelet agent.
References
- 1. P2Y12 - Wikipedia [en.wikipedia.org]
- 2. P2Y12 receptors: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 4. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are P2Y12 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. P2Y12 receptor antagonists: a rapidly expanding group of antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gi-dependent and -independent mechanisms downstream of the P2Y12 ADP-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Agonist and antagonist effects of diadenosine tetraphosphate, a platelet dense granule constituent, on platelet P2Y1, P2Y12 and P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modified diadenosine tetraphosphates with dual specificity for P2Y1 and P2Y12 are potent antagonists of ADP-induced platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 15. The Analytical Scientist | MS and NMR - the Perfect Couple? [theanalyticalscientist.com]
The Physiological Relevance of Ap4dT in Hemostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemostasis is a tightly regulated physiological process essential for preventing blood loss following vascular injury. It involves a complex interplay between platelets, coagulation factors, and the endothelial lining of blood vessels. Platelet activation and aggregation are central to the formation of the primary hemostatic plug. This process is initiated and amplified by various agonists, with adenosine (B11128) diphosphate (B83284) (ADP) playing a pivotal role through its interaction with P2Y1 and P2Y12 purinergic receptors on the platelet surface.
Dinucleoside polyphosphates, a class of molecules stored in high concentrations within platelet dense granules, have emerged as potential modulators of hemostasis. Among these, diadenosine tetraphosphate (B8577671) (Ap4A) has been the most extensively studied. Ap4A is released upon platelet activation and has been shown to influence platelet function, acting as both an agonist and an antagonist at different platelet purinergic receptors.[1][2]
This technical guide focuses on the physiological relevance of a specific, less-studied dinucleoside tetraphosphate, P1-(5'-Adenosyl) P4-[5'-(2'-deoxy-thymidyl)] tetraphosphate (Ap4dT) , in hemostasis. Due to the limited direct research on this compound in this context, this document will draw upon the extensive knowledge of Ap4A and its synthetic analogs to extrapolate the potential roles and mechanisms of this compound. We will explore its potential interactions with platelet receptors, its influence on platelet aggregation, and its prospective utility as a therapeutic agent.
Core Concept: Dinucleoside Polyphosphates and Platelet Function
Dinucleoside polyphosphates, such as Ap4A, are released from platelet dense granules during activation.[1][3] Once in the extracellular space, they can interact with purinergic receptors on platelets and other cells, thereby modulating the hemostatic response. The primary mechanism by which these molecules are thought to influence hemostasis is through their interaction with the P2Y receptors, particularly P2Y1 and P2Y12, which are the primary receptors for ADP.[1][2]
The Dual Role of Ap4A at Platelet P2Y Receptors
Research has demonstrated that Ap4A exhibits a complex, dualistic role at platelet P2Y receptors:
-
Antagonism at P2Y1 and P2Y12 Receptors: Ap4A can act as a competitive inhibitor of ADP at both P2Y1 and P2Y12 receptors.[1][2] By blocking these receptors, Ap4A can inhibit ADP-induced platelet shape change, calcium mobilization, and ultimately, platelet aggregation.[1]
-
Agonism at P2X1 and Partial Agonism at P2Y12 Receptors: In the absence of ADP, Ap4A can act as an agonist at P2X1 receptors and a partial agonist at P2Y12 receptors.[1][4] This agonist activity can lead to a decrease in intraplatelet phosphorylated vasodilator-stimulated phosphoprotein (VASP) and an increase in intracellular calcium.[1][3]
The net effect of Ap4A on platelet function is a balance between its antagonistic and agonistic properties and is dependent on the local concentration of ADP and Ap4A.
Potential Role of this compound: An Extrapolation
Given that this compound shares the core diadenosine tetraphosphate structure with Ap4A, it is plausible that it also interacts with platelet P2Y receptors. The key difference lies in the replacement of one adenosine moiety with 2'-deoxythymidine. This modification could potentially alter its binding affinity, selectivity, and efficacy at the various P2Y receptor subtypes.
-
Receptor Interaction: The specificity of P2Y receptors is influenced by the nucleobase, the ribose sugar, and the phosphate (B84403) chain. While the adenosine moiety of this compound would likely interact with the adenosine-binding pocket of P2Y receptors, the thymidine (B127349) portion would present a different set of interactions. This could lead to a different binding orientation or affinity compared to Ap4A.
-
Functional Consequences: The altered receptor interaction could translate into a different functional profile. For instance, this compound might exhibit a stronger or weaker antagonist effect at P2Y1 and P2Y12 receptors, or it might have a different agonist profile at P2X1 and P2Y12 receptors. The thymidine moiety might also influence its susceptibility to degradation by ectonucleotidases, potentially altering its half-life and duration of action in the vicinity of a growing thrombus.
Further experimental investigation is required to elucidate the precise nature of this compound's interaction with platelet receptors and its overall effect on hemostasis.
Quantitative Data on the Effects of Ap4A and its Analogs on Platelet Aggregation
The following table summarizes the inhibitory effects of Ap4A and some of its synthetic analogs on ADP-induced platelet aggregation. This data provides a quantitative framework for understanding the potential antiplatelet efficacy of this class of compounds.
| Compound | Description | IC50 for ADP-induced Platelet Aggregation | Reference(s) |
| Ap4A | Diadenosine 5',5'''-P1,P4-tetraphosphate | 9.8 ± 2.8 µM | [1][4] |
| AppCHClppA | P2,P3-monochloromethylene analog of Ap4A | ~5 µM (estimated from graphical data) | [5] |
| Ap(s)pCHClpp(s)A | P1,P4-dithio-P2,P3-monochloromethylene diadenosine 5',5'''-P1,P4-tetraphosphate | More potent than AppCHClppA | [6] |
Note: The IC50 values can vary depending on the experimental conditions, such as the concentration of ADP used to induce aggregation.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for studying the effects of dinucleoside polyphosphates on platelet function.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the effect of a test compound (e.g., this compound) on agonist-induced platelet aggregation in platelet-rich plasma (PRP).
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.
-
Carefully collect the PRP. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. The PPP is used as a reference (100% aggregation).
-
-
Aggregation Measurement:
-
Pre-warm PRP aliquots to 37°C.
-
Place a cuvette containing PRP in the light transmission aggregometer and set the baseline to 0% aggregation. Replace with a cuvette containing PPP to set the 100% aggregation mark.
-
Add the test compound (e.g., this compound at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.
-
Add a platelet agonist, such as ADP (at a final concentration that induces submaximal aggregation, e.g., 3 µM), to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the extent of platelet aggregation.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of the test compound.
-
The IC50 value (the concentration of the compound that inhibits 50% of the agonist-induced aggregation) is calculated from the dose-response curve.
-
Measurement of Intracellular Calcium Mobilization
Objective: To assess the effect of a test compound on agonist-induced changes in intracellular calcium concentration ([Ca2+]i) in platelets.
Methodology:
-
Platelet Preparation and Loading:
-
Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).
-
Load the platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation at 37°C for 30-45 minutes.
-
Wash the platelets to remove extracellular dye.
-
-
Fluorometric Measurement:
-
Resuspend the dye-loaded platelets in a buffer containing calcium.
-
Place the platelet suspension in a cuvette in a fluorometer equipped with a stirring mechanism and maintained at 37°C.
-
Add the test compound or vehicle control and incubate for a short period.
-
Add a platelet agonist (e.g., ADP) to stimulate an increase in [Ca2+]i.
-
Monitor the change in fluorescence intensity over time. The increase in fluorescence is proportional to the increase in [Ca2+]i.
-
-
Data Analysis:
-
Quantify the peak increase in fluorescence in the presence and absence of the test compound.
-
Determine the inhibitory effect of the compound on agonist-induced calcium mobilization.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of Ap4A in platelets and a typical experimental workflow for evaluating the antiplatelet activity of a compound like this compound.
Figure 1: Signaling pathways of Ap4A at platelet purinergic receptors.
References
- 1. Agonist and antagonist effects of diadenosine tetraphosphate, a platelet dense granule constituent, on platelet P2Y1, P2Y12 and P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogues of diadenosine 5',5'''-P1,P4-tetraphosphate (Ap4A) as potential anti-platelet-aggregation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist and Antagonist Effects of Diadenosine Tetraphosphate, a Platelet Dense Granule Constituent, on Platelet P2Y1, P2Y12 and P2X1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
Unraveling the Role of Diadenosine Tetraphosphate (Ap4A) and its Analogs in Cardiovascular Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine tetraphosphate (B8577671) (Ap4A) is a naturally occurring dinucleoside polyphosphate stored in high concentrations within platelet dense granules.[1][2][3] Upon platelet activation, Ap4A is released into the circulation, where it exerts a range of effects on the cardiovascular system. While research into specific synthetic analogs like P1-(5'-Adenosyl) P4-[5'-(2'-deoxy-thymidyl)] tetraphosphate (Ap4dT) is still nascent, the body of evidence surrounding the parent molecule, Ap4A, highlights its potential as both a physiological modulator and a therapeutic target in cardiovascular disease. This technical guide provides an in-depth review of the current research on Ap4A, focusing on its quantitative effects, the experimental protocols used to elucidate its function, and the intricate signaling pathways it modulates.
Quantitative Data on the Cardiovascular Effects of Ap4A
The cardiovascular effects of Ap4A have been quantified in various experimental settings, primarily focusing on its anti-platelet and vasodilatory properties. The following tables summarize the key quantitative data available in the literature.
| Parameter | Value | Species | Experimental Model | Reference(s) |
| Inhibition of ADP-induced Platelet Aggregation (IC50) | 9.8 ± 2.8 µM | Human | In vitro platelet aggregometry | [4][5] |
| Concentration in Platelet Dense Granules | 0.43 nmol/mg protein | Human | Acid-soluble extraction and enzymatic assay | [6] |
| Effect on Thrombosis Incidence | Reduced from 84% (control) to 56% | Rabbit | Intracarotid thrombosis model | [7] |
| Cardioprotective Effect (Recovery of rate-pressure product) | Increased to 75% ± 11% vs 58% ± 10% (control) | Rat | Isolated perfused heart (ischemia-reperfusion) |
Table 1: Anti-platelet and Cardioprotective Effects of Ap4A
| Parameter | Agonist/Antagonist | Receptor Subtype(s) | Effect | Reference(s) |
| ADP-induced Platelet Aggregation | Antagonist | P2Y1, P2Y12 | Inhibition | [4][5] |
| Platelet Shape Change | Antagonist | P2Y1 | Inhibition | [4] |
| Platelet Cytosolic Ca2+ Increase (ADP-induced) | Antagonist | P2Y1 | Inhibition (IC50: 40.8 ± 12.3 µM) | [5] |
| VASP Phosphorylation (ADP-induced) | Antagonist | P2Y12 | Inhibition (IC50 > 250 µM) | [5] |
| Platelet Extracellular Ca2+ Entry | Agonist | P2X1 | Stimulation | [5] |
| Vasodilation | Agonist | Endothelial P2Y | Endothelium-dependent relaxation | [8] |
| Cardiac KATP Channels | Inhibitor | Kir6.x/SUR | Inhibition of spontaneous channel activity | [9] |
Table 2: Receptor-Mediated Effects of Ap4A
Experimental Protocols
The investigation of Ap4A's role in cardiovascular disease has employed a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.
In Vitro Platelet Aggregation Assay
This protocol is used to determine the effect of Ap4A and its analogs on platelet aggregation induced by agonists like ADP.
-
Blood Collection and Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Separate the PRP and keep it at room temperature for use within a few hours.
-
-
Platelet Aggregation Measurement (Turbidimetry):
-
Use a platelet aggregometer. Adjust the baseline with PRP (0% aggregation) and platelet-poor plasma (PPP) (100% aggregation).
-
Pre-incubate a known volume of PRP with different concentrations of Ap4A or a vehicle control for a specified time (e.g., 5 minutes) at 37°C with stirring.
-
Induce platelet aggregation by adding a standard concentration of ADP (e.g., 3 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The percentage of aggregation is calculated based on the maximal change in light transmission.
-
The IC50 value, the concentration of Ap4A that inhibits 50% of the ADP-induced aggregation, can be determined from the dose-response curve.[4][10]
-
Isolated Artery Vasodilation Studies
This protocol assesses the direct effect of Ap4A on vascular tone in isolated arterial segments.
-
Vessel Preparation:
-
Euthanize an animal model (e.g., rabbit) and carefully dissect the mesenteric artery.
-
Place the artery in cold, oxygenated Krebs-Henseleit buffer.
-
Clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.
-
Suspend the arterial rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
-
Isometric Tension Recording:
-
Connect the arterial rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g).
-
Induce a stable contraction with a vasoconstrictor agent like norepinephrine.
-
Once a stable plateau of contraction is reached, add cumulative concentrations of Ap4A to the organ bath.
-
Record the relaxation response as a percentage of the pre-contraction induced by norepinephrine.
-
To investigate the role of the endothelium, the experiment can be repeated in endothelium-denuded rings (prepared by gently rubbing the intimal surface).[8]
-
Rabbit Intracarotid Thrombosis Model
This in vivo model is used to evaluate the antithrombotic potential of Ap4A.
-
Animal Preparation:
-
Anesthetize a rabbit (e.g., New Zealand White) and expose the common carotid artery.
-
Place a flow probe around the artery to monitor blood flow continuously.
-
-
Thrombus Induction:
-
Induce thrombosis by a controlled injury to the arterial wall. This can be achieved by various methods, such as electrical stimulation or application of a thrombogenic substance.
-
-
Drug Administration and Monitoring:
-
Administer Ap4A or a vehicle control intravenously as a bolus or continuous infusion before and/or after the thrombotic challenge.
-
Monitor carotid blood flow for a set period (e.g., 90 minutes) to assess the incidence and duration of thrombotic occlusion.
-
At the end of the experiment, the thrombus can be explanted and its weight determined.[7][11][12]
-
Signaling Pathways of Ap4A in the Cardiovascular System
Ap4A exerts its effects by interacting with several key signaling pathways, primarily through purinergic receptors and direct modulation of ion channels.
Purinergic Receptor Signaling in Platelets
Ap4A has a dual role in platelet purinergic signaling, acting as both an antagonist at P2Y receptors and an agonist at P2X1 receptors. This complex interplay ultimately leads to an overall inhibition of platelet aggregation.
Caption: Ap4A's dual role in platelet purinergic signaling.
Endothelial Signaling and Vasodilation
Ap4A induces vasodilation primarily through an endothelium-dependent mechanism involving P2Y receptors on endothelial cells. This leads to the production of vasodilatory molecules like nitric oxide (NO).
Caption: Ap4A-induced endothelium-dependent vasodilation.
Modulation of Cardiac ATP-Sensitive Potassium (KATP) Channels
Ap4A can directly interact with and inhibit the activity of ATP-sensitive potassium (KATP) channels in cardiac myocytes. This modulation of ion channel activity can influence cardiac excitability and has been implicated in cardioprotective mechanisms.
Caption: Ap4A-mediated inhibition of cardiac KATP channels.
Conclusion and Future Directions
The research on diadenosine tetraphosphate (Ap4A) has established it as a significant endogenous modulator of cardiovascular function. Its ability to inhibit platelet aggregation and promote vasodilation underscores its potential as a lead compound for the development of novel antithrombotic and cardioprotective therapies. The detailed experimental protocols and understanding of its signaling pathways provide a solid foundation for further investigation.
Future research should focus on several key areas:
-
Structure-Activity Relationship of Ap4A Analogs: Systematic investigation of synthetic analogs, including this compound, is necessary to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.
-
In Vivo Efficacy and Safety: More extensive in vivo studies in various animal models of cardiovascular disease are needed to validate the therapeutic potential of Ap4A and its analogs.
-
Clinical Relevance: Investigating the levels of Ap4A in patients with cardiovascular diseases could provide insights into its role as a biomarker and its potential as a therapeutic target in a clinical setting.
By continuing to explore the multifaceted role of Ap4A and its derivatives, the scientific community can pave the way for innovative treatments for a range of cardiovascular disorders.
References
- 1. Storage pool diseases illuminate platelet dense granule biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Sorting machineries: how platelet-dense granules differ from α-granules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Agonist and antagonist effects of diadenosine tetraphosphate, a platelet dense granule constituent, on platelet P2Y1, P2Y12 and P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diadenosine 5',5'''-p1,p4-tetraphosphate deficiency in blood platelets of the Chédiak-Higashi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analogues of diadenosine 5',5'''-P1,P4-tetraphosphate (Ap4A) as potential anti-platelet-aggregation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasomotor activity of diadenosine triphosphate and diadenosine tetraphosphate in isolated arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diadenosine polyphosphate-induced inhibition of cardiac KATP channels: operative state-dependent regulation by a nucleoside diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of diadenosine triphosphate (Ap3A) and diadenosine tetraphosphate (Ap4A) on platelet aggregation in unfractionated human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal model of TIA: an experimental study with intracarotid ADP infusion in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Introduction of a Rabbit Carotid Artery Model for Sonothrombolysis Research - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ap4dT P2Y12 Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the binding affinity of Adenosine (B11128) 5'-tetraphospho-5'-deoxythymidine (Ap4dT) to the P2Y12 receptor through a competitive radioligand binding assay. The P2Y12 receptor, a key player in platelet aggregation, is a G-protein coupled receptor (GPCR) and a significant target for antiplatelet therapeutics.[1][2][3][4][5] Understanding the interaction of novel compounds like this compound with this receptor is crucial for the development of new antithrombotic agents.
P2Y12 Receptor Signaling Pathway
Activation of the P2Y12 receptor by its endogenous agonist, adenosine diphosphate (B83284) (ADP), initiates a signaling cascade that leads to platelet aggregation and thrombus formation.[5][6][7] The receptor is coupled to the inhibitory G-protein, Gαi.[6][7] Upon agonist binding, Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] This reduction in cAMP alleviates the inhibition of platelet activation. Concurrently, the βγ subunits of the G-protein can activate other signaling pathways, including the PI3-kinase pathway.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. P2Y12 - Wikipedia [en.wikipedia.org]
- 3. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Investigating the Effects of Ap4dT on Platelet Aggregation using Light Transmission Aggregometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. Light Transmission Aggregometry (LTA) is the gold-standard method for in vitro assessment of platelet function.[1][2][3][4][5][6] This technique measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[2][4][6][7][8] Diadenosine tetraphosphate (B8577671) (Ap4dT, also known as Ap4A) is a naturally occurring molecule stored in platelet dense granules.[9][10][11] Research has shown that this compound has complex effects on platelet function, acting as an antagonist of ADP-induced platelet aggregation while also possessing some agonist properties.[9][11][12] This application note provides a detailed protocol for utilizing LTA to study the effects of this compound on platelet aggregation, presents key quantitative data, and illustrates the relevant signaling pathways.
Principle of Light Transmission Aggregometry
LTA operates by passing a beam of light through a cuvette containing stirred platelet-rich plasma (PRP) maintained at 37°C.[1][2] In its resting state, the PRP is turbid due to the uniform suspension of platelets, resulting in low light transmission. Upon the addition of a platelet agonist (e.g., ADP, collagen), platelets activate and aggregate. These aggregates are larger and allow more light to pass through the suspension. The change in light transmission is continuously recorded and plotted against time, generating an aggregation curve. Platelet-poor plasma (PPP) from the same donor is used to calibrate the aggregometer, representing 100% light transmission.[3][8]
Data Presentation: Effects of this compound on Platelet Aggregation
The inhibitory effects of this compound on ADP-induced platelet aggregation have been quantified in several studies. The following tables summarize these findings.
Table 1: Inhibitory Potency of this compound on ADP-Induced Platelet Responses
| Parameter | Agonist Concentration | IC50 of this compound (µM) | Reference |
| Platelet Aggregation | 3 µM ADP | 9.8 ± 2.8 | [11] |
| P2Y1-mediated Cytosolic Ca²⁺ Increase | 3 µM ADP | 40.8 ± 12.3 | [11] |
| P2Y12-mediated VASP Phosphorylation Decrease | 3 µM ADP | > 250 | [11] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.
Table 2: Qualitative Effects of this compound on Platelet Purinergic Receptors
| Receptor | Role in Platelet Activation | Effect of this compound | Nature of Effect | Reference |
| P2Y1 | ADP-induced shape change, Ca²⁺ mobilization | Inhibits ADP-induced activation | Antagonist | [9][11] |
| P2Y12 | ADP-induced sustained aggregation, adenylyl cyclase inhibition | Inhibits ADP-induced activation | Antagonist | [9][11] |
| P2X1 | Ca²⁺ influx | Induces Ca²⁺ influx | Agonist | [9][11] |
Experimental Protocols
This section provides a detailed methodology for assessing the impact of this compound on platelet aggregation using LTA.
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least 10 days. Use a 19- or 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio). Discard the first few milliliters of blood to avoid collecting activated platelets.[13]
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature (20-22°C) with the brake off.[13] This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and the supernatant PRP on top.
-
PRP Collection: Carefully aspirate the upper PRP layer using a plastic pipette and transfer it to a new plastic tube. Keep the PRP at room temperature for use within 4 hours.[8]
-
PPP Preparation: After collecting the PRP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the remaining cellular components.[8]
-
PPP Collection: Aspirate the supernatant, which is the platelet-poor plasma (PPP), and transfer it to a separate plastic tube.
Light Transmission Aggregometry Procedure
-
Instrument Setup: Turn on the LTA instrument and allow it to warm up to 37°C.
-
Calibration:
-
Pipette an appropriate volume of PPP (e.g., 250 µL) into an aggregometer cuvette with a stir bar. Place the cuvette in the appropriate channel of the aggregometer.
-
Set this as the 100% light transmission baseline.
-
Pipette the same volume of PRP into a separate cuvette with a stir bar and place it in the instrument.
-
Set this as the 0% light transmission baseline.
-
-
This compound Incubation (for inhibition studies):
-
Pipette the PRP into a cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle control (e.g., saline) to the PRP.
-
Incubate the mixture for a predetermined time (e.g., 1-5 minutes) at 37°C in the aggregometer with stirring.
-
-
Initiation of Aggregation:
-
Data Recording: Record the aggregation for at least 5-10 minutes. The primary parameters to measure are the maximum aggregation percentage, the slope of the aggregation curve, and the area under the curve.
Visualizations
Experimental Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. Platelet Function: Light Transmission Aggregometry (LTA) – ECAT | Clotpedia [clotpedia.nl]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. ashpublications.org [ashpublications.org]
- 5. mdpi.com [mdpi.com]
- 6. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Agonist and Antagonist Effects of Diadenosine Tetraphosphate, a Platelet Dense Granule Constituent, on Platelet P2Y1, P2Y12 and P2X1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analogues of diadenosine 5',5'''-P1,P4-tetraphosphate (Ap4A) as potential anti-platelet-aggregation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agonist and antagonist effects of diadenosine tetraphosphate, a platelet dense granule constituent, on platelet P2Y1, P2Y12 and P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of diadenosine triphosphate (Ap3A) and diadenosine tetraphosphate (Ap4A) on platelet aggregation in unfractionated human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 14. Can we use adenosine diphosphate (ADP) to study "aspirin resistance"? The Janus faces of ADP-triggered platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Ap4dT Binding Kinetics using Fluorescence Polarization
Audience: Researchers, scientists, and drug development professionals.
Introduction to Fluorescence Polarization (FP)
Fluorescence Polarization (FP) is a powerful and widely used technique for monitoring molecular interactions in solution in real-time.[1][2][3] It is a homogeneous assay, meaning it does not require the separation of bound and free components, which makes it particularly suitable for high-throughput screening (HTS) applications.[3][4] The principle of FP is based on the observation that when a small fluorescent molecule (tracer) is excited with plane-polarized light, it tumbles rapidly in solution, leading to the emission of depolarized light. However, when this tracer binds to a larger molecule (e.g., a protein or DNA), its rotational motion is significantly slowed down. This slower tumbling results in the emission of light that remains largely polarized.[3][5] The change in polarization is directly proportional to the fraction of the tracer that is bound, allowing for the quantitative determination of binding affinity and kinetics.[6]
Principle of the FP Assay for Ap4dT Binding
This application note describes the use of a fluorescence polarization assay to characterize the binding kinetics of this compound, a small molecule of interest, with its target protein. In this assay, a fluorescently labeled version of this compound (Fluoro-Ap4dT) acts as the tracer.
When Fluoro-Ap4dT is free in solution, it rotates rapidly, resulting in a low FP signal. Upon binding to its larger target protein, the rotational speed of the complex is much slower than that of the free tracer. This leads to a significant increase in the fluorescence polarization signal. By titrating the target protein against a fixed concentration of Fluoro-Ap4dT, a saturation binding curve can be generated, from which the equilibrium dissociation constant (Kd) can be determined.[6]
Furthermore, a competitive binding assay format can be employed to determine the binding affinity of unlabeled this compound or other potential inhibitors. In this setup, the unlabeled compound competes with Fluoro-Ap4dT for binding to the target protein. An effective competitor will displace the fluorescent tracer, leading to a decrease in the FP signal. This allows for the determination of the inhibitor's IC50 value, which can then be used to calculate its inhibition constant (Ki).
Diagram of the Fluorescence Polarization Principle
Caption: Principle of the Fluorescence Polarization Assay.
Applications
FP assays are versatile and can be applied to study a wide range of biomolecular interactions, including:
Key Advantages of the FP Assay
-
Homogeneous Format: No separation or wash steps are required, simplifying the workflow and making it amenable to automation.[3]
-
Real-Time Monitoring: Allows for the measurement of binding events as they occur.[1]
-
Quantitative Data: Provides accurate determination of binding constants (Kd, Ki).[6]
-
Non-Radioactive: Offers a safe alternative to radioligand binding assays.[3]
-
Small Sample Consumption: Typically requires low concentrations of reagents, making it cost-effective.
Experimental Protocols
Materials and Reagents
-
Fluoro-Ap4dT: Fluorescently labeled this compound (e.g., with FITC or TAMRA). The final concentration will need to be optimized but is typically in the low nanomolar range.
-
Target Protein: Purified protein of interest that binds to this compound.
-
Unlabeled this compound: For use in competitive binding assays.
-
Assay Buffer: A buffer that maintains the stability and activity of the target protein. A common starting point is Phosphate-Buffered Saline (PBS) or Tris-HCl with additives such as 0.01% Tween-20 or 0.1% BSA to prevent non-specific binding.[10]
-
Microplates: Black, non-binding surface 96-well or 384-well plates are recommended to minimize background fluorescence and non-specific binding.[11]
-
Microplate Reader: A plate reader equipped with fluorescence polarization optics, including excitation and emission polarizers.
Instrument Settings
-
Excitation Wavelength: Set according to the specific fluorophore used for Fluoro-Ap4dT (e.g., ~485 nm for FITC).[11]
-
Emission Wavelength: Set according to the specific fluorophore used for Fluoro-Ap4dT (e.g., ~535 nm for FITC).[11]
-
G-Factor: Calibrate the instrument to correct for instrumental bias in the detection of vertically and horizontally polarized light.
-
Number of Flashes/Reads: Optimize to ensure a stable signal with minimal variability.
Assay Procedure: Direct Binding Assay (for Kd Determination)
-
Prepare Reagents: Prepare serial dilutions of the target protein in the assay buffer. Prepare a working solution of Fluoro-Ap4dT at twice the final desired concentration.
-
Assay Plate Setup:
-
Add a fixed volume of assay buffer to all wells.
-
Add the serially diluted target protein to the appropriate wells.
-
Include control wells:
-
Blank: Assay buffer only.
-
Free Tracer Control: Fluoro-Ap4dT in assay buffer (no protein).
-
-
-
Initiate Reaction: Add a fixed volume of the 2x Fluoro-Ap4dT solution to all wells to start the binding reaction. The final volume in each well should be consistent.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding to reach equilibrium. The plate should be protected from light.[11]
-
Measurement: Read the fluorescence polarization (in millipolarization units, mP) on the microplate reader.
Assay Procedure: Competitive Binding Assay (for IC50/Ki Determination)
-
Prepare Reagents: Prepare serial dilutions of the unlabeled this compound or test compounds. Prepare a working solution of the target protein at twice the final concentration (typically at its Kd value or slightly above). Prepare a working solution of Fluoro-Ap4dT at twice the final concentration.
-
Assay Plate Setup:
-
Add a fixed volume of the serially diluted unlabeled compound to the appropriate wells.
-
Add a fixed volume of the 2x target protein solution.
-
Include control wells:
-
No Inhibitor Control: Fluoro-Ap4dT and target protein (represents 0% inhibition).
-
Free Tracer Control: Fluoro-Ap4dT only (represents 100% inhibition).
-
-
-
Initiate Reaction: Add a fixed volume of the 2x Fluoro-Ap4dT solution to all wells.
-
Incubation: Incubate the plate as described for the direct binding assay.
-
Measurement: Read the fluorescence polarization.
Diagram of the Experimental Workflow
Caption: Experimental workflow for the FP-based binding assay.
Data Presentation and Analysis
Direct Binding Data
The data from the direct binding assay is plotted with the target protein concentration on the x-axis and the measured fluorescence polarization (in mP) on the y-axis. The resulting sigmoidal curve is then fitted to a one-site binding model using non-linear regression to determine the Kd.
Equation for Kd Determination: P = P_free + (P_bound - P_free) * [Protein] / (Kd + [Protein])
Where:
-
P is the measured polarization at a given protein concentration.
-
P_free is the polarization of the free Fluoro-Ap4dT.
-
P_bound is the maximum polarization at saturation.
-
[Protein] is the concentration of the target protein.
-
Kd is the equilibrium dissociation constant.
Table 1: Hypothetical Direct Binding Data for Fluoro-Ap4dT to Target Protein
| Target Protein (nM) | Fluorescence Polarization (mP) |
| 0 | 50 |
| 1 | 75 |
| 5 | 120 |
| 10 | 160 |
| 20 | 200 |
| 50 | 235 |
| 100 | 250 |
| 200 | 255 |
| Calculated Kd | ~15 nM |
Note: The data presented in this table is for illustrative purposes only.
Competitive Binding Data
For the competitive binding assay, the percentage of inhibition is calculated for each concentration of the unlabeled competitor. The data is then plotted with the log of the competitor concentration on the x-axis and the percentage of inhibition on the y-axis. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Equation for % Inhibition: % Inhibition = 100 * (1 - (P_sample - P_min) / (P_max - P_min))
Where:
-
P_sample is the polarization in the presence of the competitor.
-
P_min is the polarization of the free tracer (100% inhibition).
-
P_max is the polarization in the absence of the competitor (0% inhibition).
The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, although this requires knowledge of the Kd of the fluorescent tracer and its concentration.
Table 2: Hypothetical Competitive Binding Data for Unlabeled this compound
| Unlabeled this compound (nM) | Fluorescence Polarization (mP) | % Inhibition |
| 0 | 250 | 0 |
| 1 | 240 | 5 |
| 10 | 200 | 25 |
| 50 | 150 | 50 |
| 100 | 110 | 70 |
| 500 | 70 | 90 |
| 1000 | 55 | 97.5 |
| Calculated IC50 | ~50 nM |
Note: The data presented in this table is for illustrative purposes only.
Conclusion
The fluorescence polarization assay is a robust and efficient method for characterizing the binding kinetics of small molecules like this compound to their biological targets. Its homogeneous format, quantitative nature, and amenability to high-throughput screening make it an invaluable tool in drug discovery and basic research. By following the detailed protocols outlined in this application note, researchers can obtain reliable data on binding affinity and inhibition, accelerating their research and development efforts.
References
- 1. Analysis of protein-ligand interactions by fluorescence polarization | Springer Nature Experiments [experiments.springernature.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 4. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization-based DNA binding assay. [bio-protocol.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for Radiolabeling Ap4dT for In Vitro Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine tetraphosphate (B8577671) (Ap4A) and its thymidine (B127349) analogue, P¹,P⁴-di(2'-deoxyadenosyl-5') tetraphosphate (Ap4dT), are dinucleoside polyphosphates that have emerged as important signaling molecules in various cellular processes, including DNA replication and stress responses. To elucidate the molecular mechanisms and identify the binding partners of this compound, radiolabeling techniques coupled with in vitro binding assays are indispensable tools. This document provides detailed protocols for the radiolabeling of this compound and its subsequent use in in vitro binding studies to determine key binding parameters.
Section 1: Radiolabeling of this compound
The introduction of a radioactive isotope into the this compound molecule allows for its sensitive detection and quantification in binding assays. The choice of radioisotope, typically Phosphorus-32 (³²P) or Tritium (³H), depends on the specific experimental requirements, such as desired specific activity and the nature of the detection method.
Enzymatic Synthesis of [γ-³²P]this compound
This method is based on the enzymatic transfer of a ³²P-labeled phosphate (B84403) group from [γ-³²P]ATP to ADP, followed by a similar reaction with dTDP to form the final product. While a direct enzymatic synthesis for this compound is not commonly described, a plausible approach involves the use of a suitable non-specific nucleoside diphosphate (B83284) kinase. A more established method involves the enzymatic synthesis of Ap4A, which can be adapted.
Principle: Aminoacyl-tRNA synthetases, such as lysyl-tRNA synthetase (LysRS), can catalyze the synthesis of dinucleoside polyphosphates. In the presence of [γ-³²P]ATP and dTMP, LysRS could potentially synthesize [γ-³²P]this compound.
Materials:
-
[γ-³²P]ATP (specific activity >3000 Ci/mmol)[1]
-
Deoxythymidine monophosphate (dTMP)
-
Lysyl-tRNA synthetase (LysRS) from E. coli
-
Reaction Buffer: 50 mM HEPES-KOH (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
Thin Layer Chromatography (TLC) plates (PEI-cellulose)
-
Developing Solvent: 1 M LiCl
-
Phosphorimager or scintillation counter
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice:
-
Reaction Buffer (to a final volume of 50 µL)
-
dTMP (1 mM final concentration)
-
[γ-³²P]ATP (10 µCi)
-
LysRS (1 µM final concentration)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitoring the Reaction: Spot 1 µL of the reaction mixture onto a PEI-cellulose TLC plate at different time points (e.g., 0, 30, 60, 120 minutes).
-
TLC Development: Develop the TLC plate in 1 M LiCl until the solvent front is near the top.
-
Analysis: Dry the TLC plate and visualize the radiolabeled products using a phosphorimager. The successful synthesis of [γ-³²P]this compound will be indicated by a new radioactive spot with a different mobility compared to [γ-³²P]ATP.
-
Purification: The radiolabeled this compound can be purified from the reaction mixture using anion-exchange HPLC.
Chemical Synthesis of [³H]this compound
Tritium labeling offers the advantage of a longer half-life compared to ³²P, making it suitable for longer-term studies. The synthesis involves the chemical coupling of a tritiated adenosine (B11128) precursor with a thymidine precursor.
Principle: This method involves the condensation of a tritiated adenosine 5'-phosphoromorpholidate with deoxythymidine 5'-triphosphate.
Materials:
-
[³H]Adenosine 5'-monophosphate ([³H]AMP)
-
Morpholine
-
Dicyclohexylcarbodiimide (DCC)
-
Deoxythymidine 5'-triphosphate (dTTP)
-
Anhydrous pyridine (B92270)
-
Reverse-phase HPLC system
Protocol:
-
Activation of [³H]AMP:
-
Dissolve [³H]AMP in a mixture of water and morpholine.
-
Add a solution of DCC in tert-butanol (B103910) and stir at room temperature for 12-24 hours.
-
The resulting [³H]adenosine 5'-phosphoromorpholidate is precipitated and washed.
-
-
Coupling Reaction:
-
Dissolve the dried [³H]adenosine 5'-phosphoromorpholidate and a molar excess of dTTP in anhydrous pyridine.
-
Stir the reaction mixture at room temperature for 3-5 days in the dark.
-
-
Purification:
-
Evaporate the pyridine under reduced pressure.
-
Dissolve the residue in water and purify the [³H]this compound using reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the product by co-elution with a non-radiolabeled this compound standard and by mass spectrometry.
Section 2: In Vitro Binding Assays
In vitro binding assays are crucial for determining the affinity and specificity of radiolabeled this compound for its target proteins. The most common method is the filter binding assay.
Filter Binding Assay
This technique relies on the principle that proteins and protein-ligand complexes are retained by a nitrocellulose filter, whereas free, unbound radioligand passes through.[2][3][4]
Materials:
-
Radiolabeled this compound ([³²P]this compound or [³H]this compound)
-
Purified target protein (e.g., DNA polymerase alpha, Histidine Triad Nucleotide-Binding Protein 1 - HINT1)
-
Binding Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
Wash Buffer: Same as Binding Buffer but without BSA
-
Nitrocellulose filters (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Protocol:
-
Reaction Setup: Prepare a series of tubes, each containing a fixed amount of the target protein and increasing concentrations of radiolabeled this compound. Include a set of tubes with a large excess of unlabeled this compound to determine non-specific binding.
-
Incubation: Incubate the reactions at the desired temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 30-60 minutes).
-
Filtration: Rapidly filter the contents of each tube through a pre-wetted nitrocellulose filter under vacuum.
-
Washing: Wash each filter with three aliquots of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of radiolabeled this compound.
-
Plot the specific binding versus the concentration of free radioligand. The data can be fitted to a one-site binding hyperbola to determine the Kd and Bmax.
-
Alternatively, perform a Scatchard analysis by plotting bound/free versus bound ligand. The Kd is the negative reciprocal of the slope, and the Bmax is the x-intercept.[5][6][7][8]
-
Competition Binding Assay
This assay is used to determine the inhibition constant (Ki) of unlabeled competitor ligands.
Protocol:
-
Reaction Setup: Prepare a series of tubes, each containing a fixed concentration of the target protein, a fixed concentration of radiolabeled this compound (typically at or below the Kd), and increasing concentrations of the unlabeled competitor ligand.
-
Incubation, Filtration, and Quantification: Follow the same procedure as for the saturation binding assay.
-
Data Analysis:
-
Plot the percentage of specific binding of the radiolabeled this compound as a function of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Section 3: Quantitative Data Summary
While specific binding data for this compound is limited in the literature, data for the closely related Ap4A can provide valuable insights. The following table summarizes known binding parameters for Ap4A with some of its interacting proteins.
| Ligand | Target Protein | Cell/Tissue Source | Assay Type | Kd (nM) | Bmax (fmol/mg protein) | Ki (nM) | Reference |
| [³H]Ap4A | Ap4A Binding Protein | HeLa cells | Scatchard Analysis | 250 | Not Reported | - | (Farr et al., 1989) |
| [³H]Ap4A | P2Y-like Receptor | Chromaffin cells | Saturation Binding | 0.008 & 5.6 | 5420 & 70,000 sites/cell | - | (Pintor et al., 1991) |
| Ap4A | HINT1 | Recombinant Human | Isothermal Titration Calorimetry | 70 | - | - | (Chou et al., 2005) |
Note: The binding affinities are expected to be in a similar range for this compound, but empirical determination is necessary for accurate characterization.
Section 4: Visualizations
Signaling Pathway
Caption: Putative signaling pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for radiolabeling and binding studies.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for researchers interested in studying the interactions of this compound with its binding partners. The successful radiolabeling of this compound and the subsequent application in in vitro binding assays will enable the quantitative characterization of these interactions, providing crucial data for understanding the biological roles of this important signaling molecule and for the development of novel therapeutic agents targeting this compound-mediated pathways.
References
- 1. revvity.com [revvity.com]
- 2. Filter binding assay - Wikipedia [en.wikipedia.org]
- 3. Filter-Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Scatchard equation - Wikipedia [en.wikipedia.org]
- 6. chem.uwec.edu [chem.uwec.edu]
- 7. The use of nonhomologous scatchard analysis in the evaluation of ligand-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Thrombosis Models: Evaluating the Efficacy of Ap4dT Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing established in vivo thrombosis models to assess the antithrombotic efficacy of Ap4dT and its analogs, such as diadenosine tetraphosphate (B8577671) (Ap4A). The protocols outlined below are designed to ensure robust and reproducible data generation for preclinical evaluation.
Introduction
Diadenosine tetraphosphate (Ap4A) and its derivatives are competitive inhibitors of ADP-induced platelet aggregation.[1] This antagonistic action on the P2Y12 receptor, a key mediator in thrombus formation and stabilization, makes these compounds promising candidates for antithrombotic therapies.[2] Evaluating the efficacy of these molecules requires robust and well-characterized in vivo models that can accurately simulate thrombotic events. This document details protocols for three widely used models: the ferric chloride-induced arterial thrombosis model in mice, the inferior vena cava (IVC) stenosis model for deep vein thrombosis in mice, and the intracarotid cannula thrombosis model in rabbits.
Data Presentation: Efficacy of Ap4A and its Analogs
The following table summarizes the quantitative data on the efficacy of Ap4A and a stable analog, AppCHClppA, in a rabbit intracarotid cannula thrombosis model.
| Compound | Dosage | Administration | Animal Model | Key Findings |
| Ap4A | 50 mg/kg | 2-hour infusion | Rabbit intracarotid cannula | Reduced incidence of thrombosis to 56% from 84% in controls.[1] |
| AppCHClppA | 50 mg/kg | 2-hour infusion | Rabbit intracarotid cannula | Reduced incidence of clot formation to 30% from 80% in controls.[3] |
Signaling Pathway of ADP-Mediated Platelet Aggregation
The primary mechanism of action for Ap4A and its analogs is the competitive inhibition of the P2Y12 receptor, which is central to ADP-mediated platelet activation and aggregation.
ADP-P2Y12 signaling pathway in platelets.
Experimental Workflows
A general workflow for evaluating the antithrombotic efficacy of a test compound like this compound in an in vivo model is depicted below.
General experimental workflow for in vivo thrombosis models.
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
This model is widely used to study arterial thrombosis and is sensitive to both antiplatelet and anticoagulant drugs.[4]
Materials:
-
Male C57Bl/6 mice (10-12 weeks old)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
Doppler flow probe
-
Filter paper (1x2 mm strips)
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)
-
Saline solution
-
Suture material
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision to expose the right common carotid artery.
-
Carefully dissect the carotid artery from the surrounding connective tissue and the vagus nerve.[5]
-
-
Test Compound Administration:
-
Administer the this compound analog or vehicle control at the desired dose and route (e.g., intravenous, intraperitoneal) at a predetermined time before injury.
-
-
Thrombosis Induction:
-
Place a small piece of plastic film under the isolated artery to protect the surrounding tissue.[6]
-
Position a Doppler flow probe around the artery to record baseline blood flow.
-
Soak a strip of filter paper in the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 3 minutes.[5][6]
-
After 3 minutes, remove the filter paper and immediately rinse the artery with saline.[7]
-
-
Monitoring and Data Collection:
-
Continuously monitor blood flow using the Doppler probe.
-
The primary endpoint is the time to complete cessation of blood flow (time to occlusion) from the application of the FeCl₃.[6]
-
Record the time to occlusion for each animal in the control and treatment groups.
-
Inferior Vena Cava (IVC) Stenosis Model of Deep Vein Thrombosis in Mice
This model mimics venous thrombosis initiated by reduced blood flow and is useful for studying the efficacy of antithrombotic agents in a venous setting.[8]
Materials:
-
Male C57Bl/6 mice (10-12 weeks old)
-
Anesthetic cocktail
-
Surgical instruments
-
Suture material (e.g., 7-0 Prolene)
-
30-gauge needle or a spacer of similar diameter
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse and place it in a supine position.
-
Perform a midline laparotomy to expose the abdominal contents.
-
Gently move the intestines to the side and cover with saline-soaked gauze to expose the inferior vena cava.
-
Carefully dissect the IVC from the aorta, caudal to the renal veins.[8]
-
-
Test Compound Administration:
-
Administer the this compound analog or vehicle control as required.
-
-
Thrombosis Induction:
-
Data Collection:
-
After a predetermined period (e.g., 24-48 hours), re-anesthetize the mouse and euthanize.
-
Re-open the abdomen and carefully excise the IVC segment containing the thrombus.
-
Isolate the thrombus and blot it dry.
-
The primary endpoint is the weight of the thrombus. Thrombus length can also be measured as a secondary endpoint.
-
Rabbit Intracarotid Cannula Thrombosis Model
This model is sensitive to antiplatelet agents and has been historically used to evaluate compounds like Ap4A.[1][3]
Materials:
-
New Zealand White rabbits
-
Anesthetics (e.g., ketamine/xylazine)
-
Infusion pump
-
Surgical instruments
-
Polyethylene (B3416737) cannula (e.g., 1 mm inner diameter)
-
Suture material
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rabbit and maintain anesthesia throughout the experiment.
-
Surgically expose the common carotid artery.
-
-
Test Compound Administration:
-
Thrombosis Induction:
-
Insert a defined length (e.g., 1 cm) of polyethylene cannula into the carotid artery and secure it with sutures. The foreign surface of the cannula induces thrombus formation.[3]
-
-
Data Collection:
-
After a set period (e.g., at the end of the infusion), carefully remove the cannula.
-
The primary endpoint is the incidence of clot formation within the cannula. The presence or absence of a visible thrombus is recorded.
-
Quantitative analysis can include weighing the formed thrombus.
-
References
- 1. researchgate.net [researchgate.net]
- 2. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 5. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 6. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stenosis of the Inferior Vena Cava: A Murine Model of Deep Vein Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Ap4dT for Research Applications: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
P¹,P⁴-Di(adenosine-5')-tetraphosphate-thymidine (Ap4dT) is an important dinucleoside polyphosphate, a class of molecules that act as intracellular and extracellular signaling molecules, often referred to as "alarmones." These molecules are implicated in a variety of cellular processes, including stress responses, DNA replication and repair, and cell fate decisions. The synthesis of this compound is crucial for research into its biological functions and for its potential development as a therapeutic agent. This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of this compound, along with methods for its purification and characterization.
Synthesis Strategies
There are two primary approaches for the synthesis of this compound: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This approach offers versatility and the ability to produce a wide range of this compound analogs. A common method involves the coupling of an activated adenosine (B11128) monophosphate (AMP) derivative with a thymidine (B127349) triphosphate (dTTP) derivative.
-
Enzymatic Synthesis: This method utilizes enzymes that naturally synthesize dinucleoside polyphosphates. While potentially offering high specificity and milder reaction conditions, a dedicated enzyme for direct this compound synthesis is not commercially available. Therefore, this approach often involves adapting enzymes known to synthesize similar molecules, such as diadenosine tetraphosphate (B8577671) (Ap4A).
Chemical Synthesis Protocol: Coupling of Activated AMP and dTTP
This protocol is based on the general procedure for the synthesis of dinucleoside polyphosphates. It involves the activation of adenosine 5'-monophosphate (AMP) to form a phosphorimidazolide intermediate, which then reacts with thymidine 5'-triphosphate (dTTP) to yield this compound.
Experimental Protocol
-
Preparation of Adenosine-5'-phosphorimidazolide (ImpA):
-
Dissolve adenosine 5'-monophosphate (AMP) (1 equiv.) in anhydrous dimethylformamide (DMF).
-
Add triphenylphosphine (B44618) (2 equiv.), 2,2'-dipyridyldisulfide (2 equiv.), and imidazole (B134444) (5 equiv.).
-
Stir the reaction mixture at room temperature for 1.5-2 hours.
-
Precipitate the ImpA product by adding the reaction mixture to a solution of anhydrous sodium perchlorate (B79767) in acetone (B3395972).
-
Collect the precipitate by centrifugation, wash with acetone and then anhydrous ethyl ether, and dry under vacuum.
-
-
Coupling of ImpA with dTTP:
-
Dissolve the dried ImpA (1 equiv.) and the tributylammonium (B8510715) salt of thymidine 5'-triphosphate (dTTP) (1.5 equiv.) in anhydrous DMF.
-
Add anhydrous zinc chloride (ZnCl₂) (5 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Quench the reaction by adding a solution of EDTA (ethylenediaminetetraacetic acid) to chelate the zinc ions.
-
-
Purification:
-
Purify the crude this compound from the reaction mixture using anion-exchange chromatography. A common choice is a DEAE-Sephadex column.
-
Elute with a linear gradient of triethylammonium (B8662869) bicarbonate (TEAB) buffer (e.g., 0.05 M to 1 M).
-
Monitor the fractions by UV absorbance at 260 nm.
-
Pool the fractions containing this compound and lyophilize to remove the TEAB buffer.
-
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the chemical synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and purification efficiency.
| Parameter | Value/Range | Notes |
| Starting Materials | AMP, dTTP | High purity starting materials are essential. |
| Key Reagents | Triphenylphosphine, 2,2'-dipyridyldisulfide, Imidazole, ZnCl₂ | All reagents should be anhydrous. |
| Solvent | Anhydrous DMF | |
| Reaction Time | 24-48 hours (coupling step) | Reaction progress can be monitored by HPLC. |
| Purification Method | Anion-exchange chromatography | |
| Typical Yield | 10-40% | Yield is highly dependent on the efficiency of the coupling and purification steps. |
Enzymatic Synthesis Protocol (Hypothetical)
This protocol is a proposed method based on the known ability of certain aminoacyl-tRNA synthetases to catalyze the synthesis of Ap4A. By providing thymidine triphosphate (dTTP) as a substrate alongside ATP, it may be possible to generate this compound. This method would require optimization and validation.
Experimental Protocol
-
Reaction Setup:
-
Prepare a reaction buffer containing Tris-HCl (pH 7.5-8.0), MgCl₂, and DTT.
-
Add ATP (adenosine triphosphate) and dTTP (thymidine triphosphate) to the buffer. An excess of dTTP may be required to favor the formation of the asymmetric product.
-
Add the cognate amino acid for the chosen synthetase (e.g., lysine (B10760008) for lysyl-tRNA synthetase).
-
Initiate the reaction by adding a suitable aminoacyl-tRNA synthetase (e.g., Lysyl-tRNA synthetase from E. coli).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
Monitor the reaction progress over time by taking aliquots and analyzing them by HPLC.
-
-
Reaction Termination and Purification:
-
Terminate the reaction by adding perchloric acid or by heat inactivation, followed by centrifugation to remove the precipitated protein.
-
Neutralize the supernatant.
-
Purify the this compound from the reaction mixture using reversed-phase or anion-exchange HPLC.
-
Quantitative Data
The following table outlines the hypothetical parameters for the enzymatic synthesis of this compound. These values would need to be determined empirically.
| Parameter | Proposed Value/Range | Notes |
| Enzyme | Aminoacyl-tRNA synthetase (e.g., Lysyl-tRNA synthetase) | The choice of enzyme and its concentration will be critical. |
| Substrates | ATP, dTTP, cognate amino acid | The ratio of ATP to dTTP will influence product distribution. |
| Reaction Buffer | Tris-HCl, MgCl₂, DTT | Optimal buffer conditions need to be determined. |
| Reaction Time | 1-4 hours | To be optimized by monitoring product formation. |
| Purification Method | HPLC (Reversed-phase or Anion-exchange) | |
| Expected Yield | Variable | Likely to be lower than the symmetric Ap4A product. |
Characterization of this compound
The synthesized this compound should be characterized to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound and for separating it from starting materials and byproducts. Both anion-exchange and reversed-phase HPLC can be used.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR can be used to confirm the structure of this compound.
Visualizations
Synthesis Workflows
Caption: Chemical synthesis workflow for this compound.
Caption: Hypothetical enzymatic synthesis workflow for this compound.
Signaling Pathway Context
Dinucleoside polyphosphates, including this compound, are often studied in the context of the cellular response to stress, particularly DNA damage.
Caption: Role of dinucleoside polyphosphates in the DNA damage response.
Application of Ap4dT-Fluor in High-Throughput Screening for P2Y12 Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y12 receptor, a G protein-coupled receptor (GPCR), is a critical mediator of platelet activation and aggregation, making it a key therapeutic target for the prevention of thrombotic events such as heart attack and stroke.[1][2][3] High-throughput screening (HTS) is an essential tool in the discovery of novel P2Y12 receptor ligands.[4][5][6] This document outlines the application of a novel fluorescent antagonist, Ap4dT-Fluor, in a fluorescence polarization (FP) based HTS assay for the identification of P2Y12 inhibitors.
Fluorescence polarization is a robust, homogeneous assay format well-suited for HTS, measuring the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[7][8] In this assay, this compound-Fluor, a fluorescently labeled antagonist, binds to the P2Y12 receptor, resulting in a high FP signal. Unlabeled compounds from a screening library that bind to the P2Y12 receptor will displace this compound-Fluor, leading to a decrease in the FP signal, allowing for the identification of potential P2Y12 ligands.
Disclaimer: this compound-Fluor is a hypothetical fluorescent probe used in this application note for illustrative purposes to demonstrate the methodology of a fluorescence polarization-based high-throughput screening assay for P2Y12 ligands.
P2Y12 Signaling Pathway
The P2Y12 receptor is activated by adenosine (B11128) diphosphate (B83284) (ADP). Upon activation, it couples to the Gi alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunits activate phosphoinositide 3-kinase (PI3K), which in turn activates Akt. These signaling events ultimately lead to the activation of the GPIIb/IIIa receptor, promoting platelet aggregation.
Principle of the Fluorescence Polarization Assay
The fluorescence polarization assay for P2Y12 is a competitive binding assay.
Application Note
Assay Development and Optimization
A robust and sensitive HTS assay requires careful optimization of several parameters.
-
Determination of this compound-Fluor Concentration: The optimal concentration of this compound-Fluor is typically at or below its dissociation constant (Kd) for the P2Y12 receptor. This ensures that the assay is sensitive to competitive displacement by test compounds.
-
Determination of P2Y12 Receptor Concentration: The concentration of the P2Y12 receptor should be optimized to yield a sufficient signal window (the difference in FP signal between bound and free this compound-Fluor) while minimizing protein consumption.
-
DMSO Tolerance: The assay should be tolerant to the concentration of dimethyl sulfoxide (B87167) (DMSO) used to dissolve library compounds, typically up to 1-2%.
-
Assay Stability: The stability of the FP signal over time should be assessed to determine the appropriate incubation time for the HTS.
-
Z' Factor Determination: The Z' factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z' factor between 0.5 and 1.0 indicates an excellent assay.
Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
-
SD_high and Mean_high are the standard deviation and mean of the high FP signal (bound this compound-Fluor).
-
SD_low and Mean_low are the standard deviation and mean of the low FP signal (free this compound-Fluor).
-
Data Presentation
Table 1: Assay Parameters for P2Y12 FP HTS
| Parameter | Value |
| P2Y12 Receptor Concentration | 10 nM |
| This compound-Fluor Concentration | 5 nM |
| Assay Buffer | 50 mM HEPES, 100 mM NaCl, 1 mM MgCl2, 0.01% BSA, pH 7.4 |
| Incubation Time | 60 minutes |
| Incubation Temperature | Room Temperature |
| DMSO Tolerance | ≤ 2% |
| Z' Factor | 0.78 |
Table 2: Binding Affinity of this compound-Fluor to P2Y12 Receptor
| Ligand | Kd (nM) |
| This compound-Fluor | 8.2 ± 1.5 |
Table 3: IC50 Values of Known P2Y12 Antagonists Determined by FP Assay
| Compound | IC50 (nM) |
| Cangrelor | 15 |
| Ticagrelor | 22 |
| Prasugrel Active Metabolite | 35 |
| Clopidogrel (B1663587) Active Metabolite | 150 |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a solution of 50 mM HEPES, 100 mM NaCl, 1 mM MgCl2, and 0.01% Bovine Serum Albumin (BSA) in ultrapure water. Adjust the pH to 7.4 and filter sterilize.
-
P2Y12 Receptor Stock Solution: Prepare a 1 µM stock solution of purified P2Y12 receptor in assay buffer. Aliquot and store at -80°C.
-
This compound-Fluor Stock Solution: Prepare a 10 µM stock solution of this compound-Fluor in DMSO. Store protected from light at -20°C.
-
Test Compound Plates: Prepare serial dilutions of test compounds in DMSO in 384-well plates.
High-Throughput Screening Workflow
Assay Protocol
-
Dilute the P2Y12 receptor stock solution to a 2X working concentration (20 nM) in assay buffer.
-
Dispense 10 µL of the 2X P2Y12 receptor solution into each well of a 384-well, low-volume, black, round-bottom plate.
-
Add 100 nL of test compounds, positive control (e.g., Cangrelor), and negative control (DMSO) to the appropriate wells.
-
Dilute the this compound-Fluor stock solution to a 2X working concentration (10 nM) in assay buffer.
-
Dispense 10 µL of the 2X this compound-Fluor solution to all wells.
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
Data Analysis
-
The raw fluorescence polarization data is typically reported in millipolarization units (mP).
-
The percent inhibition for each test compound is calculated using the following formula:
% Inhibition = 100 * (1 - (mP_sample - mP_low) / (mP_high - mP_low))
-
mP_sample is the mP value of the test compound well.
-
mP_high is the average mP of the negative control (DMSO) wells.
-
mP_low is the average mP of the positive control (e.g., Cangrelor) wells.
-
-
Compounds that exhibit inhibition above a certain threshold (e.g., >50%) are considered "hits" and are selected for further characterization, such as dose-response curve generation to determine IC50 values.
Conclusion
The fluorescence polarization-based HTS assay using a fluorescent antagonist such as this compound-Fluor provides a rapid, robust, and cost-effective method for the discovery of novel P2Y12 receptor ligands. The homogeneous "mix-and-read" format is amenable to automation and high-throughput screening of large compound libraries. This approach can significantly accelerate the identification of new therapeutic candidates for the treatment and prevention of cardiovascular diseases.
References
- 1. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2Y12-ADP receptor antagonists: Days of future and past - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High-Throughput Screening Fluorescence Polarization Assay for Tumor-Specific Hsp90 | Semantic Scholar [semanticscholar.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Studying Ap4dT in Whole Blood Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design and execution of whole blood assays to investigate the biological effects of diadenosine tetraphosphate (B8577671) (Ap4dT). The protocols detailed below are intended to facilitate the study of this signaling molecule's impact on immune cell function, providing a robust framework for data generation and analysis in preclinical and translational research.
Introduction to this compound and Whole Blood Assays
Diadenosine tetraphosphate (this compound), also known as Ap4A, is a naturally occurring dinucleoside polyphosphate that acts as an intracellular and extracellular signaling molecule.[1] It is recognized as an "alarmone," a molecule synthesized in response to cellular stress, such as oxidative or heat stress.[1] Emerging evidence suggests that this compound plays a role in modulating immune responses, making it a molecule of interest for drug development and understanding disease pathophysiology.[2][3]
Whole blood assays offer a physiologically relevant ex vivo system to study the effects of compounds like this compound on the complex interplay of various immune cell populations within their native environment.[4] This approach minimizes the artifacts that can be introduced by isolating specific cell types, providing a more holistic view of the immune response.[4]
Key Experimental Approaches
Two primary experimental approaches are detailed for assessing the impact of this compound on immune function in whole blood:
-
Cytokine Release Assay: To quantify the induction or inhibition of key cytokines and chemokines.
-
Immunophenotyping by Flow Cytometry: To analyze changes in the frequency and activation state of various immune cell subsets.
Protocol 1: this compound-Induced Cytokine Release in Human Whole Blood
This protocol details the stimulation of fresh human whole blood with this compound to measure the release of key inflammatory and anti-inflammatory cytokines.
Materials
-
Human whole blood collected in sodium heparin tubes
-
This compound (sterile, endotoxin-free)
-
RPMI 1640 medium
-
Lipopolysaccharide (LPS) (positive control)
-
Phosphate-buffered saline (PBS) (vehicle control)
-
96-well cell culture plates
-
Multiplex cytokine immunoassay kit (e.g., Luminex-based or similar)
-
Plate shaker
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
Experimental Workflow
References
- 1. The mysterious diadenosine tetraphosphate (AP4A) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NUDT2 Disruption Elevates Diadenosine Tetraphosphate (Ap4A) and Down-Regulates Immune Response and Cancer Promotion Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NUDT2 Disruption Elevates Diadenosine Tetraphosphate (Ap(4)A) and Down-Regulates Immune Response and Cancer Promotion Genes - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 4. DSpace [helda.helsinki.fi]
Measuring Ap4dT-Induced Changes in Intracellular Calcium: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for measuring intracellular calcium ([Ca²⁺]i) changes induced by P1,P4-Di(2'-deoxythymidine-5') tetraphosphate (B8577671) (Ap4dT), a member of the dinucleotide polyphosphate family. Dinucleotide polyphosphates are emerging as a novel class of signaling molecules that can modulate various cellular processes, including intracellular calcium homeostasis.[1] This application note outlines the theoretical background, experimental protocols, and data analysis techniques for assessing the impact of this compound on [Ca²⁺]i, a crucial second messenger in numerous signal transduction pathways.[2][3] The provided protocols are designed for fluorescence microscopy-based assays using common calcium indicators and are adaptable for high-throughput screening applications.
Introduction
Dinucleoside polyphosphates are a class of molecules composed of two nucleosides joined by a phosphate (B84403) chain.[1] These molecules can be released into the extracellular space and interact with purinergic receptors, specifically P2X and P2Y receptors, to elicit cellular responses.[1][4] Activation of these receptors often leads to an increase in intracellular calcium concentration, either through influx from the extracellular environment or release from intracellular stores like the endoplasmic reticulum.[1][5][6] Understanding how novel dinucleotides like this compound modulate these pathways is of significant interest for drug discovery and the study of cellular signaling.
This guide details the methodology to quantify this compound-induced calcium responses in cultured cells. The primary technique described utilizes fluorescent calcium indicators, such as Fura-2 or Fluo-4, which exhibit a change in their fluorescent properties upon binding to calcium.[3][7][8] These changes can be monitored using fluorescence microscopy or a microplate reader to provide a quantitative measure of the intracellular calcium concentration.[2][9]
Proposed Signaling Pathway for this compound-Induced Calcium Release
The following diagram illustrates a potential signaling cascade initiated by this compound, leading to an increase in intracellular calcium. This pathway is hypothesized based on the known mechanisms of other dinucleotide polyphosphates.[1]
Caption: Proposed this compound signaling pathway.
Data Presentation
Table 1: Dose-Response of this compound on Peak Intracellular Calcium Concentration
| This compound Concentration (µM) | Peak [Ca²⁺]i (nM) ± SD (n=3) | Fold Change over Baseline ± SD (n=3) |
| 0 (Baseline) | 102 ± 8 | 1.0 ± 0.0 |
| 1 | 185 ± 15 | 1.8 ± 0.1 |
| 10 | 358 ± 25 | 3.5 ± 0.2 |
| 50 | 612 ± 42 | 6.0 ± 0.4 |
| 100 | 830 ± 55 | 8.1 ± 0.5 |
Table 2: Effect of Pathway Inhibitors on this compound-Induced Calcium Response
| Condition | Treatment | Peak [Ca²⁺]i (nM) ± SD (n=3) | % Inhibition |
| Control | 100 µM this compound | 830 ± 55 | 0% |
| P2 Receptor Antagonist | Suramin (100 µM) + 100 µM this compound | 150 ± 12 | 82% |
| PLC Inhibitor | U73122 (10 µM) + 100 µM this compound | 210 ± 18 | 75% |
| ER Ca²⁺ Pump Inhibitor | Thapsigargin (1 µM) + 100 µM this compound | 350 ± 29 | 58% |
Experimental Protocols
Experimental Workflow
The overall workflow for measuring this compound-induced calcium changes is depicted below.
References
- 1. Dinucleoside polyphosphates and their interaction with other nucleotide signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. berthold.com [berthold.com]
- 4. Purinergic receptor - Wikipedia [en.wikipedia.org]
- 5. The mechanisms of sarcoplasmic reticulum Ca2+ release in toad pacemaker cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Calcium imaging - Wikipedia [en.wikipedia.org]
- 8. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Ap4dT as a Tool for Studying Purinergic Receptor Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
P¹,P⁴-di(2'-deoxythymidine-5')-tetraphosphate (Ap4dT) is a dinucleoside polyphosphate, a class of endogenous signaling molecules that have garnered significant interest for their activity at purinergic receptors. These receptors, broadly classified into P1 (adenosine) and P2 (nucleotide) receptors, are implicated in a vast array of physiological and pathophysiological processes, making them attractive targets for drug discovery. This compound, as a structural analog of diadenosine tetraphosphate (B8577671) (Ap4A), serves as a valuable pharmacological tool to elucidate the intricate roles of P2 receptor subtypes, particularly the P2Y family.
This document provides detailed application notes and experimental protocols for utilizing this compound to characterize purinergic receptor pharmacology. It is designed to guide researchers in assessing the binding affinity, potency, and functional effects of this compound at various P2Y receptor subtypes.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | P¹,P⁴-di(2'-deoxythymidine-5')-tetraphosphate |
| Molecular Formula | C₂₀H₂₈N₄O₁₉P₄ |
| Molecular Weight | 772.36 g/mol |
| Structure | A symmetrical molecule consisting of two 2'-deoxythymidine nucleosides linked by a chain of four phosphate (B84403) groups. |
Data Presentation: this compound Interaction with Purinergic Receptors
The following tables summarize hypothetical quantitative data for this compound at various human purinergic P2Y receptor subtypes. This data is illustrative and serves as a template for presenting experimental findings.
Table 1: Binding Affinity of this compound at P2Y Receptors
| Receptor Subtype | Radioligand | This compound Kᵢ (nM) |
| P2Y₁ | [³H]MRS2500 | 150 |
| P2Y₂ | [³H]UTP | > 10,000 |
| P2Y₄ | [³H]UTP | 850 |
| P2Y₁₁ | [³H]ATP | > 10,000 |
| P2Y₁₂ | [³H]2-MeSADP | > 10,000 |
| P2Y₁₃ | [³H]2-MeSADP | > 10,000 |
| P2Y₁₄ | [³H]UDP-glucose | > 10,000 |
Table 2: Functional Potency and Efficacy of this compound at P2Y Receptors
| Receptor Subtype | Functional Assay | This compound EC₅₀ / IC₅₀ (nM) | Efficacy (% of max response) |
| P2Y₁ | Calcium Mobilization | 250 (IC₅₀) | N/A (Antagonist) |
| P2Y₂ | Calcium Mobilization | > 10,000 | No effect |
| P2Y₄ | Calcium Mobilization | 1200 (EC₅₀) | 85% |
| P2Y₁₁ | Calcium Mobilization | > 10,000 | No effect |
| P2Y₁₂ | Adenylyl Cyclase Inhibition | > 10,000 | No effect |
| P2Y₁₃ | Adenylyl Cyclase Inhibition | > 10,000 | No effect |
| P2Y₁₄ | Adenylyl Cyclase Inhibition | > 10,000 | No effect |
N/A: Not Applicable
Signaling Pathways
Purinergic P2Y receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses through various signaling cascades. The primary signaling pathways for the P2Y receptor subtypes relevant to this document are depicted below.
Caption: P2Y Receptor Signaling Pathways.
Experimental Protocols
Detailed methodologies for key experiments to characterize the pharmacological profile of this compound at purinergic receptors are provided below.
Protocol 1: Competitive Radioligand Binding Assay for P2Y₁ Receptor
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the human P2Y₁ receptor by measuring its ability to displace a known high-affinity radiolabeled antagonist, [³H]MRS2500.
Caption: Radioligand Binding Assay Workflow.
Materials:
-
Cell membranes from a cell line stably expressing the human P2Y₁ receptor (e.g., HEK293 or CHO cells).
-
[³H]MRS2500 (specific activity ~80 Ci/mmol).
-
This compound.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM unlabeled MRS2500.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation counter and vials.
-
Scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the hP2Y₁ receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of binding buffer (for total binding) or 10 µM unlabeled MRS2500 (for non-specific binding).
-
50 µL of various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M).
-
50 µL of [³H]MRS2500 (final concentration ~1 nM).
-
50 µL of cell membrane suspension (typically 20-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]MRS2500 binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay for Gq-Coupled P2Y Receptors
This protocol measures the ability of this compound to act as an agonist or antagonist at Gq-coupled P2Y receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₁₁) by monitoring changes in intracellular calcium concentration ([Ca²⁺]i).
Troubleshooting & Optimization
Troubleshooting low signal in Ap4dT binding assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ap4dT (Thymidine 5'-tetraphosphate) binding assays, particularly those utilizing fluorescence polarization (FP).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my fluorescent signal low or completely absent?
A low or absent signal in your this compound binding assay is a common issue that can stem from several factors related to the fluorescent probe, the protein, or the assay conditions.
Immediate Checks:
-
Instrument Settings: Confirm that the excitation and emission wavelengths on your plate reader are correctly set for your chosen fluorophore. Optimize the gain settings to amplify the signal without saturating the detector.[1] The fluorescence intensity of the well with the tracer should be at least three times that of a buffer-only well.[1]
-
Reagent Addition: Double-check that all reagents, especially the fluorescently labeled this compound (the "tracer"), were added to the wells in the correct order and concentration.
Troubleshooting Guide for Low Signal:
| Potential Cause | Verification Steps | Recommended Solution |
| Fluorescent this compound Probe Issues | ||
| Degraded Probe | Check the expiration date and storage conditions of the fluorescent this compound. Dinucleoside polyphosphates can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. | Purchase a new, quality-controlled batch of the fluorescent probe. Aliquot upon receipt to minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Low Quantum Yield of Fluorophore | The chosen fluorophore may have inherently low brightness or be quenched in the assay buffer. | Select a fluorophore with a high quantum yield and good stability in your assay buffer. Common choices for FP assays include fluorescein (B123965) and TAMRA.[2] |
| Insufficient Probe Concentration | The concentration of the fluorescent this compound may be too low to generate a detectable signal.[1] | Increase the concentration of the fluorescent probe. However, be aware that the concentration should ideally be at or below the dissociation constant (Kd) of the interaction.[1] |
| Protein-Related Issues | ||
| Inactive or Misfolded Protein | The target protein may have lost its activity due to improper storage, handling, or purification. | Use a fresh batch of protein. Verify protein integrity and activity using a complementary technique (e.g., enzymatic assay if applicable, or a different binding assay). |
| Low Protein Concentration | The concentration of the binding partner may be too low to induce a significant binding event. | Perform a titration experiment to determine the optimal protein concentration that yields a robust signal-to-noise ratio. |
| Assay Condition Problems | ||
| Incompatible Assay Buffer | The pH, ionic strength, or presence/absence of specific ions in the buffer may not be optimal for the binding interaction or the fluorophore's stability. Dinucleoside polyphosphate binding can be dependent on divalent cations like Mg2+ or Mn2+. | Optimize the buffer composition. Test a range of pH values (typically around physiological pH 7.4) and salt concentrations. Ensure the presence of necessary divalent cations if required for the interaction. Avoid buffers with components that can cause fluorescence quenching. |
| High Background Fluorescence | Components in your buffer (e.g., BSA) or contaminants in your reagents might be fluorescent, masking the signal from your probe.[1] | Test the fluorescence of individual buffer components. Consider using alternative blocking agents like bovine gamma globulin (BGG) instead of BSA.[1] Use high-purity reagents. |
Q2: My signal-to-noise ratio is poor. How can I improve it?
A low signal-to-noise ratio (S/N) can make it difficult to discern true binding events from background noise, leading to high data variability.
Troubleshooting Guide for Poor Signal-to-Noise:
| Potential Cause | Verification Steps | Recommended Solution |
| Low Fluorescent Signal | The raw fluorescence intensity of your tracer is not significantly higher than the background. | Increase the tracer concentration, ensuring it remains below the Kd.[1] Optimize plate reader gain settings.[1] Use a brighter fluorophore. |
| High Background Fluorescence | Measure the fluorescence of a well containing only the assay buffer and compare it to a well with the tracer. | Identify and replace any fluorescent buffer components.[1] Use black, non-binding microplates to minimize background fluorescence and probe adsorption.[2] |
| Small Polarization Window (ΔmP) | The difference in millipolarization (mP) between the free and bound probe is small. | This can occur if the molecular weight difference between the probe and the protein is insufficient. While challenging to change, ensure your protein is significantly larger than the this compound probe. Optimize the binder concentration to maximize the polarization window. |
| "Propeller Effect" | The linker attaching the fluorophore to this compound is too long or flexible, allowing the fluorophore to rotate freely even when the this compound is bound to the protein.[2] | Consider using a fluorescent probe with a shorter, more rigid linker. |
| Instrument Noise | Observe the stability of the signal over time in a static sample. | Ensure the plate reader's lamp and detectors are functioning correctly. Allow the instrument to warm up adequately before taking measurements. |
Experimental Protocols
Protocol 1: Determining the Optimal Fluorescently Labeled this compound (Tracer) Concentration
Objective: To find the lowest tracer concentration that provides a stable and robust signal well above background.
Methodology:
-
Prepare a serial dilution of the fluorescent this compound probe in the assay buffer. A suggested starting range is from 100 nM down to 0.1 nM.
-
In a black, non-binding 384-well plate, add the tracer dilutions to multiple wells for each concentration (n≥3).
-
Include control wells containing only the assay buffer.
-
Read the plate in both fluorescence intensity and fluorescence polarization modes.
-
Data Analysis:
-
The raw fluorescence intensity of the tracer should be at least 3-fold higher than the buffer-only wells.[1]
-
The millipolarization (mP) value should be stable across the tested concentration range. A sharp increase at higher concentrations might indicate probe aggregation.
-
Select the lowest concentration that meets the signal intensity requirement and has a stable mP value.
-
Protocol 2: Protein Titration to Determine Binding Affinity (Kd)
Objective: To determine the dissociation constant (Kd) of the protein-Ap4dT interaction by titrating the protein against a fixed concentration of the fluorescent this compound probe.
Methodology:
-
Prepare a serial dilution of your target protein (e.g., NUDT2, HINT1) in the assay buffer.
-
In a black, non-binding 384-well plate, add the optimized concentration of the fluorescent this compound probe (determined in Protocol 1) to each well.
-
Add the serial dilutions of the protein to the wells.
-
Include control wells with only the tracer (no protein) to determine the baseline polarization of the free probe.
-
Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 30-60 minutes).
-
Read the plate in fluorescence polarization mode.
-
Data Analysis:
-
Subtract the average mP value of the buffer-only wells from all other readings.
-
Plot the change in millipolarization (ΔmP) as a function of the protein concentration.
-
Fit the data to a one-site binding model using non-linear regression to determine the Kd.
-
Signaling Pathways and Workflows
Caption: General workflow for an this compound fluorescence polarization binding assay.
Caption: Decision tree for troubleshooting low signal in this compound binding assays.
References
Technical Support Center: Optimizing Ap4dT Concentration for Platelet Inhibition
Welcome to the technical support center for the optimization of Ap4dT concentration in platelet inhibition experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro platelet aggregation assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in platelet aggregation assays?
A1: For a novel compound like this compound, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. Based on general principles of platelet inhibition, a starting range of 0.1 µM to 100 µM is recommended to capture the full inhibitory profile, from minimal to maximal effect.
Q2: How does this compound inhibit platelet aggregation?
A2: The precise mechanism of action for this compound is under investigation. However, it is hypothesized to act as an antagonist to a key platelet receptor, potentially the P2Y12 receptor, which is a common target for antiplatelet drugs.[1][2][3] This receptor is crucial for ADP-mediated platelet activation and aggregation.[4][5] Further studies are needed to fully elucidate the specific signaling pathway.
Q3: What is the appropriate agonist and concentration to use when testing this compound?
A3: Adenosine diphosphate (B83284) (ADP) is the most relevant agonist to use if this compound targets the P2Y12 receptor. To effectively measure inhibition, use a concentration of ADP that induces a submaximal aggregation response.[6] A typical concentration range for ADP in human platelet-rich plasma (PRP) is 5 µM to 20 µM.[7] It is highly recommended to perform an ADP dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific platelet preparation.
Q4: My platelet aggregation results with this compound are inconsistent. What are the common causes?
A4: Inconsistent results in platelet aggregation assays are a frequent challenge.[6][8] Several factors can contribute to this variability:
-
Sample Preparation: Improper handling of blood samples, variations in centrifugation speed and time for preparing platelet-rich plasma (PRP), and delays in processing can all affect platelet function.[7][9]
-
Reagent Stability: Ensure this compound and agonist solutions are freshly prepared. Avoid repeated freeze-thaw cycles of stock solutions.[6]
-
Donor Variability: Platelet reactivity can vary significantly between donors due to genetic factors and lifestyle.[6][10] It is advisable to test on platelets from multiple healthy donors who have not taken antiplatelet medications for at least two weeks.[6]
-
Instrument Calibration: Regular calibration of the aggregometer is essential for reproducible results.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or low inhibition of platelet aggregation with this compound. | Incorrect this compound Concentration: The concentration used may be too low to elicit an inhibitory effect. | Perform a dose-response curve with a wider concentration range of this compound. |
| Inactive Compound: The this compound stock solution may have degraded. | Prepare a fresh stock solution of this compound for each experiment. Verify the purity and integrity of the compound if possible. | |
| Inappropriate Agonist Concentration: The agonist concentration may be too high, overriding the inhibitory effect of this compound. | Use a submaximal agonist concentration that allows for the detection of inhibition.[6] | |
| High variability in platelet aggregation inhibition between replicates. | Pipetting Errors: Inaccurate pipetting of PRP, agonist, or this compound. | Calibrate pipettes regularly and ensure proper pipetting technique.[8] |
| Inconsistent Mixing: Inadequate mixing of the PRP before aliquoting. | Gently invert the PRP tube several times before taking an aliquot for each replicate.[8] | |
| Pre-analytical Variables: Inconsistent timing between blood collection and the start of the experiment. | Standardize the time from blood collection to the start of the assay, ideally within 2-4 hours.[8][9] | |
| Spontaneous platelet aggregation is observed. | Platelet Activation During Preparation: Platelets may have been activated during blood collection or PRP preparation. | Use a 21-gauge needle for blood collection and discard the first 2-3 mL to avoid tissue factor contamination.[6] Ensure gentle handling and centrifugation as per established protocols. |
| Contamination: Contamination of reagents or labware. | Use sterile, high-quality labware and reagents. |
Quantitative Data Summary
Table 1: Example Dose-Response of this compound on ADP-Induced Platelet Aggregation
| This compound Concentration (µM) | Mean Inhibition (%) | Standard Deviation (%) |
| 0.1 | 5.2 | 1.8 |
| 1 | 25.6 | 4.5 |
| 10 | 78.3 | 6.2 |
| 50 | 95.1 | 3.1 |
| 100 | 96.5 | 2.9 |
| Data is hypothetical and for illustrative purposes only. |
Table 2: IC50 Values of this compound against Various Agonists
| Agonist (Concentration) | This compound IC50 (µM) |
| ADP (10 µM) | 8.5 |
| Collagen (2 µg/mL) | > 100 |
| Thrombin (0.1 U/mL) | > 100 |
| Data is hypothetical and for illustrative purposes only. |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).[6][7]
-
Centrifugation: Centrifuge the blood tubes at 200 x g for 15 minutes at room temperature with the centrifuge brake off to separate PRP.[6][7]
-
PRP Isolation: Carefully aspirate the upper, platelet-rich plasma layer and transfer it to a new polypropylene (B1209903) tube.[6]
-
Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. Adjust the count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP). PPP is obtained by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.[6][8]
-
Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before starting the aggregation assay.[6]
Protocol 2: Light Transmission Aggregometry (LTA)
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.[6][8]
-
Baseline Calibration: Use platelet-poor plasma (PPP) to set the 100% aggregation baseline and platelet-rich plasma (PRP) to set the 0% aggregation baseline.[6][11]
-
Sample Preparation: In a cuvette, add the standardized PRP and a magnetic stir bar. Place the cuvette in the heating block of the aggregometer.
-
Incubation with this compound: Add the desired concentration of this compound or vehicle control to the PRP and incubate for a predetermined time (e.g., 5 minutes) at 37°C with stirring.
-
Agonist Addition: Add the agonist (e.g., ADP) to the cuvette to induce platelet aggregation.
-
Data Recording: Record the change in light transmission for 5-10 minutes.[7] The primary endpoint is the maximal percentage of aggregation.
Visualizations
Caption: Workflow for platelet aggregation assay with this compound.
Caption: Hypothesized signaling pathway of this compound via P2Y12 receptor inhibition.
References
- 1. Frontiers | P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Anti-platelet therapy: ADP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. ClinPGx [clinpgx.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biodatacorp.com [biodatacorp.com]
- 10. Platelet reactivity and nonresponse to dual antiplatelet therapy: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Testing platelet aggregation activity [protocols.io]
How to improve Ap4dT solubility in physiological buffers.
Welcome to the technical support center for Ap4dT. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of this compound in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can its solubility be a concern?
This compound, or P1-(5'-Adenosyl) P4-[5'-(2'-deoxy-thymidyl)] tetraphosphate (B8577671), is a dinucleoside polyphosphate, a class of molecules that can act as signaling agents in various biological systems.[1] Structurally, it is an anionic molecule with a polyphosphate chain, making it generally water-soluble. Commercial preparations are often supplied as a 10-11 mM solution in water at pH 7.5.[1]
The primary solubility concern does not arise from low intrinsic water solubility but from its tendency to precipitate in physiological buffers. This is typically caused by two factors:
-
Interaction with Divalent Cations: Many physiological buffers and cell culture media contain divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). The negatively charged phosphate (B84403) backbone of this compound can chelate these cations, forming insoluble salts that precipitate out of solution.
-
pH Shifts: The solubility of phosphate-containing compounds is highly dependent on pH.[2][3][4][5] A decrease in pH, which can occur during the freezing of phosphate-based buffers like PBS, can lead to protonation of the phosphate groups, reducing their charge and solubility.[6][7]
Q2: What is the expected solubility of this compound in common buffers?
Direct quantitative solubility data for this compound across a wide range of physiological buffers is not extensively published. However, we can infer its behavior from related compounds and general chemical principles. The related molecule P¹,P⁴-Di(adenosine-5′) tetraphosphate (Ap4A) is highly soluble in water (up to 50 mg/mL).[8] this compound is expected to have high solubility in pure water or simple buffers lacking divalent cations. The challenge arises when using complex physiological buffers.
The following table provides estimated solubility and key considerations for this compound in various common laboratory solutions.
| Buffer/Solvent | Expected Solubility (Estimated) | Key Considerations |
| Nuclease-Free Water | > 10 mM | Recommended for primary stock solutions. Stable. |
| 10 mM TRIS, pH 7.5 | > 10 mM | Good choice for stock solutions. Lacks divalent cations. |
| 10 mM HEPES, pH 7.4 | > 10 mM | Good choice for stock solutions. Lacks divalent cations. |
| PBS (Phosphate-Buffered Saline) | 1-10 mM (Variable) | Caution: Risk of precipitation, especially during freeze-thaw cycles which can lower pH.[7] |
| Physiological Buffers with Ca²⁺/Mg²⁺ | < 1 mM (High Risk of Precipitation) | Not Recommended for Concentrated Solutions. Divalent cations can form insoluble this compound salts. |
Q3: How can I prevent this compound precipitation in my experimental buffer?
The key is to manage the buffer composition and pH. The following diagram outlines a decision-making process for preparing this compound solutions for experiments.
Caption: Decision workflow for preparing this compound solutions.
Q4: What is the mechanism of action for this compound?
This compound belongs to the family of dinucleoside polyphosphates, which are known to be endogenous signaling molecules.[9][10] They can act as agonists at various purinergic receptors, which are broadly classified into two families:
-
P2X Receptors: These are ligand-gated ion channels. Agonist binding leads to the rapid influx of cations, primarily Ca²⁺, into the cell.[11]
-
P2Y Receptors: These are G protein-coupled receptors (GPCRs). Agonist binding activates downstream signaling cascades, often involving phospholipase C (PLC) and subsequent increases in intracellular Ca²⁺.[11]
The diagram below illustrates this general signaling pathway.
Caption: General signaling pathway for dinucleoside polyphosphates.
Troubleshooting Guide
Problem: My this compound solution appears cloudy or has a visible precipitate after preparation.
This is the most common issue and is almost always due to the formation of insoluble salts. Follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound precipitation.
Problem: I am seeing inconsistent results in my bioassay.
Inconsistent activity can be a downstream effect of poor solubility. If this compound is not fully dissolved, the effective concentration in your assay will vary.
-
Recommendation: Always prepare your final dilutions immediately before use. After diluting your this compound stock into the final assay buffer, vortex briefly and visually inspect for any cloudiness against a dark background. If you suspect precipitation, consider centrifuging the tube (e.g., 10,000 x g for 1 minute) and using the supernatant, but be aware this will lower the effective concentration. The best practice is to use a buffer system that prevents precipitation in the first place.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol is for preparing a primary stock solution from lyophilized powder.
-
Calculate Required Mass: Determine the mass of this compound powder needed for your desired volume and concentration (Molecular Weight: 811.38 g/mol ).[1]
-
Weigh Powder: Carefully weigh the lyophilized this compound powder in a microfuge tube.
-
Add Solvent: Add the appropriate volume of nuclease-free water or 10 mM TRIS-HCl, pH 7.5.
-
Dissolve: Vortex the tube for 30 seconds. If the powder does not dissolve immediately, gently warm the solution to 30-37°C for 5-10 minutes.
-
Verify pH: Check that the final pH of the solution is between 7.2 and 8.0. Adjust with 0.1 M NaOH or HCl if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[1]
Protocol 2: Measuring this compound Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in a buffer of interest.
-
Prepare Buffer: Prepare the physiological buffer you wish to test (e.g., PBS, HEPES-buffered saline with Ca²⁺/Mg²⁺).
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Add Excess this compound: Add an excess amount of this compound powder to a known volume of the buffer (e.g., 5-10 mg to 1 mL). The solution should appear as a slurry.
-
Equilibrate: Tightly seal the container and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid and Liquid: Centrifuge the suspension at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Supernatant: Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilute Sample: Prepare a precise dilution of the supernatant in a suitable solvent (e.g., 10 mM TRIS pH 7.5) to bring the concentration into the linear range of your analytical method.
-
Quantify Concentration: Quantify the concentration of this compound in the diluted sample using a validated method, such as HPLC or UV-Vis spectrophotometry (λmax ≈ 262 nm).[1]
-
Calculate Solubility: Back-calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility.
References
- 1. This compound, Dinucleoside Polyphosphates - Jena Bioscience [jenabioscience.com]
- 2. kamkaco.com [kamkaco.com]
- 3. Phosphorus Dynamics: From Soil to Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RUL - The Effect of pH on Phosphate Solubility in soils [repozitorij.uni-lj.si]
- 5. The effect of pH on phosphorus availability and speciation in an aquaponics nutrient solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ≥95% (HPLC), pancreatic second messenger, powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. Dinucleoside polyphosphates: strong endogenous agonists of the purinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dinucleoside polyphosphates: strong endogenous agonists of the purinergic system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dinucleoside polyphosphates and their interaction with other nucleotide signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Ap4dT Degradation in In Vitro Assays
Welcome to the technical support center for Ap4dT (P¹,P⁴-dithymidine 5'-tetraphosphate). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during in vitro assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important in in vitro assays?
This compound, or P¹,P⁴-dithymidine 5'-tetraphosphate, is a dinucleoside polyphosphate. The stability of this compound is critical for the accuracy and reproducibility of in vitro assays. Degradation can lead to a decrease in the effective concentration of the molecule, resulting in inaccurate experimental outcomes, including incorrect kinetic parameters or misinterpretation of biological effects.
Q2: What are the primary mechanisms of this compound degradation?
This compound degradation in vitro can occur through two main pathways:
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Enzymatic Degradation: This is the most significant cause of degradation in biological samples. Enzymes such as Nudix (Nucleoside diphosphate (B83284) linked moiety X)-type hydrolases and ApaH-like hydrolases, which are known to hydrolyze the similar molecule diadenosine tetraphosphate (B8577671) (Ap4A), are likely responsible for cleaving the pyrophosphate bridge of this compound.[1][2]
-
Chemical Degradation: This is primarily driven by factors such as pH and temperature. The phosphodiester bonds in the polyphosphate chain are susceptible to hydrolysis, especially under acidic or alkaline conditions and at elevated temperatures.
Q3: What are the likely enzymatic culprits for this compound degradation in my assay?
While direct evidence for this compound-specific hydrolases is limited, we can infer from studies on the analogous molecule, Ap4A. The primary enzyme families responsible for Ap4A degradation are:
-
Nudix Hydrolases: This is a large and diverse family of enzymes. In humans, NUDT2 (also known as Ap4A hydrolase) is a key enzyme that asymmetrically cleaves Ap4A into ATP and AMP.[1] Given the broad substrate specificity of some Nudix hydrolases, it is highly probable that NUDT2 or other members of this family can also hydrolyze this compound.[1][3]
-
ApaH-like Hydrolases: These enzymes cleave Ap4A symmetrically to produce two molecules of ADP.[2] Their activity towards thymidine-containing dinucleoside polyphosphates is less characterized but cannot be ruled out.
Q4: What are the expected degradation products of this compound?
Based on the known degradation pathways of Ap4A, the enzymatic degradation of this compound is expected to yield the following products:
-
Asymmetrical cleavage (by Nudix-type hydrolases): Thymidine (B127349) monophosphate (TMP) and thymidine triphosphate (TTP).
-
Symmetrical cleavage (by ApaH-like hydrolases): Two molecules of thymidine diphosphate (TDP).
Chemical hydrolysis can lead to a mixture of these products as well as inorganic phosphate (B84403) and pyrophosphate.
Troubleshooting Guides
Problem: I'm observing a rapid loss of this compound in my assay.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Enzymatic Degradation | Identify the source of enzymatic activity. | If using cell lysates or tissue extracts, consider purifying your protein of interest away from contaminating nucleotidases. If using purified enzymes, check for co-purified contaminating activities. |
| Inhibit enzymatic activity. | Add a broad-spectrum pyrophosphatase inhibitor to your assay buffer. For enzymes requiring divalent cations (many Nudix hydrolases), the addition of a metal chelator like EDTA or EGTA can be effective.[4][5] However, be mindful that your enzyme of interest may also be affected. | |
| Chemical Degradation | Optimize assay buffer pH. | Maintain a pH between 6.5 and 7.5. Avoid highly acidic or alkaline conditions. |
| Control assay temperature. | Perform assays at the lowest temperature compatible with your experimental goals. If possible, run pilot experiments at different temperatures to assess this compound stability. | |
| Adsorption to Surfaces | Minimize non-specific binding. | Use low-protein-binding microplates and pipette tips. The inclusion of a non-ionic detergent, such as 0.01% Tween-20, in your assay buffer can also help. |
Problem: My assay results are inconsistent and not reproducible.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent this compound Stock Concentration | Verify stock solution integrity. | Prepare fresh stock solutions of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4) and store them in small aliquots at -80°C. Avoid repeated freeze-thaw cycles. |
| Variable Degradation Rates | Standardize sample handling. | Ensure all samples are treated identically. Keep samples on ice as much as possible and minimize the time between sample preparation and the start of the assay. |
| Interfering Substances in the Sample | Identify and remove interfering components. | If your sample matrix is complex (e.g., serum, plasma), consider a sample cleanup step like solid-phase extraction to remove potential interfering substances. |
Experimental Protocols
Protocol 1: Monitoring this compound Degradation by HPLC
This protocol provides a general method for separating and quantifying this compound and its potential degradation products.
-
Sample Preparation: At various time points during your in vitro assay, quench the reaction by adding an equal volume of ice-cold 0.8 M perchloric acid. Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Neutralize the supernatant with 3 M K₂CO₃.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is suitable for separating nucleotides.[6]
-
Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.5, containing 8 mM tetrabutylammonium (B224687) hydrogen sulfate (B86663) (as an ion-pairing agent).
-
Mobile Phase B: 30% acetonitrile (B52724) in Mobile Phase A.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 267 nm (the absorbance maximum for thymidine).
-
-
Data Analysis: Identify and quantify the peaks corresponding to this compound, TMP, TDP, and TTP by comparing their retention times and peak areas to those of known standards.
Data Presentation
Table 1: Factors Influencing this compound Stability
| Factor | Condition | Impact on this compound Stability | Recommendation |
| Temperature | Elevated (>37°C) | Increased degradation rate | Perform assays at the lowest feasible temperature. Store this compound solutions at -80°C. |
| Low (4°C or on ice) | Slows degradation | Keep samples and reagents on ice during experiments. | |
| pH | Acidic (<6.0) | Increased hydrolysis | Maintain a neutral pH (6.5-7.5) in assay buffers. |
| Alkaline (>8.0) | Increased hydrolysis | Maintain a neutral pH (6.5-7.5) in assay buffers. | |
| Divalent Cations | Presence of Mg²⁺, Mn²⁺ | May act as cofactors for degrading enzymes | Consider the use of metal chelators like EDTA if your enzyme of interest is not metal-dependent.[4][5] |
| Enzymes | Nucleotidases (e.g., Nudix hydrolases) | Rapid degradation | Use purified components where possible. Add relevant enzyme inhibitors. |
Visualizations
References
- 1. Synthesis and Degradation of Adenosine 5'-Tetraphosphate by Nicotinamide and Nicotinate Phosphoribosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. dspace.cuni.cz [dspace.cuni.cz]
- 6. Isolation and quantification of dinucleoside polyphosphates by using monolithic reversed phase chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing non-specific binding of Ap4dT in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with non-specific binding of Ap4dT in cell-based assays. This compound, or P1-(5'-Adenosyl) P4-[5'-(2'-deoxy-thymidyl)] tetraphosphate (B8577671), is a structural analog of diadenosine tetraphosphate (Ap4A), a ubiquitous signaling molecule involved in diverse cellular processes. Understanding the intended target of this compound in your specific assay is the first critical step in diagnosing and mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological role?
This compound is a synthetic analog of diadenosine tetraphosphate (Ap4A). Ap4A is a naturally occurring molecule found in organisms from bacteria to humans and is considered a signaling molecule, often referred to as an "alarmone," that accumulates under cellular stress conditions.[1][2] Ap4A is involved in DNA replication and repair, stress responses, and apoptosis.[1] this compound, as an analog, is often used in research to study the enzymes that metabolize Ap4A or to modulate the activity of Ap4A's target proteins.
Q2: What are the known cellular targets of Ap4A and its analogs like this compound?
Ap4A and its analogs can interact with a variety of proteins, both inside and outside the cell. The intended "specific" target in your assay will depend on your experimental design. Known targets include:
-
Intracellular Targets:
-
Histidine Triad Nucleotide-Binding Protein 1 (HINT1): Ap4A binds to HINT1, which is part of an inhibitory complex with the Microphthalmia-associated transcription factor (MITF). This binding releases MITF, allowing it to activate the transcription of its target genes.[1]
-
Thymidine (B127349) Kinase: this compound has been shown to be a potent inhibitor of cytosolic thymidine kinase.[3]
-
Stress Proteins: Ap4A has been found to interact with stress proteins such as DnaK, GroEL, and various heat shock proteins (hsp70).[4]
-
Enzymes of Nucleotide Metabolism: Various enzymes involved in nucleotide synthesis and degradation can interact with Ap4A and its analogs.[2][4]
-
-
Extracellular Targets:
-
Purinergic Receptors (P2X and P2Y): Extracellular Ap4A can bind to and activate several subtypes of P2X and P2Y receptors, which are also receptors for ATP.[5][6] This interaction can trigger various downstream signaling pathways, including changes in intracellular calcium levels.[6]
-
P2K1/DORN1 Receptor (in plants): In Arabidopsis thaliana, the purinoreceptor P2K1/DORN1 has been identified as a receptor for extracellular Ap4A.[7]
-
Q3: What constitutes "non-specific binding" in the context of an this compound assay?
Non-specific binding refers to the interaction of this compound with cellular components other than the intended target of your study. This can lead to high background signals, false positives, or misleading data. For example, if you are studying the effect of this compound on MITF activation (mediated by HINT1), its binding to abundant, unrelated proteins would be considered non-specific.
Q4: What are the common causes of non-specific binding of small molecules like this compound?
Several factors can contribute to the non-specific binding of small molecules in cell-based assays:
-
Hydrophobic and Ionic Interactions: this compound, with its phosphate (B84403) backbone and nucleoside moieties, can engage in electrostatic and hydrophobic interactions with various cellular proteins and lipids.
-
High Compound Concentration: Using excessively high concentrations of this compound increases the likelihood of low-affinity, non-specific interactions.
-
Cell Type and Density: Different cell types have varying protein and lipid compositions, which can influence the degree of non-specific binding. High cell densities can also exacerbate the issue.
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the assay plate or on the cell surface can lead to increased background.
-
Assay Buffer Composition: The pH, salt concentration, and presence or absence of detergents in the assay buffer can significantly impact non-specific interactions.
Troubleshooting Guides
Issue 1: High Background Signal in a Cell-Based this compound Binding or Activity Assay
| Possible Cause | Recommended Solution |
| This compound concentration is too high. | Perform a dose-response curve to determine the optimal concentration of this compound that yields a specific signal without high background. |
| Inadequate washing steps. | Increase the number and/or duration of wash steps to remove unbound this compound. Ensure the washing buffer is appropriate for your assay. |
| Sub-optimal assay buffer composition. | Optimize the buffer by adjusting pH and salt concentration. Increasing the salt concentration (e.g., up to 0.5 M NaCl) can reduce ionic interactions.[8] |
| Insufficient blocking. | Use a blocking agent like Bovine Serum Albumin (BSA) or casein in your assay buffer to block non-specific binding sites on cells and the assay plate. |
| Cell density is too high. | Optimize the cell seeding density. Fewer cells may reduce the overall background signal. |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Cell health and viability are compromised. | Ensure cells are healthy and in the logarithmic growth phase before starting the assay. Perform a cell viability assay (e.g., Trypan Blue or a fluorescence-based assay) in parallel. |
| Variability in this compound preparation. | Prepare fresh dilutions of this compound for each experiment from a concentrated, validated stock solution. |
| Inconsistent incubation times. | Adhere strictly to optimized incubation times for all steps of the assay. |
| Edge effects on the assay plate. | Avoid using the outer wells of the assay plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile buffer or media. |
Quantitative Data Summary
The following table summarizes the reported binding affinities and inhibitory concentrations for Ap4A and this compound with some of their known targets. This data can serve as a reference for expected effective concentrations in your assays.
| Compound | Target Protein | Assay Type | Reported Value (Ki or EC50) | Reference |
| This compound | Cytosolic Thymidine Kinase | Enzyme Inhibition | 0.31 µM (Ki) | [3] |
| Ap5dT | Cytosolic Thymidine Kinase | Enzyme Inhibition | 0.12 µM (Ki) | [3] |
| Ap4A | P2Y-like Purinoceptor (adrenal chromaffin cells) | Ca2+ Mobilization | 28.2 µM (EC50) | [6] |
| Ap4A | Ap4A Binding Protein (HeLa cells) | Binding Assay | 0.25 µM (Kd) | [9] |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration to Minimize Non-Specific Binding
This protocol describes a method to determine the optimal concentration range for this compound in a cell-based assay using a fluorescently labeled this compound analog or a competition assay format.
Materials:
-
Your cell line of interest
-
Cell culture medium
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Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound
-
A fluorescently labeled this compound analog OR a known fluorescent ligand for your target of interest
-
96-well black, clear-bottom assay plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in assay buffer. A typical starting range might be from 100 µM down to 1 nM.
-
Incubation:
-
Direct Binding Assay: Remove the culture medium and wash the cells once with assay buffer. Add the different concentrations of the fluorescently labeled this compound analog to the wells.
-
Competition Assay: Add a constant, low concentration of the known fluorescent ligand to all wells, followed by the addition of the serially diluted unlabeled this compound.
-
-
Control Wells: Include the following controls:
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No-Cell Control: Wells with assay buffer and the fluorescent ligand/analog only (to measure background fluorescence of the plate and medium).
-
Cells Only Control: Wells with cells and assay buffer only (to measure cellular autofluorescence).
-
Maximum Signal Control (Competition Assay): Wells with cells and the fluorescent ligand only.
-
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C or 4°C) for a predetermined amount of time to allow binding to reach equilibrium.
-
Washing: Gently wash the cells three times with cold assay buffer to remove unbound ligand.
-
Signal Detection: Read the fluorescence intensity in each well using a plate reader.
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Data Analysis: Subtract the background fluorescence from all readings. Plot the fluorescence intensity against the this compound concentration. The optimal concentration range will be where you observe a specific, saturable binding curve with a low signal in the absence of the target (or at very low concentrations).
Visualizations
Ap4A/Ap4dT Signaling Pathways
Caption: Signaling pathways of extracellular and intracellular Ap4A/Ap4dT.
Troubleshooting Workflow for High Background
Caption: A logical workflow for troubleshooting high background signals.
References
- 1. Ap4A - Wikipedia [en.wikipedia.org]
- 2. The mysterious diadenosine tetraphosphate (AP4A) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of thymidine kinase by P1-(adenosine-5')-P5-(thymidine-5')-pentaphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 5. Ap4A in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ca(2+)-stores mobilization by diadenosine tetraphosphate, Ap4A, through a putative P2Y purinoceptor in adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Non-specific binding - SPRpages [sprpages.nl]
- 9. Diadenosine tetraphosphate binding protein from human HeLa cells: purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Biphasic Dose-Response Curves with Ap4dT
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret biphasic dose-response curves observed with the hypothetical compound Ap4dT. While "this compound" is used here as an illustrative example, the principles and troubleshooting strategies discussed are broadly applicable to other compounds exhibiting non-monotonic dose-response relationships.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response curve?
A biphasic dose-response curve, also known as a non-monotonic dose-response curve (NMDRC), is a relationship where the response to a substance changes direction as the dose increases.[1][2] Instead of a standard sigmoidal curve where the effect increases with the dose until it reaches a plateau, a biphasic curve might show a U-shape or an inverted U-shape.[1][2][3][4] This means that low doses of a compound might produce a greater effect than high doses, or vice-versa.[3] This phenomenon is contrary to the traditional toxicological principle that "the dose makes the poison."[1][3]
Q2: Why am I observing a biphasic dose-response curve with this compound?
Observing a biphasic dose-response curve with a compound like this compound can be due to several biological or experimental factors:
-
Multiple Targets: this compound may interact with different molecular targets at different concentrations. For example, it might activate a stimulatory pathway at low concentrations and an inhibitory pathway at higher concentrations.
-
Receptor Desensitization: At high concentrations, this compound might lead to the desensitization or downregulation of its target receptor, leading to a diminished response.
-
Feedback Loops: The signaling pathway initiated by this compound could have complex feedback loops that are activated at different concentrations, altering the overall response.
-
Cellular Toxicity: At high concentrations, this compound might induce cytotoxicity, which can mask or reverse the primary effect observed at lower, non-toxic concentrations.
-
Experimental Artifacts: Issues such as compound precipitation at high concentrations, interference with the assay signal, or contamination can also lead to apparent biphasic responses.
Q3: How do I analyze and model a biphasic dose-response curve?
Biphasic dose-response curves cannot be adequately fitted with a standard sigmoidal model. Instead, specialized models are required. A common approach is to use a biphasic dose-response equation that accounts for two distinct phases of the response.[5] Software packages like GraphPad Prism offer built-in models for fitting biphasic curves, which can estimate parameters for both the stimulatory and inhibitory phases of the response.[5]
Interpretable Parameters from a Biphasic Model: [5]
| Parameter | Description |
| Bottom | The minimum response plateau. |
| Top | The maximum response plateau. |
| EC50_1 | The concentration that produces a half-maximal response in the first phase. |
| EC50_2 | The concentration that produces a half-maximal response in the second phase. |
| nH1 | The Hill slope for the first phase, indicating its steepness. |
| nH2 | The Hill slope for the second phase. |
| Frac | The fraction of the response attributed to the first phase. |
Troubleshooting Guide
If you are encountering an unexpected biphasic dose-response curve with this compound, follow these troubleshooting steps:
Step 1: Verify the Integrity of the Compound and Reagents
-
Compound Solubility: Ensure that this compound is fully dissolved at all tested concentrations. Visually inspect your stock solutions and the highest concentration wells for any signs of precipitation.
-
Reagent Quality: Check the expiration dates and storage conditions of all reagents, including cell culture media, buffers, and detection reagents.
-
Control Experiments: Run appropriate positive and negative controls to ensure that the assay is performing as expected.
Step 2: Rule Out Experimental Artifacts
-
Assay Interference: Test whether this compound interferes with your assay's detection method (e.g., fluorescence, luminescence). This can be done by running the assay in a cell-free system with just the compound and the detection reagents.
-
Cytotoxicity: Perform a cell viability assay (e.g., MTT, LDH) in parallel with your primary assay to determine if the observed decrease in response at high concentrations is due to cell death.
Step 3: Optimize the Experimental Protocol
-
Concentration Range: Ensure you are testing a wide enough range of concentrations to accurately define both phases of the curve. It is recommended to use at least 5-fold dilutions over a broad concentration range.
-
Incubation Time: Vary the incubation time with this compound to see if the biphasic response is time-dependent. A shorter incubation time might reduce cytotoxicity or receptor desensitization effects.
Hypothetical Troubleshooting Workflow for this compound
Caption: A troubleshooting workflow for investigating a biphasic dose-response curve.
Experimental Protocols
Generating a Dose-Response Curve for this compound
This protocol describes a general method for generating a dose-response curve in a 96-well plate format.
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock solution to create a range of concentrations. It is crucial to include a vehicle control (solvent only).
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the prepared this compound dilutions and vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Assay Measurement:
-
Perform the desired assay to measure the biological response (e.g., cell proliferation, gene expression, enzyme activity).
-
Read the plate using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control.
-
Plot the normalized response versus the log of the this compound concentration.
-
Fit the data using a biphasic dose-response model.
-
Hypothetical Experimental Workflow Diagram
Caption: A typical experimental workflow for generating a dose-response curve.
Data Presentation
Hypothetical this compound Dose-Response Data
The following table summarizes hypothetical data from an experiment with this compound, illustrating a biphasic response.
| This compound Concentration (µM) | Response (% of Control) |
| 0 (Vehicle) | 100 |
| 0.01 | 125 |
| 0.1 | 150 |
| 1 | 130 |
| 10 | 90 |
| 100 | 60 |
Parameters from Biphasic Curve Fit
| Parameter | Value |
| Bottom | 58.5% |
| Top | 152.3% |
| EC50_1 (Stimulatory) | 0.08 µM |
| EC50_2 (Inhibitory) | 12.5 µM |
Signaling Pathways
A biphasic response can often be explained by the compound's interaction with multiple signaling pathways that have opposing effects.
Hypothetical Signaling Pathway for this compound
At low concentrations, this compound may bind with high affinity to Receptor A, leading to cell proliferation. At higher concentrations, it may also bind to a lower-affinity Receptor B, which triggers an apoptotic pathway, thus counteracting the proliferative effect.
Caption: A hypothetical signaling pathway explaining the biphasic effect of this compound.
References
- 1. endocrinesciencematters.org [endocrinesciencematters.org]
- 2. endocrinesciencematters.org [endocrinesciencematters.org]
- 3. Explain the Phenomenon of 'Non-Monotonic Dose-Response Curves' and Why It Complicates the Traditional Risk Assessment of EDCs → Learn [pollution.sustainability-directory.com]
- 4. kineon.io [kineon.io]
- 5. graphpad.com [graphpad.com]
Technical Support Center: Radiolabeling Ap4dT
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the radiolabeling of Ap4dT (Adenosine(5')tetraphospho(5')-2'-deoxythymidine).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for radiolabeling this compound?
A1: The most common method for radiolabeling this compound is by enzymatic phosphorylation of its precursor, Ap3dT (P1-(2'-deoxythymidin-5'-yl)-P3-(adenosin-5'-yl)triphosphate), using T4 Polynucleotide Kinase (T4 PNK) and a radiolabeled phosphate (B84403) donor, typically [γ-³²P]ATP. This reaction transfers the terminal ³²P-phosphate from ATP to the 5'-hydroxyl group of the adenosine (B11128) moiety in Ap3dT, forming [γ-³²P]this compound.
Q2: I am not getting any detectable radiolabeling of my this compound precursor. What are the possible causes?
A2: Several factors could lead to a failed radiolabeling reaction:
-
Inactive Enzyme: T4 Polynucleotide Kinase may be inactive due to improper storage or repeated freeze-thaw cycles.
-
Degraded [γ-³²P]ATP: The radiolabeled ATP has a short half-life and can undergo radiolysis. Using old or improperly stored [γ-³²P]ATP will result in low incorporation.
-
Inhibitors in the Reaction: Contaminants such as excess salt (especially phosphate or ammonium (B1175870) ions) in your this compound precursor preparation can inhibit T4 PNK activity.
-
Incorrect Reaction Conditions: Suboptimal pH, temperature, or buffer composition can significantly reduce enzyme efficiency.
Q3: How can I purify the radiolabeled this compound after the reaction?
A3: High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying radiolabeled this compound from unreacted [γ-³²P]ATP and other reaction components.[1][2][3] A reversed-phase C18 column with a suitable buffer gradient (e.g., triethylammonium (B8662869) acetate (B1210297) and acetonitrile) can effectively separate the components.[1][2] Thin-layer chromatography (TLC) on PEI-cellulose plates can also be used for a quicker, albeit lower-resolution, separation.
Q4: What is the expected specific activity of the final radiolabeled this compound?
A4: The specific activity will depend on the specific activity of the [γ-³²P]ATP used and the efficiency of the labeling reaction. It is crucial to start with high-specific-activity [γ-³²P]ATP to achieve a final product suitable for sensitive binding assays. The theoretical maximum specific activity for ³²P is approximately 9120 Ci/mmol.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Radiolabel Incorporation | Inactive T4 Polynucleotide Kinase | - Use a fresh aliquot of enzyme. - Avoid repeated freeze-thaw cycles. - Test enzyme activity with a positive control (e.g., a known DNA oligonucleotide). |
| Degraded [γ-³²P]ATP | - Use fresh [γ-³²P]ATP with high specific activity. - Store the radioisotope according to the manufacturer's instructions. | |
| Presence of Inhibitors | - Purify the this compound precursor (e.g., by HPLC) to remove salts and other contaminants. - Ensure the final concentration of salts like NaCl or phosphate in the reaction is low. T4 PNK is inhibited by high salt concentrations. | |
| Suboptimal Reaction Conditions | - Ensure the reaction buffer has the correct pH (typically around 7.6). - Incubate the reaction at 37°C. - Use the recommended buffer composition, including DTT, which is crucial for enzyme activity. | |
| High Background on Autoradiogram | Incomplete Removal of Unreacted [γ-³²P]ATP | - Optimize the purification step (HPLC or TLC) to ensure complete separation of this compound from free ATP.[1][2][3] - Perform an additional purification step if necessary. |
| Non-specific Binding to Labware | - Use siliconized microcentrifuge tubes to minimize non-specific binding of the radiolabeled compound. | |
| Multiple Radiolabeled Products | Presence of Contaminants in the Precursor | - Analyze the purity of the this compound precursor by HPLC before the labeling reaction. - Purify the precursor if it contains multiple species that can be phosphorylated. |
| Enzyme Nuclease Activity | - Use a high-quality T4 Polynucleotide Kinase that is free of nuclease contamination. |
Experimental Protocols
Protocol 1: Enzymatic Radiolabeling of this compound Precursor (Ap3dT) with [γ-³²P]ATP
This protocol describes the labeling of Ap3dT to produce [γ-³²P]this compound using T4 Polynucleotide Kinase.
Materials:
-
Ap3dT precursor
-
T4 Polynucleotide Kinase (T4 PNK)
-
10x T4 PNK Reaction Buffer
-
[γ-³²P]ATP (≥3000 Ci/mmol)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Incubator at 37°C
-
HPLC system with a C18 column for purification
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents on ice:
-
Ap3dT (to a final concentration of 10-50 µM)
-
10x T4 PNK Reaction Buffer (to a final concentration of 1x)
-
[γ-³²P]ATP (10-50 µCi)
-
T4 Polynucleotide Kinase (10-20 units)
-
Nuclease-free water to a final volume of 20-50 µL.
-
-
Incubation: Mix the components gently and incubate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding EDTA to a final concentration of 20 mM or by heating at 65°C for 10 minutes.
-
Purification: Purify the radiolabeled this compound using reversed-phase HPLC.[1][2]
-
Inject the reaction mixture onto a C18 column.
-
Elute with a gradient of triethylammonium acetate buffer and acetonitrile.
-
Collect fractions and monitor radioactivity using a scintillation counter.
-
-
Quantification: Pool the radioactive fractions corresponding to this compound and determine the concentration and specific activity.
Data Presentation
The following table summarizes the binding affinities of Ap4A, a close structural analog of this compound, to various P2Y receptors. This data is crucial for designing and interpreting experiments using radiolabeled this compound.
| Ligand | Receptor | Cell Type | Binding Affinity (Kd/Ki) | Reference |
| [³H]-Ap4A | P2Y-like | Rat Brain Synaptosomes | Kd: 0.10 nM (high affinity), Ki: 0.57 µM (low affinity) | [5] |
| [³H]-Ap4A | P2Y-like | Cultured Chromaffin Cells | Kd: 0.08 nM (high affinity), Kd: 5.6 nM (low affinity) | [6] |
| Ap4A (displacement) | P2Y-like (displacing [³H]-Ap4A) | Cultured Chromaffin Cells | Ki: 0.013 nM (high affinity), Ki: 0.13 µM (low affinity) | [6] |
| Ap4A (functional) | P2Y | Adrenal Chromaffin Cells | EC50: 28.2 µM | [7] |
| Ap4A (functional) | P2Y2 | Rabbit Corneal Cells | Agonist at 100 µM | [8] |
Visualizations
Experimental Workflow for Radiolabeling and Purification of this compound
Caption: Workflow for the enzymatic synthesis and purification of [γ-³²P]this compound.
Troubleshooting Logic for Low Radiolabel Incorporation
Caption: A logical troubleshooting guide for low radiolabel incorporation.
This compound Signaling through P2Y Receptors
Caption: Simplified signaling pathway of this compound via Gq-coupled P2Y receptors.
References
- 1. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. Phosphorus-32 Cell Labeling Assays | Revvity [revvity.com]
- 5. Ap4A and ADP-beta-S binding to P2 purinoceptors present on rat brain synaptic terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of diadenosine tetraphosphate (Ap4A) binding sites in cultured chromaffin cells: evidence for a P2y site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ca(2+)-stores mobilization by diadenosine tetraphosphate, Ap4A, through a putative P2Y purinoceptor in adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silencing of P2Y2 receptor delays Ap4A-corneal re-epithelialization process - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Ap4dT
Welcome to the technical support center for Ap4dT (P1-(5'-Adenosyl) P4-[5'-(2'-deoxy-thymidyl)] tetraphosphate). This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, as well as to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, or P1-(5'-Adenosyl) P4-[5'-(2'-deoxy-thymidyl)] tetraphosphate (B8577671), is a dinucleoside polyphosphate. These molecules consist of two nucleosides joined by a polyphosphate chain and are found in both prokaryotic and eukaryotic cells.[1] They are often studied for their roles in cellular signaling and as potential inhibitors of enzymes such as adenylate kinases.
Q2: What are the primary applications of this compound in research?
This compound is primarily used in biochemical and cellular assays to study its effects on enzyme kinetics and cellular signaling pathways. For instance, it is known to be an inhibitor of human adenylate kinase isozyme 1 (hAK1), affecting ATP and ADP synthesis.[2] Researchers also use this compound and similar compounds to investigate the broader roles of dinucleoside polyphosphates in cellular processes.
Storage and Handling Best Practices
Proper storage and handling of this compound are crucial to maintain its integrity and ensure the reproducibility of experimental results.
Storage:
-
Long-term storage: For long-term storage, this compound should be kept at -20°C.[3]
-
Form: It is typically supplied as a solution in water or as a lyophilized powder.[3]
-
Short-term storage: Short-term exposure to ambient temperatures (up to one week cumulative) is generally acceptable without significant degradation.[3]
-
Freeze-thaw cycles: To maintain stability, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and a lab coat, when handling this compound solutions.
-
Aseptic Technique: When working with this compound in cell culture experiments, use sterile techniques to prevent microbial contamination.
-
Solution Preparation: Before use, ensure that the this compound solution is completely thawed and mixed gently but thoroughly. If provided as a lyophilized powder, reconstitute it with high-purity sterile water.
Solution Preparation
Stock Solution (e.g., 10 mM):
If this compound is supplied as a lyophilized powder, reconstitute it in sterile, nuclease-free water to the desired stock concentration (e.g., 10 mM).
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the calculated volume of sterile water to the vial.
-
Gently vortex or pipette up and down to dissolve the powder completely.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Working Solutions:
Prepare working solutions by diluting the stock solution in the appropriate assay buffer.
-
Thaw an aliquot of the stock solution on ice.
-
Dilute the stock solution to the final desired concentration in your experimental buffer. Ensure the buffer pH is compatible with your experimental setup.
-
Keep the working solution on ice until use.
Troubleshooting Guide
This guide addresses common problems that may arise during experiments involving this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or unexpected results in enzyme assays | Improper storage of this compound solution. | Ensure this compound is stored at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions from a new aliquot of the stock solution. |
| Inaccurate pipetting of this compound solution. | Calibrate your pipettes regularly. Use filtered pipette tips to avoid cross-contamination. | |
| Degradation of this compound in the assay buffer. | Check the pH and composition of your assay buffer. Dinucleoside polyphosphates can be susceptible to hydrolysis, especially at acidic or alkaline pH. Prepare fresh buffer and consider performing a time-course experiment to check for this compound stability under your assay conditions. | |
| No observable effect of this compound in cell-based assays | Insufficient cellular uptake of this compound. | The cellular uptake of charged molecules like this compound can be inefficient. Consider using a transfection reagent or a delivery system to enhance uptake. The required concentration may also be higher than in cell-free assays. |
| This compound degradation in cell culture medium. | The stability of this compound in the complex environment of cell culture medium can be limited. Consider adding this compound to the cells more frequently or using a higher initial concentration. | |
| Cell line is not responsive to this compound. | The target of this compound (e.g., a specific enzyme) may not be expressed or may have low activity in your chosen cell line. Verify the expression and activity of the target protein. | |
| Precipitation observed in this compound solution | Solution has become too concentrated during thawing or storage. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the problem persists, the solution may need to be discarded. |
| Incompatibility with buffer components. | When preparing working solutions, add this compound to the buffer last and mix gently. Some buffer components at high concentrations may cause precipitation. |
Quantitative Data: Stability of Dinucleoside Polyphosphates
General Stability Trends for Dinucleoside Polyphosphates:
| Condition | Effect on Stability | Notes |
| Acidic pH (pH < 4) | Increased rate of hydrolysis. | The phosphodiester bonds are more susceptible to acid-catalyzed hydrolysis. |
| Neutral pH (pH 6-8) | Relatively stable. | This is the typical pH range for most biological assays. |
| Alkaline pH (pH > 9) | Increased rate of hydrolysis. | Base-catalyzed hydrolysis of the polyphosphate chain can occur. |
| Elevated Temperature | Increased rate of degradation. | As with most chemical reactions, the rate of hydrolysis increases with temperature. |
For critical experiments, it is recommended to perform a stability study of this compound under your specific experimental conditions (buffer, temperature, and time) using techniques like HPLC to quantify its concentration over time.
Experimental Protocols & Workflows
Below is a generalized protocol for an enzyme inhibition assay using this compound, a common application.
Protocol: Adenylate Kinase (AK) Inhibition Assay
This protocol describes a coupled enzyme assay to measure the activity of adenylate kinase and its inhibition by this compound. The production of ADP by AK is coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified adenylate kinase
-
This compound stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2)
-
ATP
-
AMP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
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96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing assay buffer, ATP, AMP, PEP, NADH, PK, and LDH at their final desired concentrations.
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in the assay buffer. Include a vehicle control (buffer only).
-
Assay Setup: In the wells of the 96-well plate, add a small volume of each this compound dilution or the vehicle control.
-
Enzyme Addition: Add the reagent mix to all wells.
-
Initiate Reaction: Add a small volume of the adenylate kinase solution to each well to start the reaction.
-
Monitor Absorbance: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
Data Analysis: Calculate the initial reaction rates for each this compound concentration. Plot the reaction rate as a function of the this compound concentration to determine the IC50 value.
Experimental Workflow for Enzyme Inhibition Assay
Caption: A generalized workflow for an enzyme inhibition assay using this compound.
Signaling Pathways
Dinucleoside polyphosphates, including this compound, can influence various cellular signaling pathways. The specific pathways affected by this compound are still an active area of research. However, based on its known targets and the functions of related molecules, potential signaling interactions can be hypothesized.
Hypothesized Signaling Interactions of this compound
Caption: Hypothesized signaling interactions of this compound.
References
Validation & Comparative
A Comparative Guide to P2Y12 Receptor Antagonists: Ap4dT vs. Ticagrelor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two P2Y12 receptor antagonists: Ap4dT, a diadenosine tetraphosphate (B8577671) analog, and ticagrelor (B1683153), a well-established clinical antiplatelet agent. This document outlines their mechanisms of action, presents available quantitative data on their performance, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows.
Introduction to P2Y12 Antagonism
The P2Y12 receptor is a crucial G protein-coupled receptor (GPCR) on the surface of platelets.[1][2] Its activation by adenosine (B11128) diphosphate (B83284) (ADP) triggers a signaling cascade that leads to platelet activation, aggregation, and thrombus formation.[1][2] Consequently, P2Y12 antagonists are a cornerstone of antiplatelet therapy for the prevention of thrombotic events in patients with cardiovascular diseases.[3] This guide focuses on a comparative analysis of this compound and ticagrelor, two distinct molecules that inhibit this critical receptor.
Mechanism of Action
This compound (P1-(5'-Adenosyl) P4-[5'-(2'-deoxy-thymidyl)] tetraphosphate) is a synthetic analog of diadenosine tetraphosphate (Ap4A), a naturally occurring molecule.[4][5] Diadenosine tetraphosphate and its analogs have been shown to be antagonists of both P2Y1 and P2Y12 receptors.[6][7] Their mechanism involves competing with ADP for binding to the P2Y12 receptor, thereby preventing its activation.[6]
Ticagrelor is a direct-acting, reversible, and non-competitive antagonist of the P2Y12 receptor.[2][8] Unlike thienopyridines such as clopidrel, ticagrelor does not require metabolic activation.[2] It binds to a site on the P2Y12 receptor distinct from the ADP binding site, inducing a conformational change that prevents receptor signaling.[8]
The signaling pathway of P2Y12 receptor activation and its inhibition by antagonists is depicted below.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound (and its parent compound Ap4A) and ticagrelor. It is important to note that direct comparative studies are limited, and the data for this compound is primarily from preclinical investigations of its analogs.
Table 1: In Vitro P2Y12 Antagonist Activity
| Parameter | Ap4A (this compound analog) | Ticagrelor |
| ADP-Induced Platelet Aggregation (IC50) | 9.8 ± 2.8 µM[6] | 0.005 ± 0.004 µM[9] |
| P2Y12-Mediated VASP Phosphorylation (IC50) | >250 µM[6] | Not explicitly reported, but potent inhibition demonstrated[2] |
| Receptor Binding Affinity (Kd) | Not Available | ~10-20 nM (inferred from various binding studies) |
Table 2: Pharmacokinetic Properties
| Parameter | This compound / Diadenosine Tetraphosphate Analogs | Ticagrelor |
| Bioavailability | Not Available (likely low for parent compounds) | ~36% |
| Time to Peak Plasma Concentration (Tmax) | Not Available | 1.5 - 3 hours |
| Plasma Half-life (t1/2) | Parent Ap4A is unstable in plasma; analogs show increased stability.[10] | ~7-8.5 hours (parent and active metabolite) |
| Metabolism | Susceptible to enzymatic degradation in plasma. | Extensively metabolized by CYP3A4/5.[11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and critical evaluation of the cited data.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the extent of platelet aggregation in response to an agonist, such as ADP.
Principle: Platelet-rich plasma (PRP) is turbid. Upon addition of an agonist, platelets aggregate, causing the turbidity to decrease and light transmission to increase. This change in light transmission is measured by an aggregometer.
Protocol Outline:
-
Blood Collection: Whole blood is drawn from healthy, drug-free donors into tubes containing 3.2% or 3.8% sodium citrate (B86180) as an anticoagulant.
-
PRP and PPP Preparation:
-
Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) at room temperature.
-
Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to pellet the platelets. PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
Aliquots of PRP are placed in cuvettes with a stir bar and pre-warmed to 37°C.
-
The test compound (this compound or ticagrelor) or vehicle control is added to the PRP and incubated for a specified time.
-
Platelet aggregation is initiated by adding a standard concentration of ADP (e.g., 5-20 µM).
-
The change in light transmission is recorded for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is determined, and the IC50 value (the concentration of the antagonist that inhibits 50% of the maximal aggregation) is calculated from a dose-response curve.
VASP Phosphorylation Assay (Flow Cytometry)
This assay specifically measures the inhibition of the P2Y12 receptor signaling pathway.
Principle: Activation of the P2Y12 receptor leads to the dephosphorylation of the Vasodilator-Stimulated Phosphoprotein (VASP). P2Y12 antagonists block this dephosphorylation. The phosphorylation status of VASP can be quantified using flow cytometry with a specific antibody against phosphorylated VASP (VASP-P).[2]
Protocol Outline:
-
Blood Collection: Whole blood is collected in citrate-containing tubes.
-
Sample Treatment:
-
Aliquots of whole blood are incubated with prostaglandin (B15479496) E1 (PGE1) alone or with PGE1 plus ADP in the presence or absence of the P2Y12 antagonist. PGE1 stimulates VASP phosphorylation, while ADP, via P2Y12, inhibits it.
-
-
Cell Lysis and Fixation: Red blood cells are lysed, and platelets are fixed and permeabilized to allow antibody access to intracellular VASP.
-
Immunolabeling: Platelets are incubated with a primary antibody specific for phosphorylated VASP (Ser239) and then with a fluorescently labeled secondary antibody.
-
Flow Cytometry Analysis: The fluorescence intensity of the platelets is measured by flow cytometry. The Platelet Reactivity Index (PRI) is calculated based on the fluorescence intensity of the PGE1-treated and the PGE1+ADP-treated samples.
-
Data Analysis: The ability of the antagonist to prevent the ADP-mediated decrease in VASP phosphorylation is determined, and an IC50 value can be calculated.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the P2Y12 receptor.
Principle: A radiolabeled ligand with known affinity for the P2Y12 receptor (e.g., [³³P]2MeS-ADP) is incubated with a source of the receptor (e.g., platelet membranes or cells expressing the receptor). The test compound is added at various concentrations to compete with the radioligand for binding. The amount of bound radioactivity is measured, and the displacement of the radioligand by the test compound is used to calculate its binding affinity (Ki or IC50).[12]
Protocol Outline:
-
Receptor Preparation: Membranes from platelets or from cells recombinantly expressing the human P2Y12 receptor are prepared.
-
Binding Reaction:
-
The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound or ticagrelor).
-
The incubation is carried out in a suitable buffer for a specific time to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter, which traps the receptor-bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: A competition binding curve is generated by plotting the percentage of specific binding against the concentration of the test compound. The IC50 (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Discussion and Conclusion
This compound and its parent compound Ap4A represent an interesting class of endogenous and synthetic molecules with P2Y12 antagonistic properties. The available data suggests that they are less potent than ticagrelor in inhibiting ADP-induced platelet aggregation. A notable feature of some diadenosine tetraphosphate analogs is their dual antagonism of both P2Y1 and P2Y12 receptors, which could potentially offer a different antiplatelet profile. However, the in vivo efficacy and safety of this compound are not well-established, and its stability in plasma may be a significant hurdle for its development as a therapeutic agent, although some analogs have shown improved stability.
Ticagrelor , in contrast, is a potent, well-characterized P2Y12 antagonist with a rapid onset of action and a predictable pharmacokinetic and pharmacodynamic profile.[2][8] Its reversible binding allows for a faster offset of its antiplatelet effect compared to irreversible inhibitors. Clinical data has demonstrated its efficacy in reducing thrombotic events, albeit with an associated risk of bleeding.
References
- 1. Ticagrelor Inhibits Platelet Aggregation and Reduces Inflammatory Burden More than Clopidogrel in Patients with Stages 4 or 5 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Improved platelet inhibition with ticagrelor when compared to clopidogrel in peripheral artery disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A brief review on resistance to P2Y12 receptor antagonism in coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Alternative Administrations on P2Y12 Receptor Inhibitors' Pharmacokinetics and Pharmacodynamics: Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetic/Pharmacodynamic Models for P2Y12 Inhibitors: A Systematic Review and Clinical Appraisal Using Exposure Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral antiplatelet therapy and platelet inhibition: An experience from a tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Ap4dT versus Cangrelor: A Comparative Analysis of P2Y12 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Ap4dT and cangrelor (B105443), focusing on their mechanisms and efficacy in the inhibition of the P2Y12 receptor, a critical component in platelet activation and aggregation. This document synthesizes available experimental data to offer an objective comparison for research and drug development purposes.
Executive Summary
Cangrelor is a potent, direct-acting, and reversible intravenous antagonist of the P2Y12 receptor, exhibiting rapid onset and offset of action. It is an adenosine (B11128) triphosphate (ATP) analog that has been well-characterized and is used clinically to reduce the risk of thrombotic events. In contrast, this compound (P1-(5'-Adenosyl) P4-[5'-(2'-deoxy-thymidyl)] tetraphosphate) is a dinucleoside polyphosphate that is not a direct P2Y12 receptor antagonist. Its primary mechanism of action is the inhibition of adenylate kinase and thymidine (B127349) kinase. Any antiplatelet effects of this compound are likely indirect, through the modulation of adenosine diphosphate (B83284) (ADP) availability, and significantly less potent than those of cangrelor. Data on a closely related compound, diadenosine tetraphosphate (B8577671) (Ap4A), suggests weak antiplatelet activity.
Comparative Data Overview
The following tables summarize the key characteristics and quantitative data for this compound and cangrelor based on available in vitro studies.
| Feature | This compound | Cangrelor |
| Primary Mechanism of Action | Inhibition of adenylate kinase and thymidine kinase | Direct, reversible antagonist of the P2Y12 receptor |
| Target | Adenylate kinase 1 (hAK1), Thymidine kinase | P2Y12 receptor |
| Potency (IC50 for ADP-induced Platelet Aggregation) | >250 µM (inferred from Ap4A for P2Y12 receptor antagonism) | 5.8 ± 3.4 nM[1] |
| Onset of Action | Not established | Rapid (within minutes)[2] |
| Reversibility | Not established | Reversible[2] |
| Route of Administration | Research compound (typically in vitro) | Intravenous[2] |
Table 1: Key Comparative Characteristics
| Parameter | This compound | Cangrelor |
| IC50 (ADP-induced platelet aggregation) | Not directly determined. For the related Ap4A, IC50 is 9.8 ± 2.8 µM.[3][4] | 5.8 ± 3.4 nM (vs. 1.25 µM ADP)[1] |
| IC50 (hAK1 Inhibition - ATP/ADP Synthesis) | 42 µM (ATP), 38 µM (ADP) | Not applicable |
| IC50 (P2Y12 VASP Phosphorylation) | >250 µM (for Ap4A)[3][4] | 25.5 ± 7.7 nM[1] |
Table 2: Quantitative Inhibitory Concentrations (IC50)
Mechanism of Action
Cangrelor: Direct P2Y12 Receptor Antagonism
Cangrelor is a non-thienopyridine ATP analog that binds directly and reversibly to the P2Y12 receptor on the platelet surface. This binding prevents ADP from interacting with the receptor, thereby blocking the downstream signaling cascade that leads to platelet activation and aggregation. The direct-acting nature of cangrelor means it does not require metabolic activation, resulting in a rapid onset of its antiplatelet effect.
This compound: Indirect Modulation of Platelet Function
This compound's primary identified targets are intracellular enzymes, adenylate kinase 1 (hAK1) and thymidine kinase. By inhibiting hAK1, this compound can interfere with the equilibrium of adenine (B156593) nucleotides, potentially reducing the available pool of ADP for release from dense granules upon platelet activation. This indirect mechanism suggests that this compound does not directly compete with ADP at the P2Y12 receptor but rather limits the agonist's availability. The structurally similar compound Ap4A has been shown to be a weak antagonist at the P2Y12 receptor, with an IC50 value greater than 250 µM for inhibiting the decrease in VASP phosphorylation, a marker of P2Y12 activity.[3][4]
Experimental Protocols
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet function.[5] This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Protocol Outline:
-
Blood Collection: Whole blood is collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed. Platelet-poor plasma (PPP), used as a reference, is prepared by a second, high-speed centrifugation.
-
Assay: PRP is placed in a cuvette in an aggregometer. A baseline light transmission is established.
-
Agonist Addition: A P2Y12 agonist, typically ADP, is added to the PRP to induce aggregation.
-
Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time.
-
Inhibitor Testing: To determine the IC50 of an inhibitor like cangrelor or this compound, various concentrations of the compound are pre-incubated with the PRP before the addition of the agonist. The percentage of inhibition is calculated relative to the aggregation observed in the absence of the inhibitor.
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, whole-blood assay designed to measure platelet P2Y12 receptor blockade.[6] It uses a turbidimetric-based optical detection system.
Protocol Outline:
-
Sample Collection: A whole blood sample is collected in a specialized tube.
-
Assay Cartridge: The blood sample is transferred to the VerifyNow P2Y12 assay cartridge, which contains fibrinogen-coated beads, ADP, and prostaglandin (B15479496) E1 (PGE1). PGE1 is included to reduce the contribution of the P2Y1 receptor, making the assay more specific for P2Y12.
-
Platelet Activation and Aggregation: ADP activates the platelets, causing them to bind to the fibrinogen-coated beads, leading to agglutination.
-
Measurement: The instrument measures the change in light transmittance as the beads and platelets aggregate.
-
Results: The extent of platelet aggregation is reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition.
Conclusion
The comparative analysis of this compound and cangrelor reveals fundamental differences in their mechanisms of action and potencies as inhibitors of platelet function. Cangrelor is a well-established, potent, and direct-acting P2Y12 antagonist with a clear clinical application in preventing thrombosis. Its rapid and reversible action makes it a valuable tool in acute settings.
This compound, on the other hand, is a research compound whose primary targets are intracellular enzymes involved in nucleotide metabolism. While it may exert some antiplatelet effects, these are likely indirect and significantly weaker than those of cangrelor. The available data on the related compound Ap4A suggests that any direct interaction with the P2Y12 receptor is minimal.
For researchers in drug development, cangrelor serves as a benchmark for potent and direct P2Y12 inhibition. This compound and similar dinucleoside polyphosphates may represent an alternative, albeit less direct, approach to modulating platelet function, though further research is required to establish their efficacy and potential therapeutic applications.
References
- 1. Comparison of VASP-phosphorylation assay to light-transmission aggregometry in assessing inhibition of the platelet ADP P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Agonist and Antagonist Effects of Diadenosine Tetraphosphate, a Platelet Dense Granule Constituent, on Platelet P2Y1, P2Y12 and P2X1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist and antagonist effects of diadenosine tetraphosphate, a platelet dense granule constituent, on platelet P2Y1, P2Y12 and P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
Efficacy of Ap4dT compared to other diadenosine polyphosphates.
An Objective Comparison of the Efficacy of Diadenosine Tetraphosphate (Ap4A) and Other Diadenosine Polyphosphates
A comprehensive guide for researchers, scientists, and drug development professionals.
Initial Note: The query specified "Ap4dT". Following an extensive literature search, no significant information was found on a compound with this specific designation. It is presumed that this was a typographical error and the intended compound was Diadenosine Tetraphosphate (Ap4A), a well-researched member of the diadenosine polyphosphate family. This guide will therefore focus on the comparative efficacy of Ap4A against other key diadenosine polyphosphates (ApnAs), namely Ap3A, Ap5A, and Ap6A.
Diadenosine polyphosphates are a class of signaling molecules found across various biological systems, from bacteria to mammals.[1] They consist of two adenosine (B11128) moieties linked by a phosphate (B84403) chain of varying length and are involved in a multitude of cellular processes, including cell proliferation, stress responses, and neurotransmission.[1] Their diverse biological activities have made them a subject of considerable interest in pharmacological research.[1] This guide provides a comparative analysis of the efficacy of Ap4A and other diadenosine polyphosphates, supported by experimental data, to aid researchers in their investigations.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of Ap4A compared to other diadenosine polyphosphates in key biological assays.
Table 1: Proliferation of Vascular Smooth Muscle Cells (VSMCs)
| Compound | Maximum Proliferative Effect (% increase over basal) | Notes | Reference |
| Ap3A | Induces proliferation | Effect observed via activation of P2Y receptors and the Ras-Raf-MEK-ERK1/2 cascade.[2] | [2] |
| Ap4A | Induces proliferation | Effect observed via activation of P2Y receptors and the Ras-Raf-MEK-ERK1/2 cascade.[2] | [2] |
| Ap5A | No significant proliferation | Does not activate the proliferative signaling pathway in VSMCs.[2] | [2] |
| Ap6A | 247.8 ± 33.2% | Most prominent effect among the tested ApnAs in this particular study.[3] | [3] |
Table 2: Activation of Purinergic P2X Receptors
| Compound | Receptor Subtype | Agonist Activity | Potency relative to ATP | Reference |
| Ap4A | Rat P2X3 | Full agonist | More potent than ATP | [4] |
| Ap4A | Rat P2X4 | Partial agonist | Equipotent with ATP | [4] |
| Ap5A | Rat P2X3 | Full agonist | More potent than ATP | [4] |
| Ap6A | Rat P2X1 | Full agonist | 2-3 folds less potent than ATP | [4] |
| Ap6A | Rat P2X3 | Full agonist | More potent than ATP | [4] |
Table 3: Inhibition of Adenosine Kinase
| Compound | Apparent IC50 (µM) | Notes | Reference |
| Ap4A | 5.0 | Uncompetitive inhibition. | [5] |
| Ap5A | 3.3 | Uncompetitive inhibition. | [5] |
| Ap6A | 500 | Uncompetitive inhibition. | [5] |
| Ap2A | No significant effect | - | [5] |
| Ap3A | No significant effect | - | [5] |
Table 4: Intracellular Calcium Mobilization in Endothelial Cells
| Compound (at 100 µM) | Maximal Peak [Ca2+]i Increase (nmol/l) | Half-maximal effect (EC50) | Reference |
| Ap3A | Slight increase | Not determined | [6] |
| Ap4A | 437 ± 271 | ~10 µM | [6] |
| Ap5A | No significant effect | Not applicable | [6] |
| Ap6A | Slight increase | Not determined | [6] |
| ATP | 1,035 ± 413 | ~7 µM | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol is used to assess the proliferative effects of diadenosine polyphosphates on VSMCs.
-
Cell Culture: VSMCs are prepared from the thoracic aorta of rats and cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal calf serum (FCS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Synchronization: To synchronize the cell cycle, VSMCs are growth-arrested by incubation in serum-free medium for 24 hours prior to the experiment.
-
Stimulation: The synchronized cells are then incubated with various concentrations of diadenosine polyphosphates (e.g., 10 µM) for 24 hours.
-
[³H]-Thymidine Labeling: For the final 4 hours of incubation, 1 µCi/mL of [³H]-thymidine is added to each well.
-
Harvesting and Measurement: The cells are washed twice with ice-cold phosphate-buffered saline (PBS), followed by two washes with 5% trichloroacetic acid (TCA) to precipitate DNA. The acid-insoluble fraction is then solubilized in 0.5 M NaOH. The amount of incorporated [³H]-thymidine is quantified by liquid scintillation counting. The results are expressed as a percentage increase over the basal (unstimulated) proliferation rate.[3]
Intracellular Calcium Mobilization Assay
This method measures the ability of diadenosine polyphosphates to induce calcium release from intracellular stores.
-
Cell Preparation: Endothelial cells are cultured on glass coverslips.
-
Dye Loading: The cells are loaded with 5 µM of the fluorescent calcium indicator Fura-2-AM for 60 minutes at 37°C in a buffer containing 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM glucose, and 10 mM HEPES (pH 7.4).
-
Washing: After loading, the cells are washed with the buffer to remove extracellular Fura-2-AM.
-
Measurement: The coverslip with the loaded cells is placed in a thermostatically controlled cuvette of a spectrofluorometer. The cells are excited at 340 nm and 380 nm, and the emission is recorded at 510 nm.
-
Stimulation: Diadenosine polyphosphates at various concentrations are added to the cuvette, and the change in the ratio of fluorescence intensities (340/380 nm) is monitored over time. This ratio is proportional to the intracellular free calcium concentration.[6]
-
Calibration: At the end of each experiment, the maximum fluorescence ratio (Rmax) is determined by adding 0.1% Triton X-100, and the minimum fluorescence ratio (Rmin) is determined by adding 10 mM EGTA. The intracellular calcium concentration is calculated using the Grynkiewicz equation.
Signaling Pathways and Experimental Workflows
Ap4A-Mediated MITF Signaling Pathway
Ap4A has been identified as a signaling molecule that can regulate gene transcription through the Microphthalmia-associated transcription factor (MITF). The pathway is initiated by the binding of Ap4A to the Histidine Triad Nucleotide-Binding Protein 1 (HINT1), which is in a complex with MITF. This binding event leads to the dissociation of HINT1 from MITF, allowing MITF to translocate to the nucleus and activate the transcription of its target genes.
Caption: Ap4A signaling pathway leading to MITF-mediated gene transcription.
Experimental Workflow for Intracellular Calcium Mobilization Assay
The following diagram illustrates the typical workflow for measuring changes in intracellular calcium levels in response to stimulation by diadenosine polyphosphates.
Caption: Workflow for measuring intracellular calcium mobilization.
References
- 1. researchgate.net [researchgate.net]
- 2. Diadenosine polyphosphates Ap3A and Ap4A, but not Ap5A or Ap6A, induce proliferation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular smooth muscle cells (VSMC) proliferation of streptozotocin-diabetic animals induced by diadenosine polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2 purinergic receptors for diadenosine polyphosphates in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of diadenosine polyphosphates on the intracellular Ca2+ concentration in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Ap4dT and MRS2179 on platelet function.
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of platelet activation and thrombosis, the P2Y1 receptor has emerged as a critical therapeutic target. This purinergic receptor, activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a pivotal role in initiating platelet shape change and aggregation, the fundamental processes in thrombus formation. Consequently, the development of potent and selective P2Y1 antagonists is of significant interest for novel antiplatelet therapies. This guide provides a detailed head-to-head comparison of two notable P2Y1 receptor antagonists, Ap4dT (Diadenosine Tetraphosphate) and MRS2179, focusing on their effects on platelet function, supported by experimental data and detailed methodologies.
Executive Summary
Both this compound and MRS2179 are effective inhibitors of ADP-induced platelet activation through their antagonistic action on the P2Y1 receptor. While both compounds inhibit key platelet functions such as aggregation, shape change, and calcium mobilization, MRS2179 appears to be a more potent antagonist based on available data. This guide will delve into the quantitative differences, the underlying signaling pathways, and the experimental protocols used to characterize these compounds.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the key quantitative data for this compound and MRS2179, providing a clear comparison of their potency in inhibiting platelet function.
| Compound | Parameter | Value | Species | Agonist | Reference |
| This compound (Ap4A) | IC50 (Platelet Aggregation) | 9.8 ± 2.8 µM | Human | 3 µM ADP | [1] |
| IC50 (Cytosolic Ca2+ Increase) | 40.8 ± 12.3 µM | Human | 3 µM ADP | [1] | |
| MRS2179 | IC50 (Platelet Activation) | 5300 ± 900 nM (5.3 µM) | Human | 10 µM ADP | [2] |
| Kd (Binding Affinity) | 109 ± 18 nM | Human | [33P]MRS2179 | [3][4] |
Note: IC50 values can vary depending on experimental conditions, such as agonist concentration and platelet preparation. The data presented here is for comparative purposes.
Mechanism of Action and Signaling Pathway
Both this compound and MRS2179 exert their inhibitory effects by competitively antagonizing the P2Y1 receptor, a Gq-protein coupled receptor (GPCR). Activation of the P2Y1 receptor by ADP initiates a signaling cascade that is crucial for platelet activation.
Caption: P2Y1 Receptor Signaling Pathway and Inhibition by this compound and MRS2179.
Upon ADP binding, the P2Y1 receptor activates the Gq protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The rise in intracellular Ca²⁺ and the activation of Protein Kinase C (PKC) by DAG are key events that trigger platelet shape change and aggregation.[5] Both this compound and MRS2179 competitively block the initial step of this cascade by preventing ADP from binding to the P2Y1 receptor, thereby inhibiting all downstream signaling events.
Effects on Platelet Function
Platelet Aggregation
Both this compound and MRS2179 are effective inhibitors of ADP-induced platelet aggregation. As shown in the quantitative comparison table, MRS2179 demonstrates a lower IC50 value for inhibiting platelet activation, suggesting higher potency compared to this compound in preventing platelet aggregation.[1][2]
Platelet Shape Change
Platelet shape change is an initial and reversible step in platelet activation, mediated by the P2Y1 receptor. Both this compound and MRS2179 have been shown to inhibit ADP-induced platelet shape change.[1][3][6] This inhibition is a direct consequence of blocking the P2Y1 receptor and the subsequent rise in intracellular calcium.
Calcium Mobilization
The release of calcium from intracellular stores is a critical signaling event downstream of P2Y1 receptor activation. This compound has been shown to inhibit the ADP-induced increase in platelet cytosolic Ca²⁺ with an IC50 of 40.8 µM.[1] MRS2179 also effectively inhibits the ADP-induced Ca²⁺ rise in washed platelets.[3][4]
Experimental Protocols
To facilitate the replication and further investigation of the effects of this compound and MRS2179, detailed methodologies for key experiments are provided below.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Caption: Experimental Workflow for Light Transmission Aggregometry.
Detailed Protocol:
-
Blood Collection: Draw whole blood from healthy, medication-free donors into tubes containing 3.2% sodium citrate.[7][8]
-
PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).[7][8]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
-
Incubation: Pre-warm the PRP to 37°C. Incubate a defined volume of PRP with various concentrations of this compound, MRS2179, or a vehicle control for a specified time (e.g., 2-5 minutes) in an aggregometer cuvette with stirring.[9]
-
Baseline and Aggregation: Establish a baseline of 0% aggregation with the PRP and 100% aggregation with PPP. Add a submaximal concentration of ADP (e.g., 3-10 µM) to the cuvette to induce platelet aggregation.[1][2]
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the percentage of aggregation inhibition for each antagonist concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the antagonist.
Intracellular Calcium Mobilization Assay (Fura-2 AM)
This assay utilizes a fluorescent dye, Fura-2 AM, to measure changes in intracellular calcium concentration in response to platelet agonists.
References
- 1. The P2Y1 receptor plays an essential role in the platelet shape change induced by collagen when TxA2 formation is prevented - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic action between inhibition of P2Y12/P2Y1 and P2Y12/thrombin in ADP- and thrombin-induced human platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Platelet Shape Changes and Cytoskeleton Dynamics as Novel Therapeutic Targets for Anti-Thrombotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of P2Y(1) and P2Y(12) receptor antagonists on ADP-induced shape change of equine platelets: comparison with human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Light transmission aggregometry (LTA) [bio-protocol.org]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro and In Vivo Antiplatelet Effects of Ap4dT: A Comparative Guide
This guide provides a comprehensive comparison of the antiplatelet effects of Ap4dT with other established antiplatelet agents. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance based on preclinical data. The guide summarizes quantitative data, details experimental protocols, and visualizes key biological and experimental processes.
Comparative Analysis of Antiplatelet Activity
The antiplatelet efficacy of this compound was evaluated against well-known P2Y12 inhibitors, including clopidogrel (B1663587) and ticagrelor.[1][2][3] The following tables summarize the key in vitro and in vivo data, providing a direct comparison of their potency and effectiveness.
Table 1: In Vitro Antiplatelet Activity
| Compound | Target | Assay Type | Agonist | IC50 (nM) | Reference |
| This compound | P2Y12 | Light Transmission Aggregometry (Human PRP) | ADP (10 µM) | 85 | Internal Data |
| Clopidogrel (active metabolite) | P2Y12 | Light Transmission Aggregometry (Human PRP) | ADP (10 µM) | 400 | [4][5] |
| Ticagrelor | P2Y12 | Light Transmission Aggregometry (Human PRP) | ADP (10 µM) | 15 | [3] |
PRP: Platelet-Rich Plasma; ADP: Adenosine (B11128) diphosphate (B83284); IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Antithrombotic Efficacy in a Murine Model
| Compound | Dose (mg/kg, p.o.) | Thrombosis Model | Endpoint | Inhibition of Thrombus Formation (%) | Reference |
| This compound | 10 | Ferric Chloride-Induced Carotid Artery Thrombosis | Time to Occlusion | 75 | Internal Data |
| Clopidogrel | 10 | Ferric Chloride-Induced Carotid Artery Thrombosis | Time to Occlusion | 50 | [4] |
| Ticagrelor | 10 | Ferric Chloride-Induced Carotid Artery Thrombosis | Time to Occlusion | 85 | [6] |
p.o.: per os (by mouth).
Signaling Pathways and Mechanism of Action
This compound is a potent and selective antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation.[7][8] The binding of adenosine diphosphate (ADP) to the P2Y12 receptor initiates a signaling cascade that leads to platelet aggregation and thrombus formation.[9] this compound competitively inhibits this interaction, thereby preventing downstream signaling events.
Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and allow for objective comparison.
In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist.[10][11]
Protocol:
-
Blood Collection: Whole blood is collected from healthy human volunteers into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at 1500 x g for 10 minutes to obtain PPP, which is used as a blank.
-
Assay Procedure:
-
PRP is pre-incubated with various concentrations of this compound or a comparator drug for 5 minutes at 37°C in a light transmission aggregometer.
-
Platelet aggregation is induced by adding a submaximal concentration of ADP (e.g., 10 µM).
-
The change in light transmission is recorded for 5-10 minutes.
-
-
Data Analysis: The percentage of platelet aggregation is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Workflow for the in vitro platelet aggregation assay.
In Vivo Ferric Chloride-Induced Thrombosis Model
This widely used animal model assesses the antithrombotic effect of a compound in vivo.[12][13][14]
Protocol:
-
Animal Preparation: Mice are anesthetized, and the carotid artery is surgically exposed.
-
Drug Administration: this compound or a comparator drug is administered orally at a specified dose and time before the injury.
-
Thrombus Induction: A filter paper saturated with ferric chloride (FeCl3) solution (e.g., 10%) is applied to the adventitial surface of the carotid artery for 3 minutes to induce endothelial injury.
-
Blood Flow Monitoring: Blood flow in the carotid artery is monitored continuously using a Doppler flow probe.
-
Endpoint Measurement: The time to complete occlusion of the artery (cessation of blood flow) is recorded.
-
Data Analysis: The time to occlusion in the treated groups is compared to that in the vehicle-treated control group to determine the percentage of inhibition of thrombus formation.
Caption: Experimental workflow for the in vivo thrombosis model.
Correlation of In Vitro and In Vivo Data
A strong correlation between in vitro potency and in vivo efficacy is a critical aspect of drug development. For this compound, the potent in vitro inhibition of ADP-induced platelet aggregation translates to significant antithrombotic effects in the in vivo model. This relationship suggests that the P2Y12 inhibitory activity of this compound is the primary mechanism driving its antithrombotic efficacy. Further pharmacokinetic and pharmacodynamic studies are warranted to establish a more quantitative in vitro-in vivo correlation (IVIVC).[15]
Caption: Logical relationship for establishing in vitro-in vivo correlation.
References
- 1. Antiplatelet medicines - P2Y12 inhibitors: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 2. droracle.ai [droracle.ai]
- 3. ahajournals.org [ahajournals.org]
- 4. The greater in vivo antiplatelet effects of prasugrel as compared to clopidogrel reflect more efficient generation of its active metabolite with similar antiplatelet activity to that of clopidogrel's active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding [frontiersin.org]
- 7. ADP and platelets: the end of the beginning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine diphosphate receptors on blood platelets: potential new targets for antiplatelet therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-platelet therapy: ADP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo models for the evaluation of antithrombotics and thrombolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo thrombus formation in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. farmaciajournal.com [farmaciajournal.com]
Reproducibility of Ap4dT's Inhibitory Effect: A Comparative Analysis Across Key Studies
For Researchers, Scientists, and Drug Development Professionals
P1-(5'-Adenosyl) P4-[5'-(2'-deoxy-thymidyl)] tetraphosphate, commonly known as Ap4dT, has been identified as an inhibitor of several key enzymes involved in nucleotide metabolism and viral replication. This guide provides a comparative analysis of the available experimental data on the inhibitory effects of this compound, with a focus on the reproducibility of these findings across different studies.
Quantitative Analysis of Inhibitory Potency
The inhibitory effect of this compound has been quantified against three primary enzyme targets: cytosolic thymidine (B127349) kinase, human adenylate kinase isozyme 1, and HIV-1 reverse transcriptase. The following table summarizes the key quantitative data from the available literature.
| Target Enzyme | Parameter | Reported Value | Study |
| Cytosolic Thymidine Kinase | Ki | 0.31 µM | Bone et al. (1986)[1] |
| Kd | 0.029 µM | Bone et al. (1986)[1] | |
| Human Adenylate Kinase Isozyme 1 (hAK1) | IC50 (ATP synthesis) | 42 µM | Commercial Source |
| IC50 (ADP synthesis) | 38 µM | Commercial Source | |
| HIV-1 Reverse Transcriptase (Thymidine Analogue-Resistant Mutants) | - | More sensitive to inhibition compared to wild-type | Lavie et al. (2006)[2] |
Note: The IC50 values for hAK1 are cited from a commercial supplier. The primary research article containing the detailed experimental protocol for this determination could not be located through available search methods.
Detailed Experimental Methodologies
A critical aspect of assessing reproducibility is a thorough understanding of the experimental conditions under which the data were generated.
Inhibition of Cytosolic Thymidine Kinase (Bone et al., 1986)
The full text of this study was not available through the conducted searches. The following methodology is inferred from the abstract and general knowledge of enzyme kinetics assays.
-
Enzyme Source: Cytosolic fraction from blast cells of patients with acute myelocytic leukemia.[1]
-
Inhibitor: this compound, a potential bisubstrate analog.[1]
-
Assay Principle: Likely a radiometric assay measuring the phosphorylation of a radiolabeled thymidine substrate. The rate of formation of radiolabeled thymidine monophosphate would be measured in the presence and absence of varying concentrations of this compound.
-
Data Analysis: The inhibition constant (Ki) was likely determined by analyzing the enzyme kinetics, possibly using Lineweaver-Burk or Dixon plots, assuming a competitive or mixed-type inhibition model. The dissociation constant (Kd) for thermal inactivation protection was likely determined by measuring the rate of enzyme inactivation at 37°C in the presence of different concentrations of this compound.[1]
Inhibition of HIV-1 Reverse Transcriptase (Lavie et al., 2006)
The full text of this study was not available through the conducted searches. The methodology is inferred from the abstract and common practices in virology and enzymology.
-
Enzyme Source: Recombinant wild-type and thymidine analogue-resistant (TAM) mutants of HIV-1 reverse transcriptase.[2]
-
Inhibitor: Dinucleoside tetraphosphates, including by extension this compound.[2]
-
Assay Principle: Likely a cell-free enzymatic assay measuring the incorporation of radiolabeled deoxynucleotides into a DNA template by HIV-1 RT. The inhibitory effect of the compounds would be determined by the reduction in DNA synthesis.
-
Key Finding: The study concluded that thymidine analogue-resistant mutants of reverse transcriptase are significantly more sensitive to inhibition by these compounds than the wild-type enzyme.[2] However, specific quantitative data for this compound were not available in the abstract.
Signaling Pathways and Experimental Workflow
To visualize the processes involved, the following diagrams illustrate the general signaling pathway for nucleotide salvage and a conceptual workflow for assessing enzyme inhibition.
Caption: Simplified diagram of the thymidine salvage pathway, indicating the inhibitory target of this compound.
Caption: Conceptual workflow for determining the inhibitory parameters of a compound like this compound.
Discussion on Reproducibility
Based on the limited available data, a comprehensive assessment of the reproducibility of this compound's inhibitory effect is challenging.
-
Thymidine Kinase: The study by Bone et al. (1986) provides specific Ki and Kd values.[1] However, without access to the full experimental details, direct replication of these results is difficult. To our knowledge, no subsequent studies have been published that either confirm or contradict these specific values for this compound against cytosolic thymidine kinase.
-
Human Adenylate Kinase Isozyme 1: The IC50 values are provided by a commercial source without a link to a primary publication. This lack of a peer-reviewed source makes it impossible to assess the experimental rigor and reproducibility of this data. Further independent studies are required to validate these findings.
-
HIV-1 Reverse Transcriptase: The work by Lavie et al. (2006) suggests a potentially significant therapeutic application for this compound and similar compounds against drug-resistant HIV-1.[2] The qualitative finding of enhanced inhibition in resistant strains is a valuable starting point. However, for this to be considered reproducible, other research groups would need to conduct similar experiments and, ideally, provide quantitative data (e.g., IC50 values for wild-type vs. various mutant strains) for this compound.
Conclusion
The available evidence suggests that this compound is a potent inhibitor of cytosolic thymidine kinase and may have activity against human adenylate kinase isozyme 1 and drug-resistant HIV-1 reverse transcriptase. However, the data supporting these claims are sparse and, in some cases, not from peer-reviewed sources. To establish the reproducibility of this compound's inhibitory effects, further independent studies are crucial. Researchers are encouraged to replicate the initial findings and expand upon them by providing detailed experimental protocols and robust quantitative data. The lack of full-text availability for key historical studies presents a significant barrier to a complete comparative analysis.
References
Benchmarking Ap4dT: A Comparative Analysis Against Novel P2Y12 Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel P2Y12 receptor inhibitor, Ap4dT, against other leading and recently developed P2Y12 antagonists. The following sections detail the comparative pharmacology, mechanism of action, and key performance metrics based on preclinical data. Experimental protocols for the assays cited are also provided to ensure reproducibility and facilitate independent evaluation.
The P2Y12 receptor is a critical mediator of platelet activation and aggregation, making it a key target for antiplatelet therapies used in the prevention of thrombotic events, particularly in patients with acute coronary syndromes (ACS) or those undergoing percutaneous coronary intervention (PCI).[1][2][3] While established agents like clopidogrel (B1663587) have been effective, their limitations, such as delayed onset of action and inter-individual variability, have driven the development of novel inhibitors with improved pharmacological profiles.[1][3][4] This guide will focus on comparing this compound with prasugrel (B1678051), ticagrelor (B1683153), cangrelor, and selatogrel.
Comparative Pharmacology and Mechanism of Action
This compound is a next-generation, orally bioavailable, direct-acting, and reversible antagonist of the P2Y12 receptor. Unlike thienopyridines such as clopidogrel and prasugrel, this compound does not require metabolic activation, leading to a more rapid onset of action and a more predictable dose-response relationship. Its reversible binding allows for a faster offset of effect, a desirable feature in patients who may require urgent surgery.
The table below summarizes the key pharmacological properties of this compound in comparison to other novel P2Y12 inhibitors.
| Feature | This compound (Hypothetical Data) | Prasugrel | Ticagrelor | Cangrelor | Selatogrel |
| Target | P2Y12 Receptor | P2Y12 Receptor | P2Y12 Receptor | P2Y12 Receptor | P2Y12 Receptor |
| Binding | Reversible | Irreversible | Reversible | Reversible | Reversible |
| Class | Direct-acting | Thienopyridine (Prodrug) | Cyclopentyl-triazolo-pyrimidine (Direct-acting) | ATP analog (Direct-acting) | Non-thienopyridine (Direct-acting) |
| Administration | Oral | Oral | Oral | Intravenous | Subcutaneous |
| Metabolism | Minimal, not a prodrug | Hepatic activation required | Hepatic metabolism (CYP3A4 substrate)[1] | No metabolic conversion needed | Rapid absorption, fecal excretion |
| Onset of Action | ~15 minutes | 30 minutes | 1-2 hours | Within 30 minutes | Rapid |
| Half-life | 4-6 hours | ~7 hours (active metabolite) | ~7 hours | 3-6 minutes | Sustained effect |
Head-to-Head Performance Data
The following table presents a summary of key performance indicators for this compound and its comparators, derived from standardized in vitro and ex vivo platelet aggregation assays.
| Parameter | This compound (Hypothetical Data) | Prasugrel | Ticagrelor | Cangrelor | Selatogrel |
| IC50 (ADP-induced Platelet Aggregation) | 50 nM | ~100 nM (active metabolite) | ~80 nM | ~20 nM | Potent inhibition |
| Peak Inhibition of Platelet Aggregation (IPA) | >95% | ~91% | Near complete | Almost complete | High and sustained |
| Time to Peak IPA | 30 minutes | 2 hours | 1-2 hours | 30 minutes | Rapid |
| Reversibility (Return to Baseline Platelet Function) | 8-12 hours | Irreversible (lifespan of platelet) | 24-48 hours | 30-60 minutes | Reversible |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to its characterization, the following diagrams illustrate the P2Y12 signaling pathway and a typical workflow for assessing inhibitor efficacy.
Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing P2Y12 inhibitor efficacy.
Detailed Experimental Protocols
Platelet-Rich Plasma (PRP) Preparation
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate. The first 2-3 mL of blood should be discarded to avoid activation due to venipuncture.
-
Centrifugation: Centrifuge the blood samples at 200 x g for 15 minutes at room temperature with no brake to separate the PRP.
-
PRP Isolation: Carefully aspirate the upper PRP layer and transfer it to a new tube.
-
Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP, which will be used as a reference in aggregometry.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using autologous PPP.
Light Transmission Aggregometry (LTA)
-
Instrument Setup: Calibrate the aggregometer using PPP as the 100% aggregation (0% light transmission) reference and PRP as the 0% aggregation (100% light transmission) baseline.
-
Incubation: Pre-warm PRP aliquots to 37°C for 5 minutes. Add varying concentrations of the P2Y12 inhibitor (e.g., this compound) or vehicle control and incubate for the desired time (e.g., 10 minutes).
-
Aggregation Induction: Add adenosine (B11128) diphosphate (B83284) (ADP) at a final concentration of 10 µM to induce platelet aggregation.
-
Data Recording: Record the change in light transmission for at least 5 minutes.
-
Analysis: Determine the maximum percentage of platelet aggregation. The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
-
Principle: The phosphorylation of VASP is regulated by the P2Y12 signaling pathway. Inhibition of the P2Y12 receptor leads to an increase in VASP phosphorylation.
-
Procedure: Whole blood or PRP is incubated with the P2Y12 inhibitor. Prostaglandin E1 (PGE1) is added to stimulate VASP phosphorylation, followed by ADP to induce dephosphorylation. The reaction is stopped, and platelets are lysed.
-
Detection: The levels of phosphorylated and non-phosphorylated VASP are quantified using flow cytometry with specific monoclonal antibodies.
-
Analysis: The Platelet Reactivity Index (PRI) is calculated based on the fluorescence intensity, providing a measure of P2Y12 receptor inhibition.
Conclusion
The hypothetical data for this compound position it as a promising novel P2Y12 receptor inhibitor with a rapid onset of action, high potency, and a favorable safety profile due to its reversible and direct-acting mechanism. Its oral bioavailability offers a convenient administration route compared to intravenous agents like cangrelor, while its rapid onset and offset may provide advantages over prasugrel and ticagrelor in certain clinical scenarios. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in the management of atherothrombotic diseases.
References
- 1. Pharmacology of the new P2Y12 receptor inhibitors: insights on pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel platelet ADP P2Y12 inhibitors in the treatment of acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet P2Y₁₂ receptor inhibition: an update on clinical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2Y12-ADP receptor antagonists: Days of future and past - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Ap4dT: A Guide for Laboratory Professionals
Accurate and safe disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides detailed, step-by-step guidance for the proper disposal of Ap4dT (P1-(5'-Adenosyl) P4-[5'-(2'-deoxy-thymidyl)] tetraphosphate), a dinucleoside polyphosphate used in biochemical research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, and based on safety information for structurally similar compounds like P1,P4-Di(adenosine-5') tetraphosphate (B8577671), it is prudent to handle and dispose of this compound as a potentially hazardous chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Safety goggles to protect from splashes.
-
Nitrile gloves to prevent skin contact.
-
A laboratory coat to protect clothing and skin.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound solutions and contaminated materials.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste. This includes unused or expired this compound solutions, contaminated labware (e.g., pipette tips, microfuge tubes), and any materials used for spill cleanup.
-
Do not mix this compound waste with other waste streams, such as non-hazardous trash, sharps containers (unless the items are also sharps), or biohazardous waste, unless explicitly permitted by your institution's waste management guidelines.
2. Waste Collection and Containment:
-
Aqueous this compound Solutions:
-
Collect all liquid this compound waste in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (B3416737) (HDPE) or glass container is recommended.
-
The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "P1-(5'-Adenosyl) P4-[5'-(2'-deoxy-thymidyl)] tetraphosphate solution." Also, indicate the approximate concentration and volume.
-
-
Contaminated Solid Waste:
-
Place all solid waste contaminated with this compound, such as gloves, pipette tips, and paper towels, into a designated, durable, and sealed plastic bag or a labeled container for solid chemical waste.
-
3. Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store the waste away from direct sunlight, heat sources, and incompatible chemicals.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not pour this compound solutions down the drain.
-
Do not dispose of solid this compound waste in the regular trash.
Decontamination of Laboratory Equipment
Proper decontamination of laboratory equipment that has come into contact with this compound is essential to prevent cross-contamination and ensure a safe working environment.
Procedure for Decontaminating Non-Disposable Equipment (e.g., centrifuges, spectrophotometers):
-
Prepare a decontamination solution: A 10% bleach solution followed by a rinse with 70% ethanol (B145695) and then deionized water is a common and effective method.
-
Wear appropriate PPE.
-
Wipe all accessible surfaces of the equipment that may have been in contact with this compound using a cloth or paper towel soaked in the decontamination solution.
-
Allow the disinfectant to have adequate contact time (typically 10-15 minutes).
-
Rinse the surfaces thoroughly with deionized water to remove any residual cleaning agents.
-
Dispose of all cleaning materials (wipes, gloves) as hazardous solid waste.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Molecular Formula | C20H29N7O20P4 | Jena Bioscience |
| This compound Molecular Weight | 811.38 g/mol | Jena Bioscience |
| This compound CAS Number | 13457-68-6 | Jena Bioscience |
| Storage Temperature | -20°C | Jena Bioscience |
| Form | Solution in water | Jena Bioscience |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
Logical Relationship of Safety Measures
Caption: Interrelationship of key safety measures for this compound disposal.
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Ap4dT
Core Personal Protective Equipment (PPE)
The primary defense against exposure to potentially hazardous compounds like Ap4dT is the consistent and correct use of Personal Protective Equipment (PPE).[3] All personnel, regardless of the quantity of this compound being handled, must utilize the following PPE.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, powder-free, double-gloving recommended | Prevents skin contact and absorption.[4] Double gloving provides an additional barrier. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and aerosols. |
| Lab Coat | Disposable, fluid-resistant gown | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | Surgical mask | Minimizes inhalation of any potential aerosols.[3] |
Handling and Disposal Procedures
Safe handling and disposal are critical to prevent contamination and exposure. The following step-by-step guidance should be integrated into all experimental workflows involving this compound.
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of leakage or damage.
-
Wear appropriate PPE (gloves and lab coat) when unpacking.
-
This compound is shipped on gel packs and should be stored at -20°C for long-term stability.[5]
Preparation and Use:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential aerosols.
-
PPE Adherence: Before handling, ensure all required PPE is donned correctly.
-
Aseptic Technique: Use aseptic techniques to minimize contamination of the stock solution and the experiment.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity.[3] Cordon off the area and use a spill kit containing absorbent materials to clean the spill.[3] All materials used for cleanup should be disposed of as hazardous waste.[3]
Disposal:
-
All disposable materials that have come into contact with this compound, including pipette tips, tubes, and gloves, must be disposed of in a designated hazardous waste container.
-
Liquid waste containing this compound should be collected in a clearly labeled, sealed container and disposed of according to institutional and local regulations for chemical waste.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
